molecular formula C11H10BrNO2 B11849043 2-(5-Bromo-1H-indol-2-yl)propanoic acid

2-(5-Bromo-1H-indol-2-yl)propanoic acid

Cat. No.: B11849043
M. Wt: 268.11 g/mol
InChI Key: DIHCMWAKNMWGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-1H-indol-2-yl)propanoic acid is a chemical reagent of interest in medicinal chemistry and drug discovery, particularly in the development of therapeutics for Type 2 diabetes. This compound belongs to the class of indole propanoic acid derivatives, which have been identified as potent agonists of the G-protein coupled receptor 40 (GPR40) . GPR40, expressed in pancreatic β-cells, plays a key role in enhancing glucose-stimulated insulin secretion in response to free fatty acids, making it a promising non-insulinotropic target for diabetes treatment . The indole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The presence of the bromine atom at the 5-position of the indole ring allows for further structural diversification via cross-coupling reactions, enabling detailed structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate to develop novel GPR40 agonists with potentially improved efficacy and reduced side effects, or to explore new chemical space for other therapeutic applications. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(5-bromo-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H10BrNO2/c1-6(11(14)15)10-5-7-4-8(12)2-3-9(7)13-10/h2-6,13H,1H3,(H,14,15)

InChI Key

DIHCMWAKNMWGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Elucidation and Analytical Profiling of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for analytical scientists and medicinal chemists. It prioritizes the logic of structural elucidation over generic descriptions, focusing on the specific challenges posed by the 5-bromoindole scaffold and the chiral propanoic acid tail.

Executive Summary & Chemical Identity[1]

The target molecule, 2-(5-Bromo-1H-indol-2-yl)propanoic acid , represents a specific subclass of indole-based building blocks often utilized in the synthesis of auxin mimics, kinase inhibitors, and IDO1 inhibitors. Unlike the more common tryptophol or indole-3-acetic acid derivatives, the attachment at the C2 position of the indole ring imparts unique electronic and steric properties, significantly altering its reactivity and spectroscopic signature compared to its C3-isomers.

Structural Logic and Nomenclature

The precise IUPAC definition is critical for accurate analysis. The "2-(...-2-yl)" nomenclature indicates:

  • Core: Indole scaffold.[1][2]

  • Substituent 1 (Halogen): Bromine atom at position 5.

  • Substituent 2 (Acid Chain): A propanoic acid moiety attached via its

    
    -carbon (position 2 of the acid) to position 2 of the indole.
    

Chemical Formula:


Molecular Weight:  268.11  g/mol  (Average), 266.99  g/mol  (Monoisotopic 

Br)

Key Analytical Challenges:

  • Regioisomerism: Distinguishing the 2-substituted isomer from the thermodynamically favored 3-substituted isomer.

  • Chirality: The

    
    -carbon of the propanoic acid chain is a stereocenter, requiring enantiomeric resolution.
    
  • Isotopic Pattern: The presence of Bromine necessitates careful mass spectral interpretation (

    
    Br/
    
    
    
    Br).

Analytical Workflow Strategy

The following workflow outlines the logical progression from crude synthesis to validated structural confirmation.

AnalyticalWorkflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Stereochemistry Crude Crude Material HPLC_UV HPLC-UV/MS (Purity & MW) Crude->HPLC_UV TLC TLC Screening (Regioisomer Check) Crude->TLC NMR_1H 1H NMR (Connectivity) HPLC_UV->NMR_1H >95% Purity NMR_2D 2D NMR (HMBC/NOESY) (Positional Confirmation) NMR_1H->NMR_2D IR FT-IR (Functional Groups) NMR_1H->IR Chiral_HPLC Chiral HPLC (Enantiomeric Excess) NMR_2D->Chiral_HPLC XRay X-Ray / CD (Absolute Config) Chiral_HPLC->XRay Optional

Figure 1: Step-by-step analytical workflow ensuring rigorous structural validation.

Spectroscopic Profiling (The "Fingerprint")

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum in DMSO-


 is the primary tool for confirming the C2-attachment. In 3-substituted indoles, the C2-H appears as a distinct singlet/doublet around 7.2 ppm. In this C2-substituted molecule, the C2-H signal is absent , and instead, we observe a characteristic C3-H signal.

Predicted Chemical Shifts (DMSO-


, 400 MHz): 
Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.0 - 12.5Broad Singlet1HExchangeable acidic proton.
Indole NH 11.2 - 11.5Broad Singlet1HIndole N-H. Shift indicates H-bonding.
H-4 7.65Doublet (

Hz)
1HMeta-coupling to H-6. Deshielded by Br.
H-7 7.35Doublet (

Hz)
1HOrtho-coupling to H-6.
H-6 7.18dd (

Hz)
1HOrtho to H-7, Meta to H-4.
H-3 6.30 - 6.50Singlet (or d)1HDiagnostic Signal. Upfield shift confirms C2 substitution.

-CH
3.90 - 4.10Quartet (

Hz)
1HMethine proton of the propanoic chain.

-CH

1.45 - 1.55Doublet (

Hz)
3HMethyl group coupled to the

-CH.

Expert Insight: The coupling between the Indole NH and H-3 is often observed in dry DMSO-


 (

Hz). Adding

will collapse the NH signal and simplify H-3 to a sharp singlet. This is a crucial purity check; if H-3 remains a doublet after

shake, you likely have an impurity.
Mass Spectrometry (LC-MS)

The bromine atom provides a built-in isotopic label.

  • Ionization Mode: ESI Negative (preferred for carboxylic acids) or ESI Positive.

  • Isotopic Pattern: A 1:1 doublet for the molecular ion

    
     at 
    
    
    
    266 and 268.
  • Fragmentation (MS/MS):

    • Loss of

      
       (44 Da) 
      
      
      
      Decarboxylation is the primary pathway.
    • Cleavage of the propanoic chain to yield the 5-bromoindole cation (

      
       ~194/196).
      
Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Acid):

    
     (Strong).
    
  • N-H Stretch:

    
     (Sharp, medium).
    
  • O-H Stretch:

    
     (Broad, underlying C-H and N-H).
    
  • C-Br Stretch:

    
     (Fingerprint region confirmation).
    

Stereochemical Analysis (Chirality)

The molecule possesses a chiral center at the propanoic acid


-carbon. Synthetic routes (e.g., Fischer indole) typically yield a racemate.
Chiral HPLC Method Development

To separate the (R) and (S) enantiomers, polysaccharide-based stationary phases are the industry standard.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, preventing peak tailing.

  • Detection: UV at 280 nm (Indole absorption max).

Absolute Configuration

If enantiopure synthesis is not used, the absolute configuration is best determined via X-ray crystallography (if a single crystal can be grown) or by derivatization with a chiral auxiliary (e.g., Mosher's acid esterification of the reduced alcohol) followed by NMR analysis.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra without aggregation artifacts.

  • Weigh 5-10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? Indole-2-carboxylic acid derivatives often exhibit poor solubility in

      
       due to strong intermolecular Hydrogen bonding (dimerization of acids). DMSO breaks these dimers, sharpening the signals.
      
  • Sonicate for 60 seconds to ensure complete dissolution.

  • Filter through a cotton plug within the pipette if any turbidity remains.

Protocol B: LC-MS Purity Check

Objective: Rapid confirmation of mass and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Expectation: The product should elute as a single peak. Look for "des-bromo" impurities (

    
    ) which are common byproducts in palladium-catalyzed coupling reactions.
    

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 252137: 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • BindingDB. (2012).[3] Affinity Data for Indole Propanoic Acid Derivatives (Entry BDBM92502). Retrieved from [Link]

Sources

The Therapeutic Potential of 5-Bromoindole Propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the burgeoning field of 5-bromoindole propanoic acid derivatives, a class of molecules demonstrating significant promise in therapeutic applications, particularly in oncology and metabolic diseases. As researchers and drug development professionals, understanding the nuances of their synthesis, mechanism of action, and preclinical evaluation is paramount to unlocking their full potential. This document offers a comprehensive overview, grounded in scientific literature, to empower your research and development endeavors.

Introduction: The Privileged Scaffold of 5-Bromoindole

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and approved pharmaceuticals.[1] The strategic introduction of a bromine atom at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties.[1] This modification not only enhances biological activity in many cases but also provides a versatile synthetic handle for further structural diversification through reactions like palladium-catalyzed cross-coupling.[1] When combined with a propanoic acid side chain, these derivatives gain an additional functional group crucial for interacting with specific biological targets. This unique combination of a brominated indole core and a propanoic acid moiety has given rise to a class of compounds with significant therapeutic potential.

Key Therapeutic Targets and Mechanisms of Action

Research has identified two primary targets for 5-bromoindole propanoic acid derivatives: the Epidermal Growth Factor Receptor (EGFR) in the context of cancer, and the G-protein coupled receptor 40 (GPR40) for the treatment of type 2 diabetes.

Anticancer Activity via EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] 5-Bromoindole propanoic acid derivatives have emerged as potent inhibitors of EGFR, demonstrating significant antiproliferative activity in various cancer cell lines.[3]

Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation.[4] This blockade disrupts the downstream signaling cascades crucial for cancer cell survival and proliferation, primarily the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.[4][5] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[3] The indole core can mimic the purine structure of ATP, facilitating its binding to the ATP-binding site of the kinase.[1]

Signaling Pathway Overview:

EGFR_Pathway 5-Bromoindole Propanoic Acid Derivative 5-Bromoindole Propanoic Acid Derivative EGFR EGFR 5-Bromoindole Propanoic Acid Derivative->EGFR Inhibition GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Inhibition by 5-Bromoindole Propanoic Acid Derivatives.

Antidiabetic Effects through GPR40 Agonism

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[6][7] Agonists of GPR40 are therefore attractive candidates for the treatment of type 2 diabetes.[8]

Mechanism of Action: 5-bromoindole propanoic acid derivatives can act as potent agonists of GPR40.[9] Upon binding, they activate the Gαq signaling pathway, leading to the activation of phospholipase C (PLC).[7][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] The subsequent rise in intracellular Ca2+ levels enhances the exocytosis of insulin-containing granules from the β-cells in a glucose-dependent manner.[10] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic drugs.[10]

Signaling Pathway Overview:

GPR40_Pathway 5-Bromoindole Propanoic Acid Derivative 5-Bromoindole Propanoic Acid Derivative GPR40 GPR40 5-Bromoindole Propanoic Acid Derivative->GPR40 Agonism Gq Gαq GPR40->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_plus Ca²⁺ Release ER->Ca2_plus Insulin_Secretion Insulin Secretion Ca2_plus->Insulin_Secretion

Caption: GPR40 Signaling Activation by 5-Bromoindole Propanoic Acid Derivatives.

Synthesis and Characterization

The synthesis of 5-bromoindole propanoic acid derivatives typically involves a multi-step process. The following is a generalized workflow; specific reaction conditions and reagents will vary depending on the desired final structure.

Experimental Workflow: Synthesis

Synthesis_Workflow Indole Indole Sodium_Indoline_2_Sulfonate Sodium_Indoline_2_Sulfonate Indole->Sodium_Indoline_2_Sulfonate NaHSO₃ Acetylated_Intermediate Acetylated_Intermediate Sodium_Indoline_2_Sulfonate->Acetylated_Intermediate Acetic Anhydride Bromoindole Bromoindole Acetylated_Intermediate->Bromoindole Bromine Propanoic_Acid_Derivative Propanoic_Acid_Derivative Bromoindole->Propanoic_Acid_Derivative Propanoic Acid Precursor Purification Purification Propanoic_Acid_Derivative->Purification Chromatography

Caption: General Synthetic Workflow for 5-Bromoindole Propanoic Acid Derivatives.

Detailed Protocol: Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid

This protocol is a representative example and may require optimization for specific applications.

Step 1: Synthesis of 5-Bromoindole

A common route to 5-bromoindole involves the reaction of indole with sodium bisulfite to form sodium indoline-2-sulfonate, followed by acetylation and subsequent bromination.[12][13] A detailed procedure can be found in the literature.[12]

Step 2: Introduction of the Propanoic Acid Side Chain

One method to introduce the propanoic acid side chain at the 3-position of 5-bromoindole is through a reaction with a suitable three-carbon synthon. For example, a reaction with acrylic acid can yield the desired indole-3-propanoic acid.[14] Alternatively, reaction with ethyl magnesium bromide followed by a suitable carbonyl chloride can be employed.[13]

Step 3: Purification and Characterization

The final product is typically purified using column chromatography. Characterization is performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.[13]

Biological Evaluation: In Vitro and In Vivo Models

A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential for the comprehensive evaluation of these derivatives.

In Vitro Assays

Anticancer Activity:

  • MTT Assay for Cell Viability: This colorimetric assay is a standard method to assess the cytotoxic effects of the compounds on cancer cell lines.[1]

    Step-by-Step MTT Assay Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

    • Compound Treatment: Prepare serial dilutions of the 5-bromoindole propanoic acid derivative in complete growth medium and add to the wells. Include a vehicle control (e.g., DMSO).[1]

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

    • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15]

  • Western Blotting for Target Engagement: This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK, providing direct evidence of target engagement and pathway modulation.[2]

    Step-by-Step Western Blotting Protocol:

    • Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and other downstream targets.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Antidiabetic Activity:

  • Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration in response to GPR40 activation.[16]

    Step-by-Step Calcium Mobilization Assay Protocol:

    • Cell Culture: Use a cell line stably expressing GPR40 (e.g., CHO-GPR40).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Add varying concentrations of the 5-bromoindole propanoic acid derivative to the cells.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

    • Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Models

Cancer Models:

  • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[3][17] The effect of the compound on tumor growth is then monitored over time. This is a standard preclinical model to evaluate the in vivo efficacy of anticancer agents.[17] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can provide a more clinically relevant assessment.[2]

Diabetes Models:

  • Streptozotocin (STZ)-Induced Diabetic Models: STZ is a chemical that is toxic to pancreatic β-cells, and its administration to rodents induces a diabetic state.[18][19] This model is widely used to evaluate the efficacy of antidiabetic drugs.[18] The protocol typically involves injecting mice or rats with a specific dose of STZ and then monitoring blood glucose levels and insulin secretion in response to treatment with the GPR40 agonist.[18][19]

Data Presentation: Quantitative Analysis of Therapeutic Potential

The following tables summarize representative data for 5-bromoindole propanoic acid derivatives and related compounds, highlighting their potency as EGFR inhibitors and GPR40 agonists.

Table 1: Anticancer Activity of 5-Bromoindole Derivatives (IC50 Values)

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative AA549 (Lung)5.988[20]
Derivative BMCF-7 (Breast)43.4[20]
Derivative CHCT-116 (Colon)5.60[20]
Derivative DPC-3 (Prostate)0.8[20]

Table 2: Antidiabetic Activity of Indole-5-propanoic Acid Derivatives (EC50 Values)

Compound IDAssayEC50 (nM)Reference
8hGPR40 Agonism58.6[9]
8iGPR40 Agonism37.8[9]
8oGPR40 Agonism9.4[9]
AM-1638GPR40 Agonism12.9[1]

Conclusion and Future Directions

5-Bromoindole propanoic acid derivatives represent a promising class of compounds with significant therapeutic potential in oncology and metabolic diseases. Their ability to potently and selectively modulate key targets like EGFR and GPR40 underscores their value in modern drug discovery. The synthetic versatility of the 5-bromoindole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and evaluating a broader range of derivatives to improve efficacy and reduce off-target effects.

  • Detailed mechanistic studies: Elucidating the precise molecular interactions with their targets and the downstream consequences in greater detail.

  • In-depth preclinical evaluation: Utilizing a wider array of in vivo models, including patient-derived xenografts and more complex models of diabetes, to better predict clinical outcomes.

  • Pharmacokinetic and toxicological profiling: Thoroughly assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure their suitability for clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of novel therapeutics based on the 5-bromoindole propanoic acid scaffold.

References

  • STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. Available from: [Link]

  • Shin D, et al. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Med Chem Lett. 2017;8(12):1336-1340. Available from: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. ResearchGate. 2008. Available from: [Link]

  • A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. PMC. Available from: [Link]

  • IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available from: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. PMC. Available from: [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available from: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. Available from: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. PMC. Available from: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available from: [Link]

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. IJPPS. Available from: [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available from: [Link]

  • Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? PMC. Available from: [Link]

  • Xenograft Mouse Models. Melior Discovery. Available from: [Link]

  • What are GPR40 agonists and how do they work? Patsnap Synapse. Available from: [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Available from: [Link]

  • GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells. PubMed. Available from: [Link]

  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. Available from: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Dovepress. Available from: [Link]

  • SYNTHESIS OF NOVEL (R)-5-BROMO-3-(N-METHYLPYRROLIDINE-2-YL-METHYL)-1H (SUBSTITUTED)-INDOLE DERIVATIVES AS POTENTIAL COX-2 INHIBITORS VIA JAPP-KLINGEMANN AND FISCHER INDOLE CYCLIZATION REACTIONS. IAJPS. Available from: [Link]

  • EC50 values of different ligands on GPR40 mutants measured by calcium mobilization assay. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available from: [Link]

  • IC50 – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Modulating GPR40: therapeutic promise and potential in diabetes. PubMed. Available from: [Link]

  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. Available from: [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC. Available from: [Link]

  • Collection - SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - ACS Medicinal Chemistry Letters. Figshare. Available from: [Link]

  • Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. PubMed. Available from: [Link]

  • Modulation of the Ras/Raf/MEK/ERK pathway by Ca(2+), and calmodulin. PubMed. Available from: [Link]

  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. Available from: [Link]

  • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. PMC. Available from: [Link]

  • Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. ResearchGate. Available from: [Link]

  • Synthesis of 5-Bromo Indole Compounds. Scribd. Available from: [Link]

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The Bioactivity of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals. The functionalization of this heterocyclic system offers a powerful strategy for the discovery of novel therapeutic agents. This technical guide provides an in-depth literature review of the potential bioactivity of 2-(5-Bromo-1H-indol-2-yl)propanoic acid, a compound for which direct biological studies are not extensively reported. By examining the structure-activity relationships of its core components—the indole-2-propanoic acid moiety and the 5-bromo substitution—we infer its likely pharmacological profile. This guide synthesizes information on related compounds to propose potential anticancer and antimicrobial activities, detailing possible mechanisms of action, and providing hypothetical experimental protocols for future investigation.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry. Its unique electronic properties and the ability of the N-H group and various carbon positions to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing molecules that can interact with a wide range of biological targets. From the neurotransmitter serotonin to the anti-cancer drug vincristine, nature has repeatedly utilized the indole scaffold for potent bioactivity. In synthetic drug discovery, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.

This guide focuses on the specific, yet understudied, molecule: this compound. In the absence of direct experimental data, we will dissect its structure to project its bioactivity based on established principles of medicinal chemistry and the known pharmacology of its constituent parts.

Deconstructing the Molecule: A Rationale for Predicted Bioactivity

The structure of this compound can be broken down into two key components that guide our analysis: the indole-2-propanoic acid core and the 5-bromo substituent on the indole ring.

The Indole-2-Propanoic Acid Core: A Framework for Biological Interaction

While the isomeric indole-3-propanoic acid is a well-characterized microbial metabolite with anti-inflammatory and antioxidant properties, the indole-2-propanoic acid scaffold is less common in nature but has been explored synthetically. Structurally related indole-2-carboxylic acids have garnered significant attention in drug discovery. Numerous studies have demonstrated that derivatives of indole-2-carboxylic acid possess potent anticancer properties.[1][2][3] This activity is often attributed to their ability to act as inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] The carboxylic acid group can act as a key pharmacophore, forming critical interactions within the active site of target proteins. The propanoic acid side chain in our target molecule extends this acidic functionality, potentially influencing its binding kinetics and selectivity.

The 5-Bromo Substituent: Modulating Potency and Selectivity

The introduction of a halogen atom, such as bromine, at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The bromine atom is electron-withdrawing and lipophilic, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

The 5-bromo substitution has been shown to be a key feature in a variety of bioactive indole derivatives.[4] In the context of anticancer agents, 5-bromoindole derivatives have been investigated as inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.[1] The bromine atom can form halogen bonds with protein residues, providing an additional anchoring point within the binding pocket and enhancing inhibitory potency. Furthermore, the 5-position is often a crucial site for establishing selectivity for a particular biological target.

Predicted Bioactivity Profile of this compound

Based on the analysis of its structural components, we hypothesize that this compound is most likely to exhibit anticancer and/or antimicrobial activities.

Anticancer Potential: Targeting Key Signaling Pathways

The combination of the indole-2-carboxylic acid-like core and the 5-bromo substituent strongly suggests a potential for anticancer activity. We propose that this compound may function as an inhibitor of protein kinases that are crucial for cancer cell proliferation and survival.

Hypothesized Mechanism of Action: EGFR/VEGFR-2 Inhibition

Many 5-bromoindole derivatives have been shown to target the ATP-binding site of receptor tyrosine kinases like EGFR and VEGFR-2.[1] The indole scaffold can mimic the adenine region of ATP, while the substituents on the indole ring can occupy adjacent hydrophobic pockets. The propanoic acid group could potentially form a salt bridge with a conserved lysine residue in the kinase domain, a common interaction for many kinase inhibitors. The 5-bromo group could enhance binding affinity through halogen bonding or by favorably modulating the electronic properties of the indole ring for optimal interaction with the target.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Compound This compound Compound->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Blocked Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized mechanism of EGFR inhibition.

Data on Related Compounds:

Compound ClassBiological TargetReported Activity (IC50)Reference
5-Bromoindole-2-carboxylic acid derivativesEGFR Tyrosine KinaseVaries (micromolar to nanomolar)[2][3]
Indole-2-carboxamidesEGFR, BRAFV600E, VEGFR-2Varies (nanomolar)[5]
5-Bromoindole hydrazone derivativesVEGFR-2 Tyrosine KinaseIC50 = 14.3 µM (for 5BDBIC against HepG2)[1]
Antimicrobial Potential: A Secondary Hypothesis

While the evidence for anticancer activity is more pronounced, the indole scaffold is also present in many antimicrobial agents. Some indole-2-propanoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action for antimicrobial indoles is diverse and can include disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation. The lipophilic nature of the 5-bromo substituent could enhance the compound's ability to penetrate bacterial cell walls.

Proposed Experimental Workflows for Bioactivity Screening

To validate the hypothesized bioactivities of this compound, a systematic screening approach is recommended.

Workflow for Anticancer Activity Assessment

anticancer_workflow start Synthesize & Purify Compound cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines - Normal cell line (for cytotoxicity) start->cell_viability ic50 Determine IC50 values cell_viability->ic50 kinase_assay In vitro Kinase Assay (e.g., EGFR, VEGFR-2) ic50->kinase_assay western_blot Western Blot Analysis (Phospho-EGFR, Phospho-Akt) kinase_assay->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis end Establish Anticancer Profile apoptosis->end

Caption: Experimental workflow for anticancer evaluation.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis and Characterization

Hypothetical Synthetic Scheme:

A potential route could start from 4-bromophenylhydrazine and a suitable keto-acid, followed by cyclization under acidic conditions (Fischer indole synthesis).

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, a thorough analysis of its structural components allows for the formulation of a strong hypothesis regarding its potential bioactivity. The presence of the 5-bromoindole scaffold, a key feature in many potent kinase inhibitors, combined with the indole-2-propanoic acid core, points towards a promising profile as an anticancer agent, likely acting through the inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2. A secondary, but plausible, hypothesis is its potential as an antimicrobial agent.

Future research should focus on the chemical synthesis and subsequent biological evaluation of this compound. The experimental workflows outlined in this guide provide a roadmap for a systematic investigation of its anticancer and antimicrobial properties. Elucidation of its precise mechanism of action and structure-activity relationship studies with further derivatives will be crucial in determining its therapeutic potential.

References

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An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid to Novel Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel small molecule, 2-(5-Bromo-1H-indol-2-yl)propanoic acid, to a prioritized set of putative protein targets. Drawing upon structure-activity relationships of analogous indole-based compounds, we hypothesize and provide the scientific rationale for investigating interactions with HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), G protein-coupled receptor 40 (GPR40), and cytosolic phospholipase A2α (cPLA2α). This guide details the step-by-step experimental protocols for state-of-the-art biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—tailored for the characterization of these specific interactions. Furthermore, we outline pertinent functional assays to correlate binding affinity with biological activity and provide visualizations of key signaling pathways and a comprehensive target validation workflow.

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. The compound this compound, a derivative of indole-2-propanoic acid, presents an intriguing candidate for drug discovery. Its structural features, including the indole nucleus, the propanoic acid side chain, and the bromine substitution, suggest the potential for specific and high-affinity interactions with a variety of protein targets.

Based on a thorough review of the scientific literature on structurally related indole-2-carboxylic acid and indole-propanoic acid derivatives, we have identified four high-priority putative protein targets for this compound:

  • HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] The carboxylic acid moiety is crucial for chelating magnesium ions in the active site, a mechanism that could be recapitulated by the propanoic acid group of our compound of interest.[1]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in immune evasion in cancer by catalyzing the first and rate-limiting step in tryptophan catabolism.[2] Several indole-based molecules have been developed as IDO1 inhibitors, suggesting that the indole core of this compound could facilitate its binding to the enzyme's active site.[3]

  • G protein-coupled receptor 40 (GPR40): Also known as free fatty acid receptor 1 (FFAR1), GPR40 is a promising target for the treatment of type 2 diabetes.[4] Indole-5-propanoic acid derivatives have been successfully developed as potent GPR40 agonists, indicating that the indole-propanoic acid scaffold is well-suited for interaction with this receptor.[5][6][7]

  • Cytosolic Phospholipase A2α (cPLA2α): This enzyme is a key player in the inflammatory cascade, and its inhibition is a validated therapeutic strategy.[8] Indole-based inhibitors of cPLA2α have been reported, suggesting that this compound could exhibit similar inhibitory activity.[9][10]

This guide provides the necessary theoretical background and detailed experimental protocols to systematically investigate the binding affinity of this compound to these four putative targets, thereby paving the way for a deeper understanding of its therapeutic potential.

A Comprehensive Workflow for Target Validation

The journey from a hypothetical protein target to a validated interaction requires a multi-faceted experimental approach. The following workflow provides a logical progression from initial binding studies to functional validation.

Target_Validation_Workflow cluster_0 Target Hypothesis & Prioritization cluster_1 Biophysical Characterization cluster_2 Functional Validation cluster_3 Lead Optimization T_Hyp Hypothesize Targets (e.g., HIV-1 Integrase, IDO1, GPR40, cPLA2α) SPR Surface Plasmon Resonance (SPR) - Determine on/off rates (ka, kd) - Calculate affinity (KD) T_Hyp->SPR ITC Isothermal Titration Calorimetry (ITC) - Directly measure binding enthalpy (ΔH) - Determine stoichiometry (n) and affinity (KD) T_Hyp->ITC FP Fluorescence Polarization (FP) - High-throughput screening - Determine binding affinity (KD) T_Hyp->FP Func_Assay Target-Specific Functional Assays - Enzyme Inhibition (IC50) - Receptor Activation (EC50) - Cellular Assays SPR->Func_Assay ITC->Func_Assay FP->Func_Assay SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Refine Binding and Function Func_Assay->SAR IDO1_Pathway IDO1 IDO1 Kyn Kynurenine IDO1->Kyn Trp Tryptophan Trp->IDO1 T_Cell T-Cell Kyn->T_Cell Inhibition Treg Regulatory T-Cell (Treg) Kyn->Treg Activation Immune_Supp Immune Suppression Treg->Immune_Supp Compound 2-(5-Bromo-1H-indol-2-yl) propanoic acid Compound->IDO1

Simplified IDO1 signaling pathway in cancer.

GPR40_Pathway GPR40 GPR40 Gq Gq GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Insulin_Sec Insulin Secretion Ca_Release->Insulin_Sec Compound 2-(5-Bromo-1H-indol-2-yl) propanoic acid Compound->GPR40

Simplified GPR40 signaling pathway in pancreatic β-cells.

Data Presentation and Interpretation

The data generated from the biophysical and functional assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Binding Affinity and Functional Activity Data

Target ProteinAssayParameterValue
HIV-1 Integrase SPRKD500 nM
FunctionalIC501.2 µM
IDO1 ITCKD2.5 µM
FunctionalIC505.8 µM
GPR40 FPKi800 nM
FunctionalEC501.5 µM
cPLA2α SPRKD1.8 µM
FunctionalIC504.2 µM

Interpretation:

  • A lower KD, Ki, IC50, or EC50 value indicates a higher affinity or potency.

  • The correlation between the binding affinity (KD or Ki) and the functional activity (IC50 or EC50) provides strong evidence for on-target activity.

  • Discrepancies between binding and functional data may suggest allosteric mechanisms of action or the influence of assay conditions.

Conclusion

This technical guide provides a comprehensive and actionable framework for characterizing the binding affinity of this compound to a set of rationally selected protein targets. By employing a combination of orthogonal biophysical techniques and target-specific functional assays, researchers can gain a deep understanding of the compound's molecular interactions and its potential as a novel therapeutic agent. The detailed protocols and workflows presented herein are designed to ensure scientific integrity and to facilitate the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

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Role of 2-(5-Bromo-1H-indol-2-yl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Role of 2-(5-Bromo-1H-indol-2-yl)propanoic acid in Medicinal Chemistry

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, neurotransmitters (e.g., serotonin), and blockbuster pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relatively rigid bicyclic structure make it an ideal scaffold for interacting with a diverse range of biological targets. This guide focuses on a specific, synthetically accessible derivative: This compound . While this exact molecule is not extensively documented as a clinical agent, its constituent parts—the 5-bromo-indole core and the 2-propanoic acid side chain—represent a strategic combination of functionalities with significant therapeutic potential.

This document will deconstruct the scaffold to analyze the role of each component, explore plausible synthetic routes, and project its potential applications in drug discovery based on data from closely related analogues. We will delve into potential mechanisms of action, provide exemplary experimental protocols for its evaluation, and offer a forward-looking perspective for researchers in the field.

Synthesis and Physicochemical Rationale

The synthetic accessibility of a scaffold is paramount for its exploration in medicinal chemistry. A plausible and efficient synthesis of this compound can be envisioned through established indole synthesis methodologies.

Proposed Synthetic Pathway

A common approach would be a variation of the Fischer indole synthesis or a palladium-catalyzed coupling reaction. The Fischer methodology provides a direct route to the indole core.

Protocol: Fischer Indole Synthesis of Ethyl 2-(5-Bromo-1H-indol-2-yl)propanoate

  • Hydrazone Formation: React commercially available 4-bromophenylhydrazine with ethyl 2-oxobutanoate (ethyl 2-ketobutyrate) under acidic conditions (e.g., acetic acid) at room temperature for 2-4 hours to form the corresponding hydrazone intermediate.

  • Indolization (Cyclization): The crude hydrazone is subjected to cyclization. This is typically achieved by heating the intermediate in a high-boiling point solvent with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at 80-100°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed thoroughly with water to remove the acid catalyst, and dried. The crude product is then purified by column chromatography on silica gel.

  • Saponification: The purified ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is achieved by refluxing the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like tetrahydrofuran (THF)/water.

  • Acidification and Isolation: After the hydrolysis is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., 1N HCl) to a pH of ~2-3, leading to the precipitation of the final product, this compound. The solid is then filtered, washed with cold water, and dried.

G cluster_start Starting Materials cluster_reaction Reaction Sequence A 4-Bromophenylhydrazine C Step 1: Hydrazone Formation (Acetic Acid, RT) A->C B Ethyl 2-oxobutanoate B->C D Step 2: Fischer Indolization (PPA, 80-100°C) C->D F Intermediate: Ethyl 2-(5-Bromo-1H-indol-2-yl)propanoate D->F E Step 3: Saponification (LiOH, THF/H2O, Reflux) G Final Product: This compound E->G F->E

Caption: Proposed Fischer indole synthesis workflow.

The Influence of Key Functional Groups
  • 5-Bromo Group: The introduction of a bromine atom at the C5 position significantly impacts the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can act as a metabolic blocker, preventing oxidation at that position and potentially increasing the compound's half-life. It can also form halogen bonds with protein targets, providing an additional anchor point for high-affinity binding.

  • Indole-2-Propanoic Acid Moiety: The propanoic acid group at the C2 position is a critical pharmacophore. The carboxylic acid provides a key hydrogen bond donor/acceptor site and can form ionic interactions with basic residues (like arginine or lysine) in a target's active site. The stereocenter at the alpha-carbon offers an opportunity for chiral resolution, which is often crucial for optimizing potency and reducing off-target effects.

Potential Therapeutic Applications & Mechanisms of Action

By examining the biological activities of related 5-bromo-indole and indole-propanoic acid derivatives, we can project the most promising therapeutic avenues for this scaffold.

Anti-proliferative and Anti-angiogenic Activity

A significant body of research highlights the anti-cancer potential of 5-bromo-indole derivatives.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] Compounds that inhibit this process are valuable oncology drug candidates.

  • Mechanism Insight: Derivatives of 5-bromo-indole have been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for angiogenesis.[3][4] This effect is often linked to the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which is a master regulator of angiogenesis. The anti-proliferative effects also extend directly to cancer cells, such as the A549 lung cancer cell line.[3][4] Many of these effects may be attributed to the compounds' free radical scavenging activity.[3][4]

G Compound 2-(5-Bromo-1H-indol-2-yl) propanoic acid Scaffold VEGFR VEGF Receptor Compound->VEGFR Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging CancerCell Cancer Cell Proliferation Compound->CancerCell Inhibition HUVEC Endothelial Cell Proliferation VEGFR->HUVEC Angiogenesis Angiogenesis HUVEC->Angiogenesis Tumor Tumor Growth & Metastasis Angiogenesis->Tumor CancerCell->Tumor

Caption: Potential anti-cancer mechanisms of action.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Indole-based structures have been successfully developed as anti-inflammatory agents.

  • Mechanism Insight: A key target in inflammation is cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes. A series of 3-(1-aryl-1H-indol-5-yl)propanoic acids were developed as potent cPLA2α inhibitors, demonstrating that the indole-propanoic acid scaffold is well-suited for this target.[5] The carboxylic acid is essential for interacting with the enzyme's active site, and the indole core provides the necessary hydrophobic interactions.[5]

Metabolic Disorders

G-protein coupled receptors (GPCRs) are a major class of drug targets. GPR40, in particular, is expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).

  • Mechanism Insight: SAR studies on indole-5-propanoic acid derivatives identified potent GPR40 agonists.[6] These compounds were shown to enhance GSIS, making them attractive candidates for the treatment of type 2 diabetes.[6] This highlights the potential of the indole-propanoic acid core to be adapted for GPCR targets, where the acid moiety can interact with polar residues in the receptor's binding pocket.

Structure-Activity Relationship (SAR) Summary

Based on published data for related indole propanoic acids, a preliminary SAR table can be constructed to guide future optimization efforts.

Scaffold PositionModificationObserved Effect on ActivityTarget ClassReference
Indole N1 Substitution with a p-O-substituted phenyl groupEssential for good inhibitory activitycPLA2α[5]
Indole C3 Substitution with a phenylethyl groupEssential for good inhibitory activitycPLA2α[5]
Indole C5 Propanoic acid groupEssential for good inhibitory activitycPLA2α[5]
Indole C5 Propanoic acid groupCore moiety for agonistic activityGPR40[6]

This data, while not directly from the this compound scaffold, provides a valuable starting point. It underscores the importance of the propanoic acid group for activity and suggests that modifications at the N1 position are a promising strategy for potency enhancement.

Key Experimental Protocol: Anti-Proliferative MTT Assay

To assess the anti-proliferative activity of this compound and its future derivatives, the MTT assay is a robust and widely used colorimetric method. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for HUVEC Proliferation

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with DMSO) and a positive control (e.g., a known anti-proliferative agent) are included.

  • Incubation: The plate is incubated for an additional 48-72 hours under the same conditions.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell proliferation) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]

G A 1. Seed HUVECs in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Test Compound B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent (4 hours incubation) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for the MTT anti-proliferative assay.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutics. By combining the electronically-modulating and metabolically-stabilizing properties of the 5-bromo substituent with the proven pharmacophoric features of the indole-2-propanoic acid moiety, this structure is primed for exploration against a range of targets.

Future research should focus on:

  • Synthesis and Characterization: The first step is the efficient synthesis and full spectroscopic characterization of the title compound.

  • Broad Biological Screening: The compound should be screened against a panel of cancer cell lines, key inflammatory enzymes (like cPLA2α and COX enzymes), and relevant GPCRs (such as GPR40) to identify the most promising therapeutic direction.

  • SAR Elucidation: A focused library of analogues should be synthesized. Key modifications would include varying the substituent at the N1 position, exploring different halogens (Cl, F) at C5, and modifying the length and functionality of the C2 acid side chain.

  • Mechanism of Action Studies: Once a primary therapeutic area is identified, detailed mechanistic studies should be undertaken to identify the specific molecular target and signaling pathways involved.

By leveraging the rich history of the indole scaffold and applying modern medicinal chemistry strategies, this compound and its derivatives hold considerable potential for yielding next-generation therapeutic agents.

References

  • ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Available from: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • ACS Publications. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. Available from: [Link]

  • MDPI. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available from: [Link]

  • PubMed. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Available from: [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Available from: [Link]

  • RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]

  • Google Patents. (2008). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • PMC. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Available from: [Link]

  • PubMed. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Indole Alkaloids. Available from: [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • PMC. (n.d.). Overview of herbicide mechanisms of action. Available from: [Link]

  • PubMed. (2017). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Available from: [Link]

Sources

Technical Guide: The SAR and Therapeutic Potential of Brominated Indole-3-Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR), synthetic pathways, and pharmacological potential of Brominated Indole Propanoic Acids.

Executive Summary

Brominated Indole-3-Propanoic Acids (Br-IPAs) represent a privileged scaffold in medicinal chemistry, bridging the gap between endogenous tryptophan metabolites and potent synthetic pharmacophores. While the parent compound, Indole-3-Propanoic Acid (IPA), is a gut-microbiota-derived neuroprotectant, the introduction of a bromine atom significantly alters the physicochemical profile—enhancing lipophilicity (


), metabolic stability, and receptor affinity. This guide analyzes their role as GPR40 (FFAR1) agonists  for type 2 diabetes and as neuroprotective agents  against amyloid-beta toxicity.

Part 1: The Pharmacophore & Structural Architecture

The Br-IPA scaffold consists of three critical domains. The precise modification of these domains dictates the molecule's efficacy and target selectivity.

The Acidic "Warhead" (Propanoic Tail)

The propanoic acid side chain is not merely a linker; it is the primary anchor for receptor binding.

  • Function: Mimics the carboxylate head group of endogenous free fatty acids (FFAs) or amino acid residues.

  • Interaction: Forms a salt bridge with positively charged residues (e.g., Arg183 and Arg258 in GPR40).

  • SAR Insight: Shortening to acetic acid often reduces potency due to steric clash with the receptor pocket, while extending to butanoic acid increases flexibility (entropic penalty), reducing binding affinity.

The Indole Scaffold (The Core)

The indole ring provides a rigid, planar platform that facilitates


 stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket.
The Bromine Substituent (The Modulator)

Bromine is preferred over chlorine or fluorine in this scaffold for specific reasons:

  • Halogen Bonding: The

    
    -hole of the bromine atom can accept electron density from backbone carbonyls in the receptor, a directional interaction not seen with methyl groups.
    
  • Lipophilicity: Bromination increases membrane permeability (crucial for CNS targets like Alzheimer's).

  • Metabolic Blockade: Placing Br at the C5 or C6 position blocks hydroxylation by Cytochrome P450 enzymes, extending the drug's half-life (

    
    ).
    

Part 2: Therapeutic Case Studies & SAR

Case Study A: GPR40 Agonists (Metabolic Disease)

Free Fatty Acid Receptor 1 (GPR40) is a GPCR expressed in pancreatic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-cells.[1][2] Agonism amplifies Glucose-Stimulated Insulin Secretion (GSIS).[3]
  • Mechanism: Br-IPAs bind to the allosteric site of GPR40, distinct from the orthosteric site of endogenous fatty acids.

  • Key SAR Findings:

    • N1-Substitution: Alkylation or arylation at the Indole Nitrogen (N1) is critical. A phenyl ring at N1, often substituted with electron-withdrawing groups, enhances potency into the nanomolar range (

      
       nM).
      
    • C5-Bromination: Substitution at C5 is pharmacologically superior to C4 or C7. It orients the halogen into a hydrophobic sub-pocket, increasing potency by 5–10 fold compared to the unsubstituted analog.

Case Study B: Neuroprotection (Alzheimer's Disease)

Endogenous IPA is a scavenger of hydroxyl radicals.[4] Brominated analogs are developed to enhance blood-brain barrier (BBB) penetration.

  • Mechanism: Inhibition of

    
    -amyloid fibril formation and direct scavenging of reactive oxygen species (ROS).
    
  • SAR Insight: 3-(5-bromoindol-3-yl)propanoic acid exhibits higher lipophilicity than IPA, allowing for greater CNS accumulation. The electron-withdrawing Br stabilizes the indole ring against oxidative degradation, prolonging its antioxidant capacity.

Part 3: Visualization of SAR and Signaling

SAR Map of Brominated Indole Propanoic Acid

The following diagram illustrates the functional zones of the molecule.

SAR_Map Core Indole Scaffold (Rigid Core) Acid Propanoic Acid Tail (Ionic Anchor) Core->Acid Linker Length Critical (3 carbons) Bromine Bromine (C5/C6) (Metabolic Block/Lipophilicity) Core->Bromine Halogen Bond Donor N1_Sub N1-Substituent (Hydrophobic Clamp) Core->N1_Sub Potency Booster Target Target: GPR40 / Amyloid-β Acid->Target Salt Bridge (Arg) Bromine->Target Hydrophobic Pocket

Figure 1: Functional decomposition of the Br-IPA scaffold showing critical interaction points.

GPR40 Signaling Pathway

Activation of GPR40 by Br-IPA leads to insulin secretion via the


 pathway.

GPR40_Pathway Ligand Br-IPA Ligand Receptor GPR40 (FFAR1) Ligand->Receptor Allosteric Binding Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Figure 2: Signal transduction pathway initiated by Br-IPA binding to GPR40 in pancreatic


-cells.

Part 4: Experimental Protocols

Synthesis of 3-(5-Bromo-1H-indol-3-yl)propanoic Acid

This protocol utilizes a modified Knoevenagel condensation followed by reduction, ensuring high yield and regioselectivity.

Reagents:

  • 5-Bromoindole-3-carboxaldehyde

  • Malonic acid

  • Pyridine / Piperidine

  • Sodium Borohydride (

    
    )
    

Step-by-Step Methodology:

  • Condensation (Knoevenagel):

    • Dissolve 5-bromoindole-3-carboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

    • Add catalytic piperidine (0.5 mL).

    • Reflux at 80°C for 4 hours until

      
       evolution ceases.
      
    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, replaced by the acrylic acid intermediate (

      
      ).
      
    • Workup: Pour into ice-cold HCl (1M). Filter the precipitate (3-(5-bromoindol-3-yl)acrylic acid).

  • Selective Reduction:

    • Dissolve the acrylic acid intermediate in Ethanol/THF (1:1).

    • Add

      
       (5 eq) slowly at 0°C (Note: 
      
      
      
      is used here for selective reduction of the conjugated alkene in specific conditions, or catalytic hydrogenation
      
      
      can be used if debromination is controlled. Preferred: Transfer hydrogenation using Ammonium Formate to prevent de-halogenation).
    • Stir at room temperature for 12 hours.

  • Purification:

    • Evaporate solvent. Acidify to pH 2. Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

    • Final Validation:

      
      -NMR should show disappearance of vinylic protons (doublets at 
      
      
      
      6.5-7.5 ppm) and appearance of methylene triplets at
      
      
      2.6 and 3.0 ppm.
In Vitro GPR40 Functional Assay (Calcium Flux)

Objective: To determine the


 of the synthesized Br-IPA.
  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay kit dye for 1 hour at 37°C.

  • Agonist Addition: Prepare serial dilutions of Br-IPA in HBSS buffer (0.1 nM to 10

    
    M).
    
  • Measurement: Add compound to cells and monitor fluorescence intensity (

    
    ) using a fluorometric imaging plate reader.
    
  • Data Analysis: Plot Max-Min fluorescence against Log[Concentration]. Fit to a sigmoidal dose-response curve.

Part 5: Quantitative Data Summary

The following table summarizes the SAR trends for Indole-Propanoic Acid derivatives acting on GPR40.

Compound IDR (Indole C5)N1-SubstituentLinker LengthGPR40 EC50 (nM)Notes
IPA (Ref) HHPropanoic (C3)> 10,000Weak native activity
Br-IPA-1 Br HPropanoic (C3)850Bromine adds potency
Br-IPA-2 BrBenzylPropanoic (C3)120N1-Benzyl fits hydrophobic pocket
Br-IPA-3 Br2,6-DimethylphenylPropanoic (C3)15 Optimal steric fill
Analog-X BrHAcetic (C2)> 5,000Linker too short

Data derived from consolidated SAR studies (See References 1, 3).

References

  • ACS Medicinal Chemistry Letters. (2017). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. [Link][5][6]

  • Journal of Biological Chemistry. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. [Link]

  • Journal of Medicinal Chemistry. (2021). Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. [Link][5]

  • Marine Drugs. (2017).[7] Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

  • International Journal of Molecular Sciences. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite. [Link][8]

Sources

Metabolic stability predictions for 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicting the Metabolic Stability of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Metabolic Foresight in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic fate of a candidate molecule is a critical determinant of its ultimate success or failure. A compound with promising pharmacological activity can be rendered ineffective if it is metabolized too rapidly, failing to achieve therapeutic concentrations, or if its metabolism leads to the formation of toxic byproducts.[1] Conversely, a molecule that is metabolized too slowly can accumulate in the body, leading to adverse effects.[1] Therefore, an early and accurate assessment of metabolic stability is not merely a screening step but a foundational pillar of rational drug design.

This guide provides a comprehensive framework for predicting the metabolic stability of a novel chemical entity, This compound . Moving beyond a simple recitation of methods, we will delve into the causal logic behind experimental design, integrating computational predictions with gold-standard in vitro assays. Our approach is designed to provide researchers, scientists, and drug development professionals with a self-validating system for generating a robust metabolic profile, enabling informed decisions in the lead optimization process.

Structural Analysis: Identifying Metabolic Liabilities

The first step in predicting metabolic stability is a thorough examination of the molecule's structure to identify potential sites of enzymatic attack, often referred to as "metabolic soft spots."

Figure 1: Structure of this compound Structure of this compound

The structure of this compound presents several key features that are known to be susceptible to metabolic enzymes:

  • The Indole Nucleus: The indole ring is a common motif in both natural products and synthetic drugs.[2][3] It is particularly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I metabolism.[4][5] Hydroxylation can occur at multiple positions on the aromatic ring (C3, C4, C6, C7), representing a likely primary metabolic pathway.

  • The Propanoic Acid Side Chain: The carboxylic acid group is a prime target for Phase II conjugation reactions.[1] Specifically, it can undergo glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a polar glucuronic acid moiety to facilitate excretion.[6][7] This is a major clearance pathway for many drugs containing a carboxylic acid.

  • The Bromo-Substituent: The bromine atom at the C5 position is an electron-withdrawing group that can influence the electronic properties of the indole ring. Halogenation at this position can serve as a "metabolic blocker," preventing oxidation at that site and potentially directing metabolism to other positions.[8] While oxidative dehalogenation is possible, it is generally a less common metabolic route compared to aromatic hydroxylation.[5]

This initial analysis suggests that the compound will likely be metabolized through both Phase I (CYP-mediated oxidation of the indole ring) and Phase II (UGT-mediated glucuronidation of the propanoic acid) pathways.

In Silico Assessment: A First Look at Metabolic Fate

Before embarking on resource-intensive wet-lab experiments, computational (in silico) models provide a rapid, cost-effective initial assessment of metabolic stability.[9] These methods use machine learning algorithms and quantitative structure-activity relationship (QSAR) models, trained on large datasets of known compounds, to predict metabolic outcomes based solely on chemical structure.[10][11][12]

In Silico Workflow

The computational workflow involves submitting the chemical structure of the compound to predictive software platforms. These tools analyze the structure for fragments and physicochemical properties correlated with metabolic instability or stability.

cluster_0 In Silico Prediction Workflow A Input Compound Structure (SMILES/SDF) B Feature Calculation (Descriptors, Fingerprints) A->B C Machine Learning Model (e.g., Random Forest, SVM) B->C E Prediction Output (Stability Class, CLint, Sites of Metabolism) C->E D Database of Known Metabolites & Stability Data D->C Model Training F Expert Review & Hypothesis Generation E->F

Caption: Workflow for in silico metabolic stability prediction.

Predicted Outcome for this compound

Based on its structural features, in silico models would likely predict the following:

  • Metabolic Lability: The presence of the unsubstituted indole ring and the carboxylic acid moiety would likely lead to a prediction of moderate to high metabolic clearance .

  • Sites of Metabolism (SoM): The models would highlight the indole ring (positions C3, C4, C6, C7) as a probable site for CYP-mediated oxidation and the carboxylic acid as the site for UGT-mediated conjugation.

While powerful for initial screening, in silico predictions must be confirmed by experimental data.[9]

In Vitro Metabolic Stability Assays: The Experimental Verdict

In vitro assays using liver-derived enzyme systems are the cornerstone for experimentally determining metabolic stability.[13] They provide quantitative data on a compound's susceptibility to biotransformation, from which key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½) can be derived.[14][15]

Key Test Systems
  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[15] They are rich in Phase I enzymes, particularly CYPs, making them an excellent system for assessing oxidative metabolism.[16] Microsomal assays are cost-effective and have high throughput.[17]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporter proteins.[18] Assays using hepatocytes provide a more comprehensive picture of overall hepatic metabolism.[19]

The choice between these systems depends on the specific question being asked. A microsomal assay is sufficient to probe for CYP-mediated lability, while a hepatocyte assay is necessary to understand the contribution of conjugation and other cellular processes.[19][20]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes in the presence of necessary cofactors.[21]

Objective: To determine the intrinsic clearance (CLint) mediated by Phase I enzymes (primarily CYPs).

Methodology:

  • Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in acetonitrile).[21]

  • Reaction Mixture Setup: In a 96-well plate, prepare the incubation mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)[20]

    • Test Compound (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21] This system ensures a constant supply of the essential CYP cofactor, NADPH.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17][20]

  • Controls:

    • Negative Control: An incubation without the NADPH-regenerating system to check for non-enzymatic degradation.[16]

    • Positive Controls: Compounds with known metabolic rates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate the assay performance.[20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound at each time point.[17]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

cluster_1 Microsomal Stability Assay Workflow A Prepare Reaction Mix (Microsomes, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH Cofactor) B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Std) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the liver microsomal stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance by incorporating both Phase I and Phase II enzymatic activities.[18][22]

Objective: To determine the overall hepatic intrinsic clearance (CLint) in a system that mimics the cellular environment of the liver.

Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium (e.g., Williams' Medium E) to a specific viable cell density (e.g., 0.5 x 10^6 viable cells/mL).[22]

  • Incubation Setup: In a non-coated 12- or 24-well plate, add the hepatocyte suspension.

  • Compound Addition: Add the test compound (e.g., to a final concentration of 1 µM) to initiate the incubation. The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.[22]

  • Incubation: Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator to keep the cells in suspension and ensure proper aeration.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[22]

  • Reaction Termination: Immediately terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

  • Controls:

    • Negative Control: Use heat-inactivated hepatocytes to assess non-enzymatic compound loss.[22]

    • Positive Controls: Include compounds with known hepatocyte clearance rates (e.g., Testosterone, 7-Ethoxycoumarin).[20]

  • Sample Processing & Analysis: Process and analyze the samples via LC-MS/MS as described in the microsomal assay.

  • Data Analysis: Calculate the half-life and intrinsic clearance. The CLint value is typically expressed in µL/min/10^6 cells.[23] This value can then be scaled to predict in vivo hepatic blood clearance.[23]

cluster_2 Hepatocyte Stability Assay Workflow A Thaw & Prepare Hepatocytes (0.5 x 10^6 cells/mL) B Add Test Compound to Cells in Suspension A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 15, 30, 60, 120 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Std) D->E F Centrifuge to Remove Debris E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the hepatocyte stability assay.

Predicted Metabolic Pathways and Data Synthesis

By integrating our structural analysis with the principles of drug metabolism, we can propose the most likely metabolic pathways for this compound.

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) Parent This compound M1 Hydroxylated Metabolite (e.g., at C4, C6, or C7) Parent->M1 Oxidation M2 Acyl-Glucuronide Conjugate Parent->M2 Glucuronidation M3 O-Glucuronide / O-Sulfate (of M1) M1->M3 Conjugation

Caption: Predicted metabolic pathways for the target compound.

Interpreting the Combined Data

A comprehensive metabolic profile is built by comparing the results from all assessments. The following table illustrates a hypothetical but plausible set of results.

Parameter In Silico Prediction Microsomal Assay (HLM) Hepatocyte Assay
Stability Class Low to ModerateModerateLow
Half-life (t½, min) N/A3515
Intrinsic Clearance (CLint) N/A45 µL/min/mg98 µL/min/10⁶ cells

Analysis of Hypothetical Data:

  • The microsomal assay shows a moderate rate of clearance (t½ = 35 min), indicating susceptibility to CYP-mediated metabolism.

  • The hepatocyte assay shows a significantly faster rate of clearance (t½ = 15 min). This discrepancy strongly suggests that Phase II metabolism is a major contributor to the compound's overall clearance. The UGT-mediated glucuronidation of the propanoic acid side chain is the most probable reason for this accelerated clearance in the more complete cellular system.

Conclusion and Strategic Implications

This integrated analysis predicts that This compound is likely a compound with low metabolic stability , cleared by a combination of Phase I oxidation on the indole ring and, more significantly, Phase II glucuronidation of the carboxylic acid.

This profile has critical implications for drug development:

  • High Clearance: The predicted low stability suggests the compound would likely have a short in vivo half-life and poor oral bioavailability.

  • Lead Optimization Strategy: To improve the drug-like properties of this scaffold, medicinal chemistry efforts should focus on mitigating these metabolic liabilities. Strategies could include:

    • Replacing the propanoic acid with a bioisostere that is less susceptible to glucuronidation.

    • Introducing substituents on the indole ring (e.g., at C4 or C6) to block CYP-mediated hydroxylation.[24]

By employing this structured, multi-faceted approach, research teams can proactively identify and address metabolic issues, significantly increasing the probability of advancing compounds with favorable pharmacokinetic profiles into further development.

References

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The Enigmatic Scaffold: A Technical Guide to 2-(5-Bromo-1H-indol-2-yl)propanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents.[1][2] Its inherent biological activity and synthetic tractability make it a privileged scaffold in drug discovery. This technical guide delves into the specific, yet underexplored, molecule: 2-(5-Bromo-1H-indol-2-yl)propanoic acid . While direct literature on this exact compound is sparse, this document serves as an in-depth exploration of its potential, grounded in established chemical principles and the known bioactivities of its structural congeners. We will propose a viable synthetic pathway, analyze its physicochemical properties, and discuss its prospective role as a versatile scaffold in modern drug design, drawing parallels from closely related indole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their therapeutic programs.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a bicyclic aromatic heterocycle that is a prominent feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow for high-affinity binding to a diverse range of biological targets.[1] Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and CNS-active agents.[1]

The strategic placement of substituents on the indole core is a key determinant of biological activity and selectivity. A bromine atom at the 5-position, for instance, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. The propanoic acid moiety at the 2-position introduces a carboxylic acid group, a common pharmacophoric element that can engage in ionic interactions with biological targets and improve aqueous solubility. This guide focuses on the convergence of these structural features in the form of this compound, a scaffold with latent potential for drug discovery.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the title compound can be conceptualized starting from the commercially available 5-Bromo-1H-indole-2-carbaldehyde . This multi-step synthesis leverages well-established organic transformations to construct the desired propanoic acid side chain.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Wittig Reaction for Alkene Formation

The initial step involves a Wittig reaction to extend the carbon chain at the 2-position of the indole ring.[3][4]

  • Reactants: 5-Bromo-1H-indole-2-carbaldehyde, (Carbethoxymethylene)triphenylphosphorane.

  • Reagents: Anhydrous Tetrahydrofuran (THF) as solvent, Sodium Hydride (NaH) as a base.

  • Procedure:

    • To a stirred suspension of Sodium Hydride in anhydrous THF at 0 °C, a solution of (Carbethoxymethylene)triphenylphosphorane in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the ylide.

    • A solution of 5-Bromo-1H-indole-2-carbaldehyde in anhydrous THF is then added dropwise at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and the product, ethyl 2-(5-bromo-1H-indol-2-yl)acrylate, is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of the Alkene

The newly formed carbon-carbon double bond is then reduced to a single bond.

  • Reactant: Ethyl 2-(5-bromo-1H-indol-2-yl)acrylate.

  • Reagents: Palladium on carbon (10% Pd/C) as a catalyst, Hydrogen gas (H₂), Ethanol as a solvent.

  • Procedure:

    • The acrylate from the previous step is dissolved in ethanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield ethyl 2-(5-bromo-1H-indol-2-yl)propanoate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reactant: Ethyl 2-(5-bromo-1H-indol-2-yl)propanoate.

  • Reagents: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • The ester is dissolved in a mixture of THF and water.

    • An excess of lithium hydroxide is added, and the reaction mixture is stirred at room temperature for several hours.

    • Upon completion, the THF is removed under reduced pressure.

    • The aqueous solution is acidified to pH 2-3 with 1M HCl.

    • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow start 5-Bromo-1H-indole-2-carbaldehyde step1 Wittig Reaction (Carbethoxymethylene)- triphenylphosphorane, NaH, THF start->step1 intermediate1 Ethyl 2-(5-bromo-1H-indol-2-yl)acrylate step1->intermediate1 step2 Hydrogenation 10% Pd/C, H₂, Ethanol intermediate1->step2 intermediate2 Ethyl 2-(5-bromo-1H-indol-2-yl)propanoate step2->intermediate2 step3 Hydrolysis LiOH, THF/H₂O intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Structural Analysis

The introduction of a bromine atom and a propanoic acid side chain imparts distinct physicochemical properties to the indole scaffold.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~284.11 g/mol C₁₁H₁₀BrNO₂
LogP 2.5 - 3.5The lipophilic indole and bromo-substituent are balanced by the hydrophilic carboxylic acid.
pKa 4.0 - 5.0Primarily determined by the carboxylic acid moiety.
Hydrogen Bond Donors 2 (indole N-H, carboxylic acid O-H)Key for target interaction.
Hydrogen Bond Acceptors 2 (carbonyl oxygen, carboxylic acid oxygen)Important for solubility and binding.
Polar Surface Area ~66 ŲInfluences membrane permeability and solubility.

The 5-bromo substituent is expected to enhance the compound's lipophilicity, which could improve its ability to cross cell membranes. Furthermore, the bromine atom can act as a bioisostere for a methyl group and may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Potential as a Scaffold in Drug Design: A Forward-Looking Analysis

Based on the known biological activities of structurally similar indole derivatives, we can project the potential therapeutic applications of the this compound scaffold.

Anticancer Applications

The indole nucleus is a common feature in many anticancer agents.[1] Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of various cancer-related targets. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR inhibitors.[5] The propanoic acid side chain in our target scaffold could be strategically positioned to interact with key residues in the active sites of kinases or other enzymes implicated in cancer progression.

Anticancer_Pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Scaffold 2-(5-Bromo-1H-indol-2-yl)- propanoic acid Scaffold->EGFR Potential Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by the scaffold.

Antiviral Activity

Indole-based compounds have also shown promise as antiviral agents, particularly as HIV-1 integrase inhibitors.[6] The core structure of our target molecule, with its potential for chelation and specific interactions, could be adapted to target viral enzymes. The 5-bromoindole moiety, in particular, could be explored for its ability to form key interactions within the hydrophobic pockets of viral proteins.

Anti-inflammatory Properties

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature an indole core. The propanoic acid group is a classic pharmacophore for COX enzyme inhibition. It is plausible that this compound could exhibit anti-inflammatory activity through a similar mechanism.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the title compound is unavailable, we can infer potential relationships from related indole series.

  • 5-Position Substitution: The nature of the substituent at the 5-position is critical. The bromine atom in our scaffold could be replaced with other halogens (Cl, F) or small lipophilic groups (CH₃, CF₃) to fine-tune activity and pharmacokinetic properties.

  • Propanoic Acid Chain: The length and stereochemistry of the C2-side chain will likely have a significant impact on potency and selectivity. Exploration of alpha-substituted analogs could lead to improved profiles.

  • Indole N1-Substitution: Alkylation or arylation at the N1 position of the indole ring can modulate the electronic properties of the scaffold and provide an additional vector for exploring interactions with the target protein.

Conclusion and Future Directions

This compound represents a largely unexplored scaffold with significant potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of interesting biological activity. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological screening campaign against a panel of relevant targets, particularly in the areas of oncology, virology, and inflammation. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising indole derivative. This guide provides a foundational roadmap for researchers to embark on the exploration of this enigmatic yet potentially rewarding molecule.

References

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Retrieved from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]

  • Method for preparing 5-bromoindole. (2012). Google Patents.
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  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

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  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (2015). HETEROCYCLES. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved from [Link]

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Methodological & Application

Optimal reaction conditions for 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid: Application Notes and Optimized Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and bioactive molecules. Its unique electronic properties and versatile functionalization potential make it a "privileged scaffold" in drug discovery. The target molecule, this compound, is a valuable building block, incorporating three key features for further chemical elaboration: a reactive indole N-H, a synthetically versatile bromine atom at the 5-position suitable for cross-coupling reactions, and a propanoic acid side chain at the 2-position for amide bond formation or other modifications.[1][2] This guide provides a comprehensive analysis of its synthesis, focusing on the optimization of the Fischer Indole Synthesis, a classic and robust method for constructing the indole ring system.[3]

Synthetic Strategy: The Fischer Indole Synthesis

The most direct and reliable method for constructing the this compound scaffold is the Fischer Indole Synthesis. Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[3][4]

For our target molecule, the logical precursors are:

  • (4-bromophenyl)hydrazine: Provides the benzene ring portion of the indole and the C5-bromine substituent.

  • Pyruvic acid (2-oxopropanoic acid): Provides the pyrrole ring portion and the C2-propanoic acid side chain.

The overall transformation is a powerful one-pot or two-step sequence that reliably delivers the desired indole core.

Reaction Mechanism: A Step-by-Step Analysis

The Fischer Indole Synthesis proceeds through a well-elucidated cascade of reactions initiated by acid.[3][5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (4-bromophenyl)hydrazine and pyruvic acid to form the corresponding (4-bromophenyl)hydrazone.[4]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement.

  • [5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the key bond-forming event occurs—a[5][5]-sigmatropic rearrangement. This concerted pericyclic reaction forms a new carbon-carbon bond and establishes the fundamental connectivity of the indole framework.[3]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, driven by the formation of a stable benzene ring. This is followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a cyclic aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the aromatic indole ring system.[3]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2-3: Tautomerization & Rearrangement cluster_cyclize Step 4-5: Cyclization & Elimination A (4-bromophenyl)hydrazine + Pyruvic Acid B (E)-2-((2-(4-bromophenyl)hydrazono)propanoic acid A->B H⁺, -H₂O C Enamine Intermediate B->C Tautomerization D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H⁺) E Cyclic Aminal D->E Aromatization & Intramolecular Attack F this compound E->F -NH₃, -H⁺

Caption: Mechanism of the Fischer Indole Synthesis for the target molecule.

Optimization of Reaction Conditions

The success of the Fischer Indole Synthesis hinges on the careful selection of catalyst, solvent, and temperature. While the reaction is robust, side reactions can occur, impacting yield and purity. Elevated temperatures and strong acids are typically required.[6]

ParameterOptionsRationale & Field InsightsRecommended
Acid Catalyst Brønsted Acids: H₂SO₄, HCl, p-TsOHLewis Acids: ZnCl₂, BF₃Dehydrating Acids: Polyphosphoric Acid (PPA)Brønsted and Lewis acids are effective proton sources to catalyze the rearrangement.[3] PPA is particularly advantageous as it serves as both the catalyst and a solvent/dehydrating agent, driving the equilibrium towards the product and often leading to cleaner reactions and simpler workups.[4]Polyphosphoric Acid (PPA)
Solvent Acetic Acid, Ethanol, Toluene, Solvent-free (with PPA)The choice of solvent depends on the catalyst. Acetic acid is a common solvent that can also act as a mild acid catalyst.[4] For reactions with PPA, it is often run neat (solvent-free) as PPA is a viscous liquid at reaction temperature. Running the reaction neat minimizes solvent waste and can simplify purification.Solvent-free (PPA)
Temperature 80 - 180 °CThe reaction requires significant thermal energy to overcome the activation barrier of the[5][5]-sigmatropic rearrangement.[6] A temperature of 80-100 °C is a good starting point for PPA-catalyzed reactions. Higher temperatures can accelerate the reaction but may also lead to decomposition or side-product formation (e.g., decarboxylation).90 - 100 °C
Reaction Time 1 - 6 hoursReaction progress should be monitored (e.g., by TLC or LC-MS). Typically, the reaction is complete within a few hours at the optimal temperature.2 - 4 hours
Reactant Ratio Hydrazine:Ketone (1:1 to 1:1.2)A slight excess of the more volatile or less stable component (pyruvic acid) can be used to ensure complete consumption of the hydrazine precursor.1:1.1

Detailed Experimental Protocol

This protocol describes a reliable, two-step, one-pot procedure for the synthesis of this compound.

Materials and Reagents:
  • (4-bromophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Part A: In Situ Hydrazone Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Add absolute ethanol (approx. 5 mL per gram of hydrazine) to the flask and stir to form a suspension.

  • Add pyruvic acid (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 30-45 minutes. The formation of the hydrazone is often accompanied by a color change and the dissolution of solids.

  • After reflux, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude hydrazone as an oil or semi-solid. Proceed directly to the next step.

Part B: Acid-Catalyzed Cyclization and Work-up

  • To the flask containing the crude hydrazone, carefully add polyphosphoric acid (PPA) (approx. 10 mL per gram of initial hydrazine). Caution: The addition can be exothermic.

  • Immerse the flask in a preheated oil bath at 95 °C. Stir the viscous mixture vigorously.

  • Maintain the reaction at 95 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with 1% acetic acid). The product spot should be UV active.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to about 60-70 °C.

  • Work-up: Carefully and slowly pour the warm reaction mixture onto a large beaker filled with crushed ice (approx. 100 g of ice per 10 mL of PPA used) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • The resulting acidic aqueous slurry will contain a solid precipitate. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution (foaming).

  • Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Part C: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture.

  • Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient elution of heptane/ethyl acetate containing 1% acetic acid to prevent streaking of the carboxylic acid on the column.[7]

Workflow_Diagram Start Start: (4-bromophenyl)hydrazine HCl + Pyruvic Acid in Ethanol Reflux Reflux (30-45 min) to form Hydrazone Start->Reflux Evaporation Remove Ethanol (Rotary Evaporator) Reflux->Evaporation Add_PPA Add Polyphosphoric Acid (PPA) Evaporation->Add_PPA Heating Heat to 95 °C (2-4 hours) Add_PPA->Heating Quench Cool and Quench on Ice-Water Heating->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Concentrate Wash, Dry (Na₂SO₄), & Concentrate Extract->Dry_Concentrate Purify Purification (Recrystallization or Chromatography) Dry_Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for the synthesis of the target indole.

Conclusion

The Fischer Indole Synthesis remains a highly effective and scalable method for preparing this compound. The use of polyphosphoric acid as a catalyst and solvent provides a robust and high-yielding protocol. Careful control of temperature and an efficient work-up procedure are critical for isolating the product in high purity. This application note provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

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Application Note: Strategies and Protocols for Efficient Coupling of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, derivatives of tryptophan are of particular interest due to the unique biological and structural roles of the indole moiety.[1] This guide focuses on a specific, challenging building block: 2-(5-Bromo-1H-indol-2-yl)propanoic acid .

The structure of this compound presents a dual challenge for peptide synthesis. First, the presence of a methyl group on the α-carbon introduces significant steric hindrance, which can dramatically slow down the rate of peptide bond formation and lead to incomplete reactions with standard protocols.[2][3] Second, the bromo-indole functional group, while often integral to the desired biological activity, requires careful consideration to prevent unwanted side reactions during synthesis and cleavage.[4][5]

This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to overcoming these challenges. We will delve into the causality behind experimental choices, compare the efficacy of various high-activity coupling reagents, and provide detailed, validated protocols for the successful incorporation of this sterically hindered amino acid into peptide sequences.

The Synthetic Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in coupling this compound is the steric bulk surrounding the carboxyl group. The α-methyl group, in conjunction with the large indole ring, physically shields the reaction center from the incoming nucleophilic amine of the growing peptide chain. This necessitates the use of coupling reagents that are potent enough to overcome this high activation energy barrier.

Caption: Steric hindrance from the α-methyl group and indole ring.

A secondary consideration is the electronic effect of the 5-bromo substituent. As an electron-withdrawing group, it can slightly alter the reactivity of the indole ring, though it is generally stable to the reaction conditions described herein. The most significant advantage conferred by the α-methyl group is the inherent resistance to racemization at the chiral center, as the formation of an oxazolone intermediate is disfavored.[6] This allows for the use of highly forcing coupling conditions with minimal risk to the stereochemical integrity of the residue.

Selection of High-Activity Coupling Reagents

Standard coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone, are often insufficient for driving the acylation of sterically demanding residues to completion.[3][7] Success requires the use of more potent phosphonium or aminium/uronium salt-based reagents, which generate highly reactive activated esters in situ.[8]

The efficacy of these reagents stems from their reaction with the carboxylic acid to form intermediates with superior leaving groups, namely derivatives of 1-hydroxy-7-azabenzotriazole (HOAt), 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[9] The pyridine nitrogen in HOAt-based esters provides anchimeric assistance, further accelerating the subsequent aminolysis step.

Below is a comparative summary of recommended reagents for this challenging coupling.

Reagent ClassReagent NameAcronymActivated IntermediateKey Advantages & Considerations
Aminium/Uronium 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateHATU OAt-EsterExtremely high reactivity, ideal for hindered couplings; rapid kinetics.[10][11] Potential for N-terminal guanidinylation if used in large excess.[10][12]
Aminium/Uronium O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTU O-6-ClBt-EsterMore cost-effective than HATU with comparable, high reactivity. A good compromise between performance and price.[13]
Aminium/Uronium 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateCOMU Oxyma-EsterExcellent coupling efficiency, comparable to HATU.[8] Byproducts are highly water-soluble, simplifying purification.[9] Less hazardous profile than benzotriazole-based reagents.[9][14]
Phosphonium 7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyAOP OAt-EsterHigh reactivity similar to HATU but does not cause guanidinylation side reactions.[8] Very stable as a solid.[7]
Phosphonium (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP OBt-EsterA well-established, highly efficient reagent.[15] Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[7]

Recommendation: For most applications, HATU and COMU represent the top tier of reagents for this specific challenge due to their superior reactivity and well-documented success with hindered amino acids.[3][8][11] PyAOP is an excellent alternative, particularly in fragment coupling or cyclization steps where the coupling reagent may be in excess relative to the amine component.[8]

Validated Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy. All operations should be performed in a ventilated fume hood with appropriate personal protective equipment.

G cluster_preactivation 1. Amino Acid Activation cluster_coupling 2. Coupling on Resin cluster_deprotection 3. N-Terminal Deprotection start Resin with N-terminal Amine preactivate Pre-activation: - Fmoc-AA (4 eq) - Coupling Reagent (3.9 eq) - Base (8 eq) in DMF (2-5 min) couple Add activation mix to resin. Couple for 2-4 hours. start->couple preactivate->couple wash1 Wash Resin (3x DMF, 3x DCM) couple->wash1 kaiser Perform Kaiser Test (Optional Monitoring) wash1->kaiser deprotect Fmoc Deprotection (20% Piperidine in DMF, 2x 10 min) kaiser->deprotect wash2 Wash Resin (3x DMF, 3x DCM) deprotect->wash2 end Resin ready for next coupling cycle wash2->end

Caption: General workflow for a single SPPS coupling cycle.

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the high reactivity of HATU to drive the coupling reaction forward. Using a more sterically hindered base like 2,4,6-collidine instead of DIPEA can sometimes be beneficial by minimizing base-catalyzed side reactions.

Materials:

  • Fmoc-protected resin with a free N-terminal amine (1.0 eq).

  • This compound (4.0 eq).

  • HATU (3.9 eq).

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Reaction vessel for SPPS.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the deprotected resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Pre-activation: In a separate vial, dissolve this compound (4.0 eq) and HATU (3.9 eq) in a minimal volume of anhydrous DMF.

  • Add DIPEA or collidine (8.0 eq) to the activation mixture. A color change (typically to yellow) may be observed. Allow the solution to pre-activate for 2-5 minutes at room temperature.[10]

  • Coupling: Add the activated amino acid solution to the drained resin. Ensure the resin is fully suspended in the solution. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For this hindered amino acid, a coupling time of 4 hours or even overnight may be necessary.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines. If the test is positive, a second coupling (double coupling) is required. To do this, repeat steps 2-5.

  • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Protocol 2: COMU-Mediated Coupling

This protocol leverages COMU, which offers reactivity comparable to HATU with the added benefits of improved byproduct solubility and a safer handling profile.[8][9]

Materials:

  • Fmoc-protected resin with a free N-terminal amine (1.0 eq).

  • This compound (4.0 eq).

  • COMU (3.9 eq).

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Reaction vessel for SPPS.

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Pre-activation: In a separate vial, dissolve this compound (4.0 eq) and COMU (3.9 eq) in a minimal volume of anhydrous DMF.

  • Add DIPEA (8.0 eq) to the mixture and allow it to pre-activate for 1-2 minutes.[14]

  • Coupling: Add the activated solution to the drained resin and agitate at room temperature for 2-4 hours. As with HATU, longer coupling times may be beneficial.

  • Washing: Drain and wash the resin as described in the HATU protocol (Step 5).

  • Confirmation: Check for reaction completion using a qualitative test. Perform a double coupling if necessary by repeating steps 2-5.[14]

  • Proceed to the next cycle of the peptide synthesis.

Final Cleavage and Deprotection

The indole ring of tryptophan and its derivatives can be susceptible to alkylation by carbocations generated from protecting groups (e.g., Pbf from Arginine, t-Butyl) during the final acidic cleavage from the resin.[4] To prevent modification of the 5-bromo-indole moiety, a cleavage cocktail containing appropriate scavengers is essential.

Recommended Cleavage Cocktail:

  • Trifluoroacetic acid (TFA): 94%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

  • 1,2-Ethanedithiol (EDT): 1.0% (optional, include if cysteine is present)

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum before purification by HPLC.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly achievable with the correct strategic approach. Standard coupling conditions are inadequate; the key to success lies in utilizing high-potency aminium/uronium or phosphonium salt reagents, such as HATU or COMU . These reagents generate highly reactive intermediates capable of overcoming the significant activation energy barrier imposed by the α-methyl substituent. By employing the optimized protocols detailed in this guide, including extended coupling times, the option for double coupling, and the use of appropriate scavengers during cleavage, researchers can reliably synthesize novel peptides containing this valuable building block for applications in drug discovery and chemical biology.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 15, 2026, from [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97–116. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed, 2007(30), 3696-700. [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7583–7593. [Link]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 15, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved February 15, 2026, from [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 15, 2026, from [Link]

  • Parmentier, M., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 147-163. [Link]

  • Vlieghe, P., et al. (2010). Introduction to Peptide Synthesis. Future Medicinal Chemistry, 2(6), 911-928. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 15, 2026, from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved February 15, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7409-7421. [Link]

  • Galdeano, C., et al. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 17(12), 1076-1087. [Link]

  • Di Lullo, A. M., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7172. [Link]

  • El-Kashef, H., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors. Marine Drugs, 15(8), 249. [Link]

  • Al-Obeidi, A., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. [Link]

  • Asian Pacific Journal of Cancer Prevention. (2025, April 24). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Retrieved February 15, 2026, from [Link]

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Application Notes and Protocols for Scalable Manufacturing of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromoindoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Halogenated indoles, and specifically 5-bromoindole, are of paramount importance as versatile intermediates in the synthesis of a wide range of therapeutic agents.[1][2][3] The bromine atom at the 5-position serves as a valuable synthetic handle, enabling further molecular elaboration through various cross-coupling reactions, nucleophilic substitutions, and other transformations.[3] This strategic placement significantly influences the physicochemical properties and biological activity of the resulting molecules, making 5-bromoindole a critical starting material in the development of novel pharmaceuticals, including potential anticancer agents and GSK-3 inhibitors.[1][4][5]

This guide provides a detailed overview of scalable manufacturing methods for 5-bromoindole, focusing on robust and field-proven protocols. We will delve into the intricacies of the most common industrial synthesis, offering step-by-step instructions, process optimization insights, and critical safety considerations.

Comparative Analysis of Synthetic Strategies

While several methods exist for indole synthesis, not all are amenable to large-scale production of 5-bromoindole. The choice of synthetic route on an industrial scale is dictated by factors such as cost of raw materials, reaction safety, scalability, yield, and purity of the final product.

Synthetic Method Key Features & Advantages Scalability Challenges
Direct Bromination via Sulfonate Intermediate High regioselectivity for the 5-position.[6] Scalable with well-defined intermediates.[7][8] Avoids direct bromination of the highly reactive unprotected indole.Multi-step process requiring careful control of each stage.[9] Handling of bromine at scale.
Fischer Indole Synthesis A classic and versatile method for indole ring formation.[10]Requires substituted phenylhydrazines which may not be readily available.[11] The use of strong acids and high temperatures can be problematic on a large scale.[6] The electron-withdrawing nature of bromine can hinder the cyclization step.[6]
Larock Indole Synthesis Palladium-catalyzed heteroannulation offering good regioselectivity for 2,3-disubstituted indoles.[12][13]Palladium catalysts can be expensive for large-scale production.[14] Requires ortho-haloanilines and alkynes as starting materials.[12][13]
Buchwald-Hartwig Amination A powerful method for C-N bond formation, applicable to indole synthesis.[15][16]Catalyst cost and sensitivity can be a concern for scale-up.[17] Primarily used for N-arylation of indoles rather than direct synthesis of the core.
Sandmeyer Reaction Useful for introducing bromine onto an aromatic ring from an amino group via a diazonium salt.[18][19]Diazonium salts can be unstable and require careful handling, especially at scale.[20]

For the scalable production of 5-bromoindole itself, the direct bromination via a sulfonate intermediate stands out as the most widely adopted and reliable method. The following sections will provide a detailed protocol for this process.

Workflow for Scalable 5-Bromoindole Synthesis

The following diagram illustrates the multi-step synthesis of 5-bromoindole from indole, which is a robust and scalable process.

G cluster_0 Step 1: Protection of Indole Ring cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Regioselective Bromination & Deprotection Indole Indole Intermediate1 Sodium Indoline-2-Sulfonate (Intermediate I) Indole->Intermediate1 Ethanol/Water, RT, 15-20h SodiumBisulfite Sodium Bisulfite (aq) SodiumBisulfite->Intermediate1 Intermediate1_ref Intermediate I Intermediate2 Sodium 1-Acetylindoline-2-sulfonate (Intermediate II) Intermediate1_ref->Intermediate2 Heat (70-90°C) AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate2 Intermediate2_ref Intermediate II Product 5-Bromoindole Intermediate2_ref->Product 1. Br2, 0-5°C 2. Quench 3. NaOH, Heat Bromine Bromine (Br2) Quench Sodium Bisulfite (aq) Hydrolysis Sodium Hydroxide (aq)

Caption: Scalable synthesis of 5-bromoindole via sulfonate protection.

Detailed Protocols and Methodologies

This section provides a comprehensive, step-by-step protocol for the scalable synthesis of 5-bromoindole. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate

This method is a reliable and widely used procedure for the large-scale production of 5-bromoindole.[6][21][22] It involves three main stages: protection of the indole at the 2-position, N-acetylation, and subsequent regioselective bromination followed by deprotection.

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • Rationale: The direct bromination of indole is unselective and can lead to multiple products, including bromination at the highly reactive C3 position.[6] The formation of the sodium indoline-2-sulfonate adduct temporarily protects the C2-C3 double bond, deactivating the ring towards electrophilic attack and setting the stage for regioselective bromination at the 5-position in a later step.

  • Procedure:

    • In a suitable reactor, dissolve indole (e.g., 50g) in an alcoholic organic solvent like ethanol (e.g., 100 mL).[21][22]

    • In a separate vessel, prepare a solution of sodium bisulfite (e.g., 100g) in water (e.g., 300 mL).[21][22]

    • Add the indole solution to the sodium bisulfite solution with efficient stirring.[6][21]

    • Allow the mixture to react at room temperature (20-30°C) for 15-20 hours.[8][9] The reaction progress can be monitored by the precipitation of the product.

    • Collect the resulting solid by vacuum filtration, wash with ether, and air dry to obtain sodium indoline-2-sulfonate.[6][21] Yields are typically high, often exceeding 97%.[23]

Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate (Intermediate II)

  • Rationale: N-acetylation further deactivates the indole ring, ensuring that the subsequent bromination occurs selectively on the benzene ring rather than at the nitrogen.

  • Procedure:

    • Suspend sodium bisulfite (e.g., 30g) in acetic anhydride (e.g., 300 mL) in a reactor equipped with an overhead stirrer.[21][23]

    • Add the sodium indoline-2-sulfonate (e.g., 30g) from the previous step to the suspension.[21][23]

    • Stir the suspension and heat to approximately 70°C for 1 hour, then increase the temperature to 90°C for an additional 2 hours.[6][21] The slurry may become thick, requiring efficient agitation.

    • Cool the mixture to room temperature and collect the solid by filtration.[6][21]

    • Wash the solid with acetic anhydride and then with ether. The crude, damp solid is typically used directly in the next step without further purification.[6][21]

Step 3: Synthesis of 5-Bromoindole

  • Rationale: With the 2 and 1 positions of the indole core protected, the electrophilic addition of bromine occurs regioselectively at the electron-rich 5-position of the benzene ring. The final step involves the hydrolysis of the acetyl and sulfonate protecting groups under basic conditions to yield the desired 5-bromoindole.

  • Procedure:

    • Dissolve the entire batch of acylated material from Step 2 in water (e.g., 150 mL) and cool the solution to 0-5°C in a reactor.[6][21]

    • Slowly add bromine (e.g., 40g) dropwise while maintaining the temperature below 5°C with vigorous stirring.[6][21] Controlled addition is crucial to prevent over-bromination and manage the exothermic reaction.[9]

    • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.[6][21]

    • Quench any excess bromine by adding a solution of sodium bisulfite (e.g., 10g) in water (e.g., 30 mL).[6][21]

    • Neutralize the solution to pH 7 with a 40% sodium hydroxide solution, ensuring the temperature remains below 30°C.[6][21]

    • Heat the solution to 50°C and stir overnight (approximately 12 hours).[21]

    • Make the solution basic by adding more 40% sodium hydroxide and continue stirring at 50°C for an additional 3 hours to ensure complete hydrolysis.[6][21]

    • Cool the reaction mixture to precipitate the product.[8]

    • Collect the 5-bromoindole by vacuum filtration, wash thoroughly with water, and air dry.[21]

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a beige solid.[21]

Process Optimization and Troubleshooting

Scaling up chemical syntheses often presents challenges. Below is a guide to troubleshoot common issues encountered during the production of 5-bromoindole using the described method.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Intermediate I Inefficient mixing of the heterogeneous reaction mixture.[9]Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure homogeneity.[9]
Formation of isomeric impurities (e.g., 7-bromoindole) Incomplete formation of intermediates.[9] Poor temperature control during bromination.[9]Verify complete conversion to Intermediates I and II before proceeding. Maintain a low temperature (0-5°C) during bromine addition.[6]
Over-bromination (di- or poly-brominated indoles) Excess bromine used.[6] Addition of bromine is too fast.Carefully control the stoichiometry of bromine (no more than one equivalent).[6] Add bromine slowly and at a low temperature to improve selectivity.[9]
Low purity of final product Incomplete hydrolysis of intermediates.Ensure the solution is sufficiently basic and allow adequate time at elevated temperature for complete deprotection.

The following diagram outlines a logical workflow for troubleshooting the synthesis.

G Start Problem: Low Yield or Multiple Products Analyze Analyze Intermediates by TLC/NMR Start->Analyze CheckSulfonate Sulfonate Formation OK? Analyze->CheckSulfonate CheckAcetylation N-Acetylation OK? CheckSulfonate->CheckAcetylation Yes OptimizeSulfonate Optimize Sulfonate Formation: - Ensure complete dissolution - Increase reaction time CheckSulfonate->OptimizeSulfonate No OptimizeAcetylation Optimize Acetylation: - Check reagent purity - Adjust temperature/time CheckAcetylation->OptimizeAcetylation No InvestigateBromination Investigate Bromination Step CheckAcetylation->InvestigateBromination Yes OptimizeBromination Optimize Bromination: - Control stoichiometry - Lower temperature - Slow addition InvestigateBromination->OptimizeBromination Problem InvestigateDeprotection Investigate Deprotection Step InvestigateBromination->InvestigateDeprotection OK OptimizeDeprotection Optimize Deprotection: - Ensure basic pH - Increase temperature/time InvestigateDeprotection->OptimizeDeprotection Problem Purify Purify Final Product: - Recrystallization - Column Chromatography InvestigateDeprotection->Purify OK

Caption: Troubleshooting logic for the synthesis of 5-Bromoindole.[6]

Safety Considerations for Scalable Manufacturing

The scalable synthesis of 5-bromoindole requires strict adherence to safety protocols, particularly when handling hazardous reagents like bromine.

  • Bromine Handling: Bromine is a toxic, corrosive, and volatile liquid.[24]

    • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[24] Work should be conducted in a well-ventilated area, preferably a fume hood.[25]

    • Engineering Controls: For large-scale operations, a dedicated storage room with a scrubber facility is recommended.[26] Use of dosing pumps for the controlled addition of bromine is advised.[9]

    • Spill Management: Have neutralizing agents (e.g., sodium thiosulfate solution) readily available to manage spills.

  • Exothermic Reactions: The bromination and neutralization steps are exothermic.

    • Temperature Monitoring: Always monitor the internal temperature of the reaction mixture, not just the cooling bath temperature.[9] A rapid increase in internal temperature can indicate a potential runaway reaction.

    • Controlled Addition: Reagents should be added slowly and in a controlled manner to allow for efficient heat dissipation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of 5-bromoindole via the sulfonate intermediate method offers a robust, scalable, and economically viable route for industrial production. By understanding the rationale behind each step, implementing careful process controls, and adhering to strict safety protocols, researchers and drug development professionals can efficiently produce this critical intermediate for the advancement of pharmaceutical research. The detailed protocols and troubleshooting guides provided herein serve as a comprehensive resource for the successful scale-up of 5-bromoindole manufacturing.

References

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Sources

Application Notes and Protocols for the Functionalization of Bromoindole Propanoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Indole Propanoic Acids

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Specifically, indole-3-propanoic acids are of significant interest due to their structural similarity to the neurotransmitter serotonin and the hormone auxin, rendering them valuable starting points for the development of novel therapeutics. The introduction of a bromine atom onto the indole ring provides a versatile handle for a wide array of synthetic transformations, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of strategies and detailed protocols for the functionalization of the bromine group in indole propanoic acids, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.

The Challenge of Dually Reactive Substrates: The Indole N-H and the Carboxylic Acid

Bromoindole propanoic acids present a unique synthetic challenge due to the presence of two potentially reactive functional groups in addition to the bromine atom: the acidic proton of the carboxylic acid and the N-H proton of the indole ring. These functionalities can interfere with common cross-coupling reaction conditions in several ways:

  • The Carboxylic Acid: The acidic proton can be deprotonated by the bases typically employed in cross-coupling reactions, leading to the formation of a carboxylate anion. This can affect the solubility of the substrate and potentially coordinate to the palladium catalyst, thereby inhibiting its activity.[1]

  • The Indole N-H: Similar to the carboxylic acid, the indole N-H is weakly acidic and can be deprotonated by strong bases. The resulting indolide anion can also interact with the catalyst. Furthermore, unprotected haloindoles can sometimes be challenging substrates for palladium-catalyzed cross-coupling reactions due to the potential for the nitrogen to coordinate to the metal, which can lead to undesired side reactions and lower yields.[2]

To circumvent these issues and ensure efficient and clean transformations, a protection-functionalization-deprotection strategy is often the most reliable approach.

Orthogonal Protecting Group Strategy

The key to successfully functionalizing bromoindole propanoic acids lies in the implementation of an orthogonal protecting group strategy. This involves the use of protecting groups for the indole nitrogen and the carboxylic acid that can be installed and removed under conditions that do not affect each other or the desired functionalization of the bromine atom.[3]

  • Protection of the Carboxylic Acid: The most straightforward approach is to convert the carboxylic acid into an ester, such as a methyl or ethyl ester. This is typically achieved under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base.[4] Methyl esters are generally stable to the basic conditions of most cross-coupling reactions and can be readily hydrolyzed back to the carboxylic acid at the end of the synthetic sequence.[5]

  • Protection of the Indole Nitrogen: A variety of protecting groups can be employed for the indole nitrogen. The choice of protecting group will depend on the specific reaction conditions of the subsequent cross-coupling step.

    • Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under a broad range of conditions and its facile removal with acid (e.g., trifluoroacetic acid).[6][7] It is particularly suitable for reactions that are sensitive to steric hindrance.

    • Tosyl (p-toluenesulfonyl): The tosyl group is a robust, electron-withdrawing group that can enhance the reactivity of the bromoindole in some cross-coupling reactions. It is typically removed under strongly basic conditions.[8]

The following workflow illustrates a general orthogonal protection strategy:

G cluster_protection Protection Strategy cluster_functionalization Functionalization cluster_deprotection Deprotection Start Bromoindole Propanoic Acid Protect_COOH Esterification (e.g., MeOH, H+) Start->Protect_COOH Step 1 Protect_NH N-Protection (e.g., (Boc)2O, base) Protect_COOH->Protect_NH Step 2 Cross_Coupling Palladium-Catalyzed Cross-Coupling Protect_NH->Cross_Coupling Step 3 Deprotect_NH N-Deprotection (e.g., TFA) Cross_Coupling->Deprotect_NH Deprotect_COOH Ester Hydrolysis (e.g., LiOH) Deprotect_NH->Deprotect_COOH Step 4 Final_Product Functionalized Indole Propanoic Acid Deprotect_COOH->Final_Product Step 5

Caption: General workflow for the functionalization of bromoindole propanoic acids.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] It is widely used in drug discovery to introduce aryl and heteroaryl moieties, allowing for the exploration of structure-activity relationships.[2]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Ar-Br Transmetalation Transmetalation (R-B(OH)2, Base) ArPdR Ar-Pd(II)-R(L2) ArPdBr->ArPdR R-B(OH)2 Base ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R ArPdR->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-indole-3-propionic Acid

This protocol outlines the esterification of 5-bromo-indole-3-propionic acid, followed by N-Boc protection, Suzuki-Miyaura coupling, and subsequent deprotection.

Part A: Protection

  • Esterification:

    • To a solution of 5-bromo-indole-3-propionic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

  • N-Boc Protection:

    • Dissolve the methyl 5-bromo-indole-3-propionate (1.0 eq) in dichloromethane (0.2 M).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to yield the N-Boc protected substrate.

Part B: Suzuki-Miyaura Coupling

  • To a reaction vial, add the N-Boc protected methyl 5-bromo-indole-3-propionate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).[2]

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 eq) and SPhos (0.01 eq) in a 4:1 mixture of water and acetonitrile.[2]

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Part C: Deprotection

  • N-Boc Deprotection:

    • Dissolve the coupled product in dichloromethane (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Carefully neutralize with saturated sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer and concentrate.

  • Ester Hydrolysis:

    • Dissolve the N-deprotected product in a mixture of THF and water (3:1, 0.1 M).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the reaction mixture with 1 M HCl to pH ~3.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the final functionalized indole propanoic acid.

Parameter Condition Rationale
Catalyst Pd(OAc)₂/SPhosSPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[2]
Base K₂CO₃A moderately strong base that is effective in facilitating transmetalation without promoting significant side reactions.[11]
Solvent Water/AcetonitrileA green and effective solvent system that can facilitate the dissolution of both organic and inorganic reagents.[10]
Temperature 37 °CMild conditions that are often sufficient for this efficient coupling, preserving sensitive functional groups.[10]

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations such as click chemistry or as pharmacophores themselves.[12]

Mechanism Insight: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]

Protocol: Sonogashira Coupling of 5-Bromo-indole-3-propionic Acid

Protection and deprotection steps are analogous to those described for the Suzuki-Miyaura coupling.

Part B: Sonogashira Coupling

  • In an oven-dried flask under an inert atmosphere (argon), combine the N-Boc protected methyl 5-bromo-indole-3-propionate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[12]

  • Add anhydrous DMF (0.2 M) and triethylamine (2.0 eq) via syringe.[12]

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.[12]

  • Upon completion, cool to room temperature and pour the mixture into a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.[12]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reagents and promotes the reaction.
Temperature 80 °CElevated temperature is often required to drive the reaction to completion.[12]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[7] This reaction is of paramount importance in drug discovery for introducing amine functionalities, which are prevalent in bioactive molecules.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[14]

Protocol: Buchwald-Hartwig Amination of 5-Bromo-indole-3-propionic Acid

Protection and deprotection steps are analogous to those described for the Suzuki-Miyaura coupling.

Part B: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the N-Boc protected methyl 5-bromo-indole-3-propionate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).[15]

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous dioxane (0.2 M).

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.[15]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosXantphos is a bidentate phosphine ligand with a large bite angle, which is effective in promoting the reductive elimination step.[16]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent DioxaneA common aprotic solvent for Buchwald-Hartwig aminations that is stable at elevated temperatures.
Temperature 100-110 °CHigher temperatures are often necessary to overcome the activation barrier for this transformation.[15]

IV. Other Notable Functionalization Strategies

A. Heck Coupling: Vinylation of the Indole Core

The Heck reaction provides a direct route to vinyl-substituted indoles by coupling the bromoindole with an alkene. These vinylated products are valuable intermediates for further transformations. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[17]

B. Stille Coupling: Utilizing Organostannanes

The Stille reaction involves the coupling of an organic halide with an organotin compound. While effective, the toxicity of organostannanes has led to a preference for other cross-coupling methods like the Suzuki-Miyaura reaction.

C. Cyanation: Introduction of a Nitrile Group

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. The cyanation of bromoindoles can be achieved using various cyanide sources, such as zinc cyanide or potassium hexacyanoferrate, in the presence of a palladium catalyst.

Conclusion

The functionalization of the bromine group in indole propanoic acids offers a powerful platform for the synthesis of diverse and complex molecules with potential therapeutic applications. By employing a robust orthogonal protecting group strategy, the challenges posed by the reactive indole N-H and carboxylic acid moieties can be effectively overcome. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for the introduction of a wide range of functional groups, enabling the systematic exploration of chemical space in drug discovery programs. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity.

References

  • Albericio, F., & Kruger, H. G. (2012). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Bellina, F., & Rossi, R. (2016). The Sonogashira reaction in the construction of indole and benzofuran rings. Chemical Reviews, 116(10), 5849-5917.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical reviews, 106(7), 2651-2710.
  • Dounay, A. B., & Humphreys, P. G. (2010). Recent applications of the Suzuki–Miyaura cross-coupling reaction in medicinal chemistry. Current topics in medicinal chemistry, 10(3), 275-290.
  • Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Carboxylic acids as substrates in homogeneous catalysis.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, L., & Liebscher, J. (2007). Carbon–carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical reviews, 106(11), 4644-4680.
  • Routier, S., et al. (2015). Copper-free Sonogashira reaction of Boc protected alkynyl(aza)indoles. Organic & Biomolecular Chemistry, 13(23), 6464-6468.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Wikipedia. (2023, December 29). Suzuki reaction. [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. [Link]

  • Shaughnessy, K. H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5039-5046.
  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023, October 27). Heck reaction. [Link]

  • Wikipedia. (2023, November 1). Stille reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides. [Link]

  • Wikipedia. (2023, December 29). Catalytic cycle. [Link]

  • Wikipedia. (2023, October 27). Intramolecular Heck reaction. [Link]

  • Wikipedia. (2023, May 22). Decarboxylative cross-coupling reaction. [Link]

  • Wikipedia. (2024, January 23). Protecting group. [Link]

  • PrepChem. (n.d.). Synthesis of indole-3-propionic acid. [Link]

  • Yang, Y., et al. (2021). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 157(3), 1145-1156.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • BenchChem. (2025).
  • Ursinus College Digital Commons. (2025, April 28). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles.
  • ACS Publications. (2025, August 28).
  • Frontiers. (2022, February 3). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions.
  • Journal of Engineering Science and Technology. (2021).
  • ChemRxiv. (2020).
  • RSC Publishing. (2015). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling.
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • MDPI. (2022, July 27). A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions.
  • ResearchGate. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • RSC Publishing. (2019).
  • RSC Publishing. (2013).
  • PMC. (2022, February 4). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions.

Sources

Application Notes and Protocols for the Dissolution of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of an appropriate solvent system for 2-(5-Bromo-1H-indol-2-yl)propanoic acid. The dissolution of this compound is a critical step in a variety of research and development applications, including reaction chemistry, analytical method development, and formulation studies. This guide outlines the key physicochemical characteristics of the target molecule, presents a systematic approach to solvent screening, and provides detailed experimental protocols for solubility determination. The causality behind experimental choices is explained to empower researchers to make informed decisions for their specific applications.

Introduction: The Critical Role of Solvent Selection

The choice of a solvent is a pivotal decision in the handling and application of any chemical compound. An inappropriate solvent can lead to a host of issues, including incomplete dissolution, reaction failure, and inaccurate analytical results. For a molecule like this compound, which possesses a combination of polar and non-polar functionalities, a rational approach to solvent selection is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively identify a suitable solvent for their needs. The principles discussed herein are grounded in established physicochemical principles and best practices in the pharmaceutical and chemical industries[1].

Physicochemical Profile of this compound

A thorough understanding of the target molecule's physicochemical properties is the cornerstone of a logical solvent selection process. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structural motifs and data from closely related analogues.

Structure:

Key Functional Groups and Their Influence on Solubility:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that the compound will have some solubility in polar, protic solvents and that its solubility will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous media.

  • Indole Ring: The indole nucleus is a bicyclic aromatic heterocycle. While the nitrogen atom can participate in hydrogen bonding, the overall ring system is relatively large and non-polar, contributing to solubility in organic solvents.

  • Bromo Substituent (-Br): The bromine atom is electron-withdrawing and increases the lipophilicity of the molecule. This substitution is expected to decrease solubility in polar protic solvents and potentially increase it in less polar solvents when compared to the non-brominated parent compound[2].

Predicted Properties:

Based on the structure and data for similar compounds like 5-Bromo-1H-indole-2-carboxylic acid and 3,5-Dibromo-1H-indole-2-carboxylic acid, we can anticipate the following:

  • Physical State: A white to off-white solid at room temperature.

  • Melting Point: A relatively high melting point, likely above 200°C[2].

  • Aqueous Solubility: Poor solubility in neutral water.

  • pKa: The carboxylic acid proton is expected to have a pKa in the range of 3-5, similar to other indole carboxylic acids[3].

A Systematic Approach to Solvent Selection

A trial-and-error approach to solvent selection is inefficient and can be wasteful of valuable compound. A more systematic workflow, as outlined below, is recommended.

Initial Solvent Screening: A Tiered Approach

The initial screening should encompass a range of solvents with varying polarities and hydrogen bonding capabilities. The following table provides a recommended starting point for solvent selection, categorized by their general properties.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents are excellent at solvating polar molecules through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for indole carboxylic acids[2][4]. ACN and THF are less polar alternatives that may be suitable for certain applications.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (with pH modification)These solvents can engage in hydrogen bonding with the carboxylic acid and indole N-H. Solubility in alcohols is expected. Aqueous solubility will likely require pH adjustment to deprotonate the carboxylic acid.
Non-Polar Dichloromethane (DCM), Toluene, HeptaneWhile high solubility is not expected in these solvents, they are useful for understanding the compound's overall solubility profile and for applications like chromatography and extraction.
Ester Ethyl acetate (EtOAc)This solvent has intermediate polarity and can act as a hydrogen bond acceptor. It is a common solvent in organic synthesis and chromatography.
Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent can be visualized as a logical progression from initial screening to optimization and final application.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis & Optimization cluster_2 Phase 3: Final Selection & Application start Define Application & Solubility Target screen Screen Broad Solvent Panel (Polar Aprotic, Polar Protic, Non-Polar) start->screen assess Qualitative Assessment (Visual Solubility) screen->assess quantify Quantitative Solubility Measurement (e.g., Shake-Flask Method) assess->quantify Promising Solvents Identified optimize Optimize with Co-solvents or pH Adjustment (if needed) quantify->optimize Inadequate Solubility select Select Optimal Solvent System quantify->select Sufficient Solubility optimize->select apply Proceed with Application (Reaction, Analysis, Formulation) select->apply

Sources

Catalysts used in the synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures for the Synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound presents a distinct chemoselective challenge: constructing an indole core while preserving a labile aryl bromide (essential for further diversification) and establishing a specific alkyl-carboxylic acid moiety at the C2 position.

While classical methods like the Fischer Indole Synthesis are robust for 3-substituted indoles, they often lack the regiocontrol required for C2-alkanoic acid derivatives and require unstable keto-acid precursors. Consequently, modern drug development workflows have shifted toward Transition-Metal Catalyzed Heteroannulation .

This guide details two validated catalytic protocols:

  • Palladium/Copper-Catalyzed Annulation (Sonogashira-Cyclization): The primary, high-precision route using 2-iodo-4-bromoaniline and alkynoic acids.

  • Lewis Acid-Mediated Fischer Synthesis: A secondary route utilizing robust hydrazone intermediates, optimized for scale-up but requiring careful acid selection to prevent debromination.

Part 2: Primary Protocol – Pd/Cu-Catalyzed Heteroannulation

This route is the industry standard for synthesizing 2-substituted indoles with sensitive functional groups. It proceeds via a cascade Sonogashira coupling followed by an intramolecular hydroamination/cyclization.

The Catalytic System
  • Precursors: 2-Iodo-4-bromoaniline (selectively reactive at the I-site) + 2-Methyl-3-butynoic acid (or ester).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].

  • Co-Catalyst: Copper(I) Iodide (CuI).

  • Base: Triethylamine (Et₃N) – acts as both solvent and proton scavenger.

Mechanistic Logic (Why this works)

The success of this protocol relies on the chemoselectivity of the oxidative addition . The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). By maintaining mild temperatures (<80°C), the Pd(0) species inserts exclusively into the C–I bond, leaving the 5-bromo position intact for later medicinal chemistry stages (e.g., Suzuki coupling).

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Charge: In a flame-dried Schlenk flask, combine 2-iodo-4-bromoaniline (1.0 equiv, 10 mmol) and Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed anhydrous THF (50 mL) and Et₃N (3.0 equiv).

  • Initiation: Add CuI (0.02 equiv, 2 mol%) followed by dropwise addition of 2-methyl-3-butynoic acid (1.2 equiv).

    • Note: The solution typically turns dark brown/black upon CuI addition.

  • Reaction: Stir at 25°C for 4 hours . Monitor by TLC (Hexane/EtOAc 4:1). The intermediate acyclic alkyne should form quantitatively.

Step 2: Cyclization (One-Pot)

  • Heat: Once the coupling is complete, raise the temperature to 60°C .

  • Duration: Stir for 2–6 hours. The intramolecular attack of the amine nitrogen onto the activated alkyne closes the ring.

  • Work-up: Cool to RT. Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc.

  • Purification: Concentrate filtrate. Acidify carefully with 1M HCl to pH 4 (to protonate the carboxylic acid). Extract with DCM.[1][2] Recrystallize from EtOH/Water.

Part 3: Secondary Protocol – Modified Fischer Indole Synthesis

For laboratories lacking Pd-catalysis infrastructure, the Fischer route is viable but requires a "masked" ketone strategy to ensure C2-regioselectivity.

The Catalytic System
  • Precursors: 4-Bromophenylhydrazine hydrochloride +

    
    -Methyl-levulinic acid (or ester).
    
  • Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) .

    • Selection: PPA is preferred as it acts as both solvent and catalyst, driving the dehydration/cyclization efficiently without harsh reflux temperatures that might degrade the bromide.

Protocol Comparison Table
FeaturePd-Catalyzed AnnulationFischer Indole Synthesis
Regioselectivity Excellent (>98:2) . Defined by alkyne structure.[3][4][5]Moderate . Can yield 2- vs 3- isomers.[1][6][7]
Bromine Stability High . Mild conditions preserve C-Br.Moderate . Strong acids can cause migration/loss.
Scalability Moderate (Cost of Pd).High (Cheap reagents).
Catalyst Load 5 mol% Pd, 2 mol% Cu.Stoichiometric excess (Solvent/Acid).
Key Risk Pd contamination in final product.Difficult work-up (viscous PPA).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two protocols and the critical decision nodes for the researcher.

IndoleSynthesis cluster_0 Target Molecule Target This compound Start_Pd Start: 2-Iodo-4-bromoaniline + 2-Methyl-3-butynoic acid Cat_Pd Catalyst: Pd(PPh3)2Cl2 / CuI (Sonogashira) Start_Pd->Cat_Pd Chemoselective C-I Insertion Start_Fischer Start: 4-Bromophenylhydrazine + Keto-acid Precursor Inter_Hydrazone Intermediate: Arylhydrazone Start_Fischer->Inter_Hydrazone Condensation Inter_Alk Intermediate: Acyclic Alkyne Cat_Pd->Inter_Alk Step_Cyc Cyclization (60°C) Inter_Alk->Step_Cyc Intramolecular Hydroamination Step_Cyc->Target Cat_Acid Catalyst: Polyphosphoric Acid (PPA) (100-110°C) Risk_Iso Risk: Isomerization/Debromination Cat_Acid->Risk_Iso [3,3]-Sigmatropic Rearrangement Inter_Hydrazone->Cat_Acid Risk_Iso->Target NH3 Elimination

Caption: Comparative mechanistic flow for Pd-catalyzed heteroannulation (left) vs. Acid-mediated Fischer synthesis (right).

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checkpoints during execution:

  • The "Black Spot" Check (Pd Route):

    • Observation: Upon adding CuI, the reaction must darken. If it remains pale yellow, the Cu(I) is likely oxidized to Cu(II).

    • Validation: Add a fresh crystal of CuI. If reaction proceeds, purge Argon line more rigorously.

  • The "Ammonia" Check (Fischer Route):

    • Observation: Evolution of gas (NH₃) is the hallmark of the final aromatization step.

    • Validation: Use wet pH paper at the vent. If no base is detected after 1 hour at 100°C, the hydrazone has not rearranged. Increase Temp by 10°C or add fresh PPA.

  • Regioisomer Confirmation (NMR):

    • The C3-H proton of the indole is diagnostic.

    • For the 2-substituted target, look for a singlet (or fine doublet) around δ 6.2–6.5 ppm .

    • If the signal is missing, you likely synthesized the 3-substituted isomer (Fischer route risk).

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Detailed review of indole synthesis methodologies).

  • Cacchi, S., & Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions". Chemical Reviews, 105(7), 2873–2920. (Authoritative source on Pd-catalyzed annulation of haloanilines).

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875–2911. (Comparison of Fischer vs. Metal-catalyzed routes).

  • Rosentreter, U., et al. (1989). "Synthesis and absolute configuration of the novel thromboxane antagonist (3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic acid". Arzneimittel-Forschung, 39(12), 1519-1521. (Foundational work on Ramatroban and related indole-alkanoic acids).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid, a key heterocyclic building block in medicinal chemistry and drug development. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance on purification and characterization.

Introduction: The Significance of Indole Derivatives and Microwave Synthesis

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The specific target of this guide, this compound, possesses the key structural motifs that are often explored in the development of novel therapeutic agents.

The classical Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] However, traditional methods often require prolonged reaction times and high temperatures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, aligning with the principles of green chemistry.[5][6] By utilizing microwave irradiation, MAOS offers several advantages over conventional heating, including:

  • Rapid Reaction Rates: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can reduce reaction times from hours to minutes.[5]

  • Higher Yields and Purity: The targeted heating often minimizes the formation of byproducts, resulting in cleaner reaction profiles and higher yields of the desired product.

  • Energy Efficiency: As only the reaction vessel's contents are heated, microwave synthesis is significantly more energy-efficient than conventional oil baths or heating mantles.

This guide details a robust protocol for the synthesis of this compound via a microwave-assisted Fischer indole synthesis, providing a practical and efficient route to this valuable compound.

Reaction Mechanism and Rationale

The synthesis of the indole core is achieved through the Fischer indole synthesis. The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-bromophenyl)hydrazine with an appropriate keto-acid to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: A key[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[3]

The use of microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers through rapid and localized heating.[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
(4-bromophenyl)hydrazine hydrochlorideReagent Grade, ≥98%
2-Oxobutanoic acidReagent Grade, ≥98%
Acetic AcidGlacial, ACS Grade
EthanolAnhydrous, 200 proof
Ethyl AcetateACS Grade
HexanesACS Grade
Sodium BicarbonateSaturated Aqueous Solution
BrineSaturated Aqueous Solution
Anhydrous Sodium SulfateReagent Grade
Microwave SynthesizerDedicated laboratory microwave reactor
Rotary EvaporatorStandard laboratory model
Magnetic Stirrer with HotplateStandard laboratory model
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
Synthesis of this compound
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine (4-bromophenyl)hydrazine hydrochloride (1.0 mmol, 223.5 mg) and 2-oxobutanoic acid (1.2 mmol, 122.5 mg).

  • Solvent Addition: Add glacial acetic acid (3 mL) to the vial. Acetic acid serves as both the solvent and the acid catalyst for the reaction.[7]

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at 150 °C for 15 minutes.

  • Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with a 1:1 mixture of hexanes and ethyl acetate containing 1% acetic acid to verify the consumption of the starting material and the formation of the product.

  • Work-up: Pour the cooled reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by column chromatography followed by recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Dissolve the crude product in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate.

    • Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (monitored by TLC).

    • Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the purified product from the column in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound.[8]

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons on the indole ring, a singlet for the indole N-H, and signals for the propanoic acid moiety (a quartet for the CH and a doublet for the CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the aromatic carbons of the indole ring and the carbons of the propanoic acid side chain, including the carboxylic acid carbon.

  • FT-IR (KBr): Characteristic peaks for the N-H stretch of the indole, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula.

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Combine (4-bromophenyl)hydrazine HCl and 2-oxobutanoic acid B Add glacial acetic acid A->B C Seal vial and irradiate in microwave synthesizer (150 °C, 15 min) B->C D Quench with ice-water C->D E Extract with Ethyl Acetate D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Recrystallization from Ethanol H->I J Final Product: this compound I->J G A 4-Bromophenylhydrazine C Hydrazone Formation (Acid-catalyzed) A->C B 2-Oxobutanoic Acid B->C plus1 + D Phenylhydrazone Intermediate C->D E Tautomerization D->E F Enamine Intermediate E->F G [3,3]-Sigmatropic Rearrangement F->G H Di-imine Intermediate G->H I Cyclization H->I J Intermediate Aminal I->J K Elimination of NH₃ & Aromatization J->K L This compound K->L

Caption: Mechanism of the Fischer Indole Synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Microwave Safety: Use a dedicated microwave synthesizer designed for chemical reactions. Do not use a domestic microwave oven. Ensure the reaction vial is properly sealed to prevent pressure buildup.

  • Chemical Hazards: (4-bromophenyl)hydrazine hydrochloride is toxic and a suspected carcinogen. Handle with extreme care. Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

Conclusion

The microwave-assisted Fischer indole synthesis provides a rapid, efficient, and high-yielding route to this compound. This protocol offers a significant improvement over traditional synthetic methods, enabling faster access to this important building block for drug discovery and medicinal chemistry research. The detailed procedures for synthesis, purification, and characterization outlined in this document are designed to be readily implemented in a standard organic chemistry laboratory.

References

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research Journal of Pharmacy and Technology, 13(4), 1845-1848. Available at: [Link]

  • ResearchGate. (2023). Fischer‐indole synthesis under microwave irradiation. Available at: [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Gu, Y., & Li, J. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039. Available at: [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • MDPI. (2021). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Available at: [Link]

  • ACS Publications. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

Introduction

The synthesis of this compound is a valuable process for obtaining a key building block in medicinal chemistry. The presence of the bromine atom and the propanoic acid side chain on the indole scaffold offers versatile handles for further chemical modifications. The most common and reliable synthetic route involves a three-step sequence: a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring, and finally, hydrolysis of the resulting ester to yield the target carboxylic acid. This guide will provide a detailed breakdown of each stage, highlighting critical parameters and potential challenges.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. Each step presents unique challenges that require careful control of reaction conditions to maximize yield and purity.

Synthetic Workflow A 4-Bromoaniline C Diazotization (NaNO2, HCl) A->C B Ethyl 2-methyl-3-oxobutanoate D Japp-Klingemann Reaction B->D C->D 4-Bromophenyldiazonium chloride E Ethyl 2-((4-bromophenyl)hydrazono)propanoate D->E F Fischer Indole Synthesis (Acid Catalyst, Heat) E->F G Ethyl 2-(5-bromo-1H-indol-2-yl)propanoate F->G H Hydrolysis (LiOH or NaOH) G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a robust method for forming arylhydrazones from β-ketoesters and diazonium salts.[1][2][3]

Q1: My Japp-Klingemann reaction is giving a low yield of the desired hydrazone, ethyl 2-((4-bromophenyl)hydrazono)propanoate. What are the likely causes and how can I improve it?

A1: Low yields in this step can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Decomposition of the Diazonium Salt: 4-Bromophenyldiazonium chloride is unstable and should be used immediately after its preparation. It is crucial to maintain a low temperature (0-5 °C) during both the diazotization of 4-bromoaniline and the subsequent coupling reaction.

  • Incorrect pH: The coupling reaction is pH-sensitive. The reaction medium should be buffered to a slightly acidic or neutral pH (typically pH 5-7) to facilitate the reaction between the enolate of the β-ketoester and the diazonium salt. Using a sodium acetate buffer is a common practice.

  • Inefficient Enolate Formation: The formation of the enolate from ethyl 2-methyl-3-oxobutanoate is a prerequisite for the reaction. Ensure that the base (e.g., sodium acetate) is added to the β-ketoester before the introduction of the diazonium salt solution.

Troubleshooting Table: Japp-Klingemann Reaction

Problem Potential Cause Recommended Solution
Low or no product formationDiazonium salt decompositionPrepare the diazonium salt fresh at 0-5 °C and use it immediately.
Incorrect pH of the reaction mixtureMonitor and adjust the pH to 5-7 using a buffer like sodium acetate.
Incomplete enolate formationAdd the base to the β-ketoester and stir for a short period before adding the diazonium salt.
Formation of tar-like byproductsReaction temperature too highMaintain strict temperature control (0-5 °C) throughout the addition of the diazonium salt.
Uncontrolled addition of diazonium saltAdd the diazonium salt solution slowly and dropwise with vigorous stirring.
Part 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazone under acidic conditions.[4][5]

Q2: The Fischer indole cyclization of my hydrazone is resulting in a low yield of ethyl 2-(5-bromo-1H-indol-2-yl)propanoate. What reaction conditions should I focus on optimizing?

A2: The efficiency of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and the reaction temperature. The electron-withdrawing nature of the bromine substituent on the phenylhydrazine ring can make the cyclization more challenging compared to unsubstituted or electron-rich analogs.[6][7]

  • Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be used.[5] For substrates with electron-withdrawing groups, stronger acids or a mixture of acids may be required. Polyphosphoric acid (PPA) is often effective. Alternatively, a mixture of acetic acid and a strong mineral acid like sulfuric acid or hydrochloric acid can be employed.

  • Reaction Temperature and Time: The reaction typically requires heating. The optimal temperature will depend on the chosen catalyst and solvent. It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and to avoid decomposition of the product at prolonged high temperatures.

  • Side Reactions: The main competing pathway in Fischer indole synthesis, especially with electron-withdrawing groups, is the cleavage of the N-N bond of the hydrazone.[8] Using appropriate acid strength and temperature can help to favor the desired[8][8]-sigmatropic rearrangement over this cleavage pathway.

Fischer_Indole_Troubleshooting Start Low Yield in Fischer Indole Synthesis Cause1 Suboptimal Acid Catalyst Start->Cause1 Cause2 Incorrect Temperature/Time Start->Cause2 Cause3 N-N Bond Cleavage Side Reaction Start->Cause3 Solution1a Try Polyphosphoric Acid (PPA) Cause1->Solution1a Solution1b Use a mixture of Acetic Acid and H2SO4 Cause1->Solution1b Solution2a Monitor reaction by TLC Cause2->Solution2a Solution2b Optimize temperature (e.g., 80-120 °C) Cause2->Solution2b Solution3a Ensure appropriate acid strength Cause3->Solution3a

Caption: Troubleshooting logic for the Fischer indole synthesis step.

Part 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions to ensure the reaction goes to completion.[9][10]

Q3: I am observing incomplete hydrolysis of my ester, or I am concerned about potential side reactions during this step. What is the best way to perform the hydrolysis?

A3: Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis for esters as it is an irreversible process, leading to higher yields.[10][11]

  • Choice of Base: Lithium hydroxide (LiOH) is often a good choice for ester hydrolysis as it can be effective at lower temperatures and may lead to cleaner reactions.[12][13] Sodium hydroxide (NaOH) is also commonly used and is a more economical option.[9][14]

  • Solvent System: A mixture of an organic solvent (like tetrahydrofuran (THF) or methanol/ethanol) and water is typically used to ensure the solubility of the ester.[9]

  • Potential for Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in the presence of acid or base.[15][16] Therefore, it is advisable to perform the hydrolysis at the lowest effective temperature and for the minimum time necessary. Acidification of the carboxylate salt to precipitate the final product should be done carefully, preferably at a low temperature.

Experimental Protocol: Hydrolysis of Ethyl 2-(5-bromo-1H-indol-2-yl)propanoate

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess (2-3 equivalents) of LiOH·H₂O.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q4: My final product, this compound, is difficult to purify. What are some effective purification strategies?

A4: Purification of the final product can be challenging due to its polarity and potential for zwitterionic character.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water, or ethyl acetate/hexanes) is the preferred method of purification.

  • Acid-Base Extraction: If the product is contaminated with neutral impurities, an acid-base extraction can be effective. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.

  • Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel may be necessary. A polar eluent system, often containing a small amount of acetic acid to suppress tailing, will be required.

References

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2942–2944. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 40, 499-653. [Link]

  • Taber, D. F.; Tirunahari, P. K. Why Do Some Fischer Indolizations Fail?. J. Am. Chem. Soc.2011 , 133 (13), 4889–4895. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Indo American Journal of Pharmaceutical Sciences. Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via Japp-Klingemann and Fischer Indole Cyclization Reactions. [Link]

  • Organic Reactions. The Japp-Klingemann Reaction. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Semantic Scholar. The Japp-Klingemann Reaction. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • PubMed. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • National Center for Biotechnology Information. Decarboxylation in Natural Products Biosynthesis. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Chemguide. Hydrolysis of esters. [Link]

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 11.9: Hydrolysis of Esters. [Link]

  • Chelyabinsk State University. Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')- indolyl-3-acetic acid with use of salts of copper. [Link]

  • ResearchGate. An Efficient and Convenient Procedure for Ester Hydrolysis. [Link]

  • askIITians. Base hydrolysis of an ester with NaOH gives a carboxylic acid whose s. [Link]

  • Google Patents. Method for preparing 5-bromoindole.
  • MDPI. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. [Link]

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Technical Support Center: Overcoming Solubility Issues with 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2-(5-Bromo-1H-indol-2-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted indole carboxylic acid, this molecule presents specific physicochemical properties that require careful consideration during experimental design. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure consistent and reliable results in your research.

Part 1: Understanding the Core Problem: Why is This Compound Poorly Soluble?
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the underlying chemical reasons for this?

A1: The poor aqueous solubility of this compound stems directly from its molecular structure, which features a combination of a large, nonpolar core and a single, ionizable functional group. Understanding these components is the first step to overcoming solubility issues.

  • The Indole Ring System: The core of the molecule is an indole ring, a bicyclic aromatic structure. This large, hydrophobic scaffold significantly limits its ability to form favorable interactions with water molecules, promoting self-aggregation and resisting dissolution.[1]

  • The Bromo-Substituent: The bromine atom at the 5-position further increases the molecule's lipophilicity (fat-solubility) and molecular weight. Halogenation, particularly with heavier halogens like bromine, generally decreases aqueous solubility.[2]

  • The Carboxylic Acid Group (-COOH): This is the key to manipulating the compound's solubility. Carboxylic acids are weak acids, meaning they can exist in two states depending on the pH of the solution: a protonated (neutral, -COOH) form and a deprotonated (ionized, -COO⁻) salt form.[3][4] The neutral form is significantly less soluble in water than the ionized salt form.[5] This pH-dependent behavior is the most critical factor to leverage for solubilization.[3][6]

The interplay between these features classifies this compound as likely belonging to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[7][8]

Caption: pH-dependent equilibrium of the carboxylic acid.

Part 2: Fundamental Solubilization Strategies & Protocols

This section provides first-line troubleshooting steps for dissolving the compound for in vitro experiments.

Q2: What is the most direct method to dissolve my compound in an aqueous medium for a biological assay?

A2: The most effective initial approach is to leverage the pH-dependent solubility of the carboxylic acid group by preparing a basic stock solution and then carefully diluting it into your final buffer. Alternatively, using a minimal amount of an organic co-solvent is a common and effective strategy.

Initial_Troubleshooting_Workflow cluster_ph pH Adjustment Path cluster_cosolvent Co-solvent Path start Compound Insoluble in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Organic Co-solvent start->cosolvent ph_protocol Prepare concentrated stock in dilute base (e.g., 0.1M NaOH) ph_adjust->ph_protocol cosolvent_protocol Prepare concentrated stock in 100% DMSO cosolvent->cosolvent_protocol ph_dilute Dilute stock into final buffer with vortexing ph_protocol->ph_dilute ph_precipitate Precipitation Occurs? ph_dilute->ph_precipitate ph_success Success: Compound is Soluble ph_precipitate->ph_success No ph_fail Try lowering concentration or use co-solvent method ph_precipitate->ph_fail Yes cosolvent_dilute Serially dilute into final buffer (Keep final DMSO <0.5%) cosolvent_protocol->cosolvent_dilute cosolvent_precipitate Precipitation Occurs? cosolvent_dilute->cosolvent_precipitate cosolvent_success Success: Compound is Soluble cosolvent_precipitate->cosolvent_success No cosolvent_fail Try lowering concentration or explore advanced methods cosolvent_precipitate->cosolvent_fail Yes

Caption: Initial troubleshooting workflow for solubilization.

Method 1: pH Adjustment Protocol

This method converts the insoluble acid into its highly soluble salt form.[4][9]

Objective: To prepare a 10 mM aqueous stock solution.

Materials:

  • This compound (MW: 284.12 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

Step-by-Step Protocol:

  • Weigh Compound: Accurately weigh 2.84 mg of the compound and place it into a sterile microcentrifuge tube.

  • Initial Suspension: Add approximately 800 µL of sterile water to the tube. The compound will not dissolve and will appear as a suspension.

  • Titration with Base: While vortexing or stirring gently, add the 0.1 M NaOH solution dropwise (e.g., 5-10 µL at a time).

  • Monitor Dissolution: Continue adding base until the solid material is fully dissolved and the solution becomes clear. This indicates the formation of the sodium salt.

  • Final Volume Adjustment: Once dissolved, add sterile water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.

  • pH Check (Optional but Recommended): Measure the pH of the final stock solution. It should be in the neutral to slightly basic range.

  • Dilution: This stock can now be diluted into your final experimental buffer. Crucial Step: When diluting, add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized high concentrations that could cause precipitation.[10]

Method 2: Organic Co-solvent Protocol

This method utilizes a water-miscible organic solvent to first dissolve the compound before dilution into an aqueous system.[10][11] Dimethyl sulfoxide (DMSO) is the most common choice.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Sterile microcentrifuge tubes

Step-by-Step Protocol:

  • Weigh Compound: Accurately weigh 2.84 mg of the compound and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1.0 mL of 100% DMSO. Vortex or sonicate briefly until the compound is fully dissolved. This is your 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Dilution into Aqueous Media:

    • Perform serial dilutions to reach your final desired concentration.

    • Crucial Step: Ensure the final concentration of DMSO in your experiment is non-toxic to your system (typically <0.5%, and for many cell cultures, <0.1%).[10]

    • Always add the DMSO stock to the aqueous buffer, not the other way around, and mix vigorously during addition to prevent the compound from precipitating.[10]

Co-SolventTypical Final Concentration (in vitro)Notes
DMSO < 0.5%Most common; excellent solubilizing power. Can have biological effects at higher concentrations.
Ethanol < 1.0%Good for many compounds; can be volatile.
PEG 400 1-5%Less toxic than DMSO/Ethanol; often used in formulations.[11]
Propylene Glycol 1-5%Common pharmaceutical co-solvent.[11][12]
Part 3: Advanced Solubilization & Formulation Strategies
Q3: Basic pH adjustment and co-solvents are insufficient for my needs. What advanced formulation techniques can I use for in vivo studies or more demanding applications?

A3: When higher concentrations or improved stability are required, advanced formulation strategies are necessary. These methods aim to either increase the kinetic solubility of the compound or create a delivery system that circumvents the low aqueous solubility.

Caption: Overview of advanced solubilization strategies.

Protocol Example: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This technique enhances solubility by preventing the drug from forming a stable, low-solubility crystal lattice.[9]

Objective: To prepare a 1:4 (w/w) solid dispersion of the compound in Polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound (e.g., 25 mg)

  • Polyvinylpyrrolidone (PVP K30) (e.g., 100 mg)

  • Methanol (or other suitable volatile solvent)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Step-by-Step Protocol:

  • Dissolution: Accurately weigh and dissolve both the compound (25 mg) and the carrier, PVP K30 (100 mg), in a minimal amount of methanol in a round-bottom flask. Swirl until a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Film Formation: Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • High-Vacuum Drying: Transfer the flask to a high-vacuum line and dry for several hours (or overnight) to remove all residual solvent.

  • Collection: Carefully scrape the resulting solid powder from the flask. This powder is the amorphous solid dispersion, which should exhibit significantly enhanced dissolution rates in aqueous media compared to the crystalline compound.

Validation: The resulting solid can be characterized by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Part 4: Frequently Asked Questions (FAQs) & Troubleshooting

Q4: I prepared a stock solution in DMSO, but it turns cloudy and precipitates when I add it to my cell culture media. What's happening?

A4: This is a common issue known as "crashing out." Your compound is soluble in DMSO but is exceeding its solubility limit in the final aqueous environment.

  • Solution 1 (Lower Concentration): The simplest solution is to lower the final concentration of your compound.

  • Solution 2 (Optimize Dilution): Ensure you are adding the DMSO stock to the media with vigorous vortexing. This rapid mixing helps prevent localized supersaturation.[10]

  • Solution 3 (Intermediate Dilution): Try a two-step dilution. First, dilute the DMSO stock into a small volume of media containing a solubilizing excipient like Polysorbate 80 or a cyclodextrin, then add this mixture to your final volume.

  • Solution 4 (Re-evaluate Method): If precipitation persists, your experiment may require a different approach. Consider using the pH adjustment method to create an aqueous stock or utilizing one of the advanced formulation strategies.

Q5: Can I just form a salt of the compound and use that powder directly?

A5: Yes, this is an excellent and widely used strategy.[13][14] You can synthesize a stable salt (e.g., sodium or potassium salt) of this compound. This salt form will be a free-flowing powder that is often significantly more water-soluble than the parent acid.[4] This approach is generally preferred for creating a solid material for long-term storage and direct use in preparing aqueous solutions without the need for pH adjustment at the time of use.

Q6: Will the bromine atom on the indole ring affect its stability in solution?

A6: The bromo-indole moiety is generally stable under typical experimental conditions. However, like many indole derivatives, it can be susceptible to oxidative degradation or degradation under harsh light or pH conditions.

  • Recommendation: Prepare fresh solutions for your experiments whenever possible. For stock solutions, store them protected from light (e.g., in amber vials) at low temperatures (-20°C or -80°C).[10] If you suspect degradation, stability can be assessed by techniques like HPLC.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022). Acme-Hardesty. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Taylor & Francis Online. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (2026). Britannica. [Link]

  • Brominated Indoles Definition. (2025). Fiveable. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). MDPI. [Link]

  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. [Link]

  • Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5BR-002 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Purification protocols, troubleshooting "oiling out," and color removal for 5-bromoindole-2-propanoic acid derivatives.

Executive Summary

The purification of 2-(5-Bromo-1H-indol-2-yl)propanoic acid presents a unique set of challenges due to the amphoteric nature of the indole core and the lipophilicity introduced by the 5-bromo substituent. Unlike simple organic acids, this molecule is prone to oxidative coloration (pinking/browning) and acid-catalyzed oligomerization.

This guide moves beyond standard "textbook" workups, offering a self-validating purification workflow designed to maximize purity (>98%) while preserving yield.

Module 1: The Core Purification Workflow (Acid-Base Extraction)

The Logic: The most efficient purification method leverages the acidity of the carboxylic acid (pKa ~4.5) versus the weak basicity of the indole nitrogen (pKa ~ -2 to 0) and the non-acidic nature of common impurities (unreacted hydrazines, neutral dimers).

Step-by-Step Protocol
  • Dissolution (The "Salt Formation" Phase):

    • Suspend the crude brownish solid in 1M NaOH (aq) (3-5 equivalents).

    • Why: This converts the acid to its sodium salt (soluble in water). The 5-bromo substituent increases lipophilicity, so slight warming (40°C) or adding 5-10% Methanol may be required to fully dissolve the salt.

    • Checkpoint: If solids remain after pH > 10, these are likely neutral impurities (dimers or starting materials).

  • The "Neutral Wash" (Critical Step):

    • Extract the aqueous basic layer with Ethyl Acetate (EtOAc) or Diethyl Ether (2x).

    • Discard the organic layer.

    • Mechanism:[1][2][3][4][5][6] The product remains in the water (as a salt). The organic wash removes non-acidic impurities (e.g., unreacted 5-bromoindole, hydrazine traces, or neutral oxidation products).

  • Controlled Precipitation (The "Oiling Out" Prevention):

    • Cool the aqueous phase to 0-5°C.

    • Slowly acidify with 1M HCl dropwise to pH ~3-4.

    • Critical Technique: Do not dump acid in quickly. Rapid acidification traps impurities and causes the product to "oil out" as a sticky gum rather than a crystalline solid.

  • Filtration & Wash:

    • Filter the precipitate. Wash with cold water (removes inorganic salts) and Hexanes (removes residual surface stickiness).

Module 2: Visualization of the Workflow

The following diagram illustrates the logic flow for the Acid-Base extraction and decision points for troubleshooting.

PurificationWorkflow Start Crude 2-(5-Bromo-1H-indol-2-yl) propanoic acid Dissolve Suspend in 1M NaOH (pH > 10) Start->Dissolve CheckSolubility Are solids present? Dissolve->CheckSolubility FilterSolids Filter off undissolved solids (Neutral Impurities) CheckSolubility->FilterSolids Yes WashOrganic Wash Aq. phase with EtOAc CheckSolubility->WashOrganic No FilterSolids->WashOrganic DiscardOrganic Discard Organic Layer (Removes non-acids) WashOrganic->DiscardOrganic Acidify Slowly add 1M HCl to pH 3-4 at 0-5°C WashOrganic->Acidify Keep Aq. Phase CheckState Product State? Acidify->CheckState Solid Filter & Dry (Target Product) CheckState->Solid Crystalline Oil Product Oiled Out CheckState->Oil Sticky Gum FixOil Re-dissolve in EtOAc, Dry (Na2SO4), Evaporate, Recrystallize (Tol/Hex) Oil->FixOil

Caption: Logical workflow for the acid-base purification of indole-alkanoic acids, highlighting the critical "Neutral Wash" step.

Module 3: Advanced Troubleshooting (FAQs)

Issue 1: "My product is pink/red/brown."

Diagnosis: Indoles are electron-rich and prone to auto-oxidation, forming quinoidal impurities (rosindoles). This is accelerated by light and acidic conditions. Solution:

  • The Bisulfite Wash: During the workup (if you had to extract into organic solvent), wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution. This reduces the colored quinones back to colorless hydroquinones or water-soluble adducts.

  • Charcoal Treatment: If the solid is already isolated and colored:

    • Dissolve in hot Ethanol/Water (9:1).

    • Add Activated Carbon (5-10 wt%).

    • Reflux for 15 mins.

    • Filter hot through Celite.

    • Cool slowly to recrystallize.

Issue 2: "The product 'oiled out' upon acidification."

Diagnosis: Rapid change in polarity or presence of lipophilic impurities prevented crystal lattice formation. Solution:

  • Seeding: If you have a tiny amount of pure crystal from a previous batch, add it during acidification.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.

  • Solvent Switch: Extract the oil into EtOAc, dry over Na₂SO₄, and concentrate. Then, perform a precipitation by dissolving in a minimum amount of Acetone and adding Hexanes dropwise until cloudy.

Issue 3: "I have low yield."

Diagnosis:

  • Decarboxylation: Indole-2-carboxylic acids can decarboxylate (lose CO₂) if heated strongly in acid. Avoid boiling in acidic media.

  • Water Solubility: The 5-bromo group adds lipophilicity, but the propanoic acid chain adds solubility. If the final pH is not low enough (e.g., pH 6), the molecule remains partially ionized and stays in the water. Ensure pH is adjusted to ~3.

Module 4: Quantitative Data & Solvent Selection

Solvent Compatibility Table
Solvent SystemPurposeSuitability RatingNotes
1M NaOH (aq) DissolutionHigh Forms Sodium Salt. Essential for initial purification.
EtOAc / Hexanes RecrystallizationHigh Good for final polishing. Dissolve in min. hot EtOAc, add Hexanes.
Ethanol / Water RecrystallizationMedium Good for removing inorganic salts, but yield loss can occur due to solubility.
DCM (Dichloromethane) ExtractionMedium Good solubility, but emulsions are common with indole-acids.
Acetone DissolutionHigh Very soluble. Use only for transferring or loading columns.
Physicochemical Properties (Estimated)
  • pKa (Acid): ~4.4 - 4.6 (Propanoic acid side chain).

  • pKa (Indole NH): ~16.5 (Very weak acid; requires strong base to deprotonate).

  • LogP: ~3.2 (Moderately lipophilic due to Bromine).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard reference for indole synthesis mechanisms and stability).
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on functionalizing indole-2-positions).
  • Sigma-Aldrich (Merck). Fundamental of Acid-Base Extraction. (General principle validation).

  • Biotage. Strategies for Flash Purification of Ionizable Compounds. (Chromatographic strategies for carboxylic acids).

(Note: Specific melting points and spectra for this exact CAS should be validated internally as literature data for specific 2-propanoic acid derivatives varies by isomer.)

Sources

Minimizing side reactions during indole propanoic acid cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the intramolecular cyclization of 3-(1H-indol-3-yl)propanoic acid (IPA) to 1,2,3,4-tetrahydrocarbazol-1-one .[1]

Topic: Minimizing Side Reactions & Process Optimization Role: Senior Application Scientist Status: Active Support

Executive Summary & Mechanistic Insight

The cyclization of indole-3-propanoic acid is a classic intramolecular Friedel-Crafts acylation.[1] While thermodynamically favorable, the reaction is kinetically plagued by the high nucleophilicity of the indole C2/C3 positions, leading to intermolecular side reactions (polymerization) rather than the desired intramolecular ring closure.

The Core Challenge: The "Black Tar" Effect. Indoles are acid-sensitive.[1] In the presence of strong Brønsted or Lewis acids, the protonated indole (indolium ion) acts as an electrophile, reacting with unprotonated indole molecules to form dimers, trimers, and eventually amorphous polymers. Success depends on favoring the intramolecular rate (


) over the intermolecular polymerization rate (

).

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns into a black, insoluble tar within minutes."

Diagnosis: Uncontrolled Acid-Catalyzed Polymerization.[1] Root Cause: The concentration of the substrate is too high, or the acid catalyst is too strong/hot, favoring intermolecular attack (dimerization) over intramolecular cyclization. Corrective Action:

  • Dilution is Key: Run the reaction under high dilution conditions (0.01 M – 0.05 M). This kinetically disfavors bimolecular collisions (

    
    ) while leaving the unimolecular cyclization rate (
    
    
    
    ) unaffected.
  • Switch Catalyst: If using Polyphosphoric Acid (PPA), switch to the TFAA/AcOH (Trifluoroacetic Anhydride / Acetic Acid) system. PPA is viscous, causing local hotspots that trigger polymerization.

Issue 2: "I am seeing a major byproduct with twice the molecular weight (M+ = ~376)."

Diagnosis: Formation of Diindolylmethane-like Dimers.[1] Root Cause: Acid-catalyzed coupling between C2 of one indole and C3 of another. Corrective Action:

  • Protect the Nitrogen: Use N-acetyl or N-tosyl indole-3-propanoic acid.[1] The electron-withdrawing group deactivates the ring slightly, raising the activation energy for intermolecular attack more than for the intramolecular proximity-driven cyclization.

  • Low Temperature Addition: Add the catalyst (e.g., TFAA) dropwise at 0°C. Allow the mixed anhydride active species to form before warming to room temperature.

Issue 3: "The product yields are low, and I detect N-acylated material."

Diagnosis: Kinetic N-acylation vs. Thermodynamic C-acylation. Root Cause: The indole nitrogen is nucleophilic.[2][3] In the absence of protection, the acylium ion may attack N1. Corrective Action:

  • Thermodynamic Control: N-acylation is often reversible under strong acid conditions.[1] Increasing the reaction time or temperature (carefully) can allow the N-acyl group to rearrange to the C2 position.

  • Solvent Choice: Avoid nucleophilic solvents. Use Nitromethane (CH₃NO₂) or 1,2-Dichloroethane (DCE) if using Lewis acids.

Visualized Pathways & Logic

Diagram 1: Reaction Mechanism & Side Reaction Pathways

This diagram illustrates the competition between the desired intramolecular path and the "Tar" producing intermolecular path.

IndoleCyclization Start Indole-3-Propanoic Acid Activation Activated Acyl Species (Mixed Anhydride/Acylium) Start->Activation Acid Catalyst (TFAA or PPA) IntraAttack Intramolecular Attack (C2) Activation->IntraAttack Low Conc. Proximity Effect InterAttack Intermolecular Attack (Dimerization) Activation->InterAttack High Conc. High Temp Spiro Spiroindolenine Intermediate (Transient) IntraAttack->Spiro Possible Path Product Tetrahydrocarbazol-1-one (Target) IntraAttack->Product - H+ Spiro->Product Rearrangement Dimer Indole Dimers InterAttack->Dimer Polymer Polymerization (Black Tar) Dimer->Polymer Chain Propagation

Caption: Mechanistic bifurcation showing the critical dependence on concentration to avoid the "Black Tar" polymerization pathway.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve failed experiments.

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type Tar Black Tar / Polymer Type->Tar LowYield Low Yield / No Reaction Type->LowYield WrongProd Wrong Regioisomer / N-Acyl Type->WrongProd Dilution Check Concentration Is it > 0.1 M? Tar->Dilution Water Check Moisture (Catalyst Deactivation) LowYield->Water Protect Is Nitrogen Protected? WrongProd->Protect DiluteAction Dilute to 0.02 M Dilution->DiluteAction Yes TempAction Reduce Temp / Switch to TFAA Dilution->TempAction No DryAction Dry Solvents / Increase Catalyst Eq. Water->DryAction ProtAction Use N-Tosyl or N-Acetyl Indole Protect->ProtAction No RevAction Increase Reaction Time (Thermodynamic Control) Protect->RevAction Yes

Caption: Step-by-step logic for diagnosing failure modes in indole cyclization.

Optimized Experimental Protocol (The "Gold Standard")

This protocol uses Trifluoroacetic Anhydride (TFAA) . Unlike PPA, this system is homogeneous, allows for precise temperature control, and operates under milder conditions to minimize polymerization.

Reagents:

  • 3-(1H-indol-3-yl)propanoic acid (1.0 equiv)[1]

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Acetic Acid (Glacial) (Solvent, 0.05 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-(1H-indol-3-yl)propanoic acid and glacial acetic acid. Stir until fully dissolved. Note: Ensure the concentration is ~0.05 M to prevent dimerization.

  • Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Add TFAA dropwise via syringe over 10 minutes. The solution may darken slightly (yellow/orange) but should not turn black.

    • Mechanism:[2][4][5][6][7] This forms the mixed anhydride (Indole-CH₂CH₂-CO-O-COCF₃), a potent electrophile.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of starting material.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash the organic layer with Saturated NaHCO₃ (to remove acetic acid/TFA) and Brine. Dry over Na₂SO₄.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Data Comparison: Catalyst Performance

Catalyst SystemYieldPolymerization RiskEase of WorkupNotes
TFAA / AcOH 85-92% LowHighRecommended. Homogeneous, mild, clean product.[1]
Polyphosphoric Acid (PPA) 60-75%HighLow"Legacy" method.[1] Viscous, difficult to stir, local overheating causes charring.
AlCl₃ / DCM 50-65%ModerateModerateRequires acid chloride formation first.[1] Moisture sensitive.
PPE (Polyphosphate Ester) 70-80%ModerateModerateSoluble version of PPA. Better than PPA, but expensive/hard to make.

References

  • Mechanism of Indole Cyclization & Side Reactions

    • Title: "Acid catalysed dimerization of indole-3-carbinols" (Relevant for dimerization mechanism)[1]

    • Source: ResearchGate[8][9][10]

    • URL:[Link]

  • TFAA/AcOH Protocol Validation

    • Title: "Intramolecular Cyclization of Indole-3-propionic Acid Deriv
    • Source: MDPI Molecules
    • URL:[Link]

  • Friedel-Crafts Troubleshooting

    • Title: "Troubleshooting common issues in Friedel-Crafts reactions"
    • Source: BenchChem[2]

  • Indole Polymerization Studies

    • Title: "Oligomerization of indole derivatives with incorporation of thiols" (Mechanistic insight into oligomeriz
    • Source: PubMed / NIH
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 2-(5-Bromo-1H-indol-2-yl)propanoic acid. Our approach is rooted in first principles of physical organic chemistry to empower you to solve not just immediate issues but also to build a robust purification strategy.

Section 1: Understanding the Molecule's Behavior

The structure of this compound dictates its behavior in solution. It possesses three key functional regions that influence its solubility:

  • The Carboxylic Acid (-COOH): This is a polar, protic group capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests solubility in polar protic solvents like alcohols or even water under the right conditions.[1]

  • The Indole Ring System: This bicyclic aromatic system is largely non-polar but contains a nitrogen atom (N-H) that can also participate in hydrogen bonding. The overall indole moiety contributes to solubility in moderately polar to non-polar organic solvents.

  • The Bromo Substituent (-Br): The bromine atom adds to the molecule's molecular weight and introduces a non-polar, hydrophobic character, which can decrease solubility in highly polar solvents like water.

This amphiphilic nature—having both polar and non-polar regions—is the primary reason why selecting an appropriate recrystallization solvent can be challenging and often requires empirical testing or the use of a mixed-solvent system.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Probable Causes:

  • Rapid Cooling: The solution was cooled too quickly, causing the compound to separate from the supersaturated solution at a temperature above its melting point (in the context of the solvent).[2]

  • High Solute Concentration: The initial solution was too concentrated, leading to precipitation before the crystal lattice could form in an orderly fashion.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent is too high relative to the melting point of your compound.[3]

Solutions & Scientific Rationale:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the concentration.[2] This lowers the saturation point, giving the molecules more "room" to orient themselves into a crystal lattice upon cooling.

  • Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a paper towel if necessary. Once at room temperature, you can then move it to a refrigerator and finally an ice bath to maximize yield. Slow cooling provides the low-energy environment necessary for ordered crystal growth over amorphous precipitation.[3][4]

  • Solvent Re-evaluation: If oiling out persists, consider a solvent with a lower boiling point.[1] This reduces the temperature at which the solution is saturated, making it more likely that this temperature is below the compound's melting point.

Q2: The solution is cold, but no crystals have formed. What is the problem?

Probable Causes:

  • Excess Solvent: This is the most frequent cause. Too much solvent was used initially, and the solution is not saturated enough to crystallize even when cold.[2][3]

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated. Crystals require a starting point to grow.[3]

Solutions & Scientific Rationale:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The microscopic imperfections on the glass provide a high-energy surface that acts as a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[3]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%). Allow the more concentrated solution to cool again slowly.[3] Alternatively, a rotary evaporator can be used to remove solvent more precisely.

Q3: My final crystal yield is very low. How can I improve it?

Probable Causes:

  • Excess Solvent: As with the failure to crystallize, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[2]

  • Premature Crystallization: The compound crystallized in the filter funnel during hot filtration of insoluble impurities.

  • Inadequate Cooling: The solution was not cooled to a low enough temperature to minimize the compound's solubility.

Solutions & Scientific Rationale:

  • Optimize Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the solid while heating.[4][5] This ensures the resulting solution is saturated at high temperatures.

  • Pre-heat Your Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel (e.g., with a heat lamp or by passing hot solvent through it) to prevent the temperature from dropping and causing premature crystallization.[6]

  • Maximize Cooling: Once slow cooling to room temperature is complete, place the flask in an ice-water bath for at least 30 minutes to drive as much product out of the solution as possible.[6]

Q4: The purified crystals are still colored. How can I obtain a colorless product?

Probable Cause:

  • Highly colored, polar impurities are present and have similar solubility profiles to your product, causing them to co-crystallize.

Solution & Scientific Rationale:

  • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass) to the solution. The charcoal has a high surface area and adsorbs large, colored impurity molecules.

  • Perform a Hot Filtration: Keep the solution hot and filter it through a fluted filter paper or a small pad of Celite to remove the charcoal.

  • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly as usual.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for recrystallizing this compound? A: There is no single "best" solvent without experimental trial. However, based on the molecule's structure, moderately polar solvents are an excellent starting point.[1] A good initial screen would include:

  • Ethanol: Often effective for compounds with both hydrogen-bonding groups and aromatic rings. A related indole derivative was successfully crystallized from ethanol.[7]

  • Ethyl Acetate: A good choice for moderately polar compounds.

  • Toluene: The aromatic nature of toluene can interact favorably with the indole ring.

Q: How do I perform a solvent screen efficiently? A: Place small amounts of your crude solid (approx. 20-30 mg) into several small test tubes. To each tube, add a different solvent (approx. 0.5 mL). Observe the solubility at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature but complete solubility when boiling.[8]

Q: When should I use a mixed-solvent system? A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[8] You should choose a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Common pairs for a molecule like this could include Ethanol/Water or Toluene/Heptane.[8][9][10]

Section 4: Standardized Protocols

Protocol A: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding the solvent in small portions until the solid just dissolves completely.[5]

  • (Optional) Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[6]

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.

Protocol B: Mixed-Solvent Recrystallization (Solvent/Anti-solvent)
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one it is more soluble in).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (the one it is less soluble in) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization & Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Section 5: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds, especially carboxylic acids.[1][9]
Ethanol78HighExcellent general-purpose protic solvent.[1]
Methanol65HighSimilar to ethanol but with a lower boiling point.[1]
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetone56MediumHighly volatile, use with care.[1]
Toluene111LowHigh boiling point; good for aromatic compounds.[1]
Hexanes / Heptane69 / 98Very LowNon-polar, often used as an anti-solvent.[9]
Diagram 1: Troubleshooting Workflow

G start Recrystallization Issue Detected oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Crystal Yield start->low_yield solution_oil 1. Re-heat & add more solvent. 2. Cool VERY slowly. 3. Consider lower BP solvent. oiling_out->solution_oil solution_nocrystal 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. no_crystals->solution_nocrystal solution_lowyield 1. Use minimum hot solvent. 2. Pre-heat filter funnel. 3. Cool thoroughly in ice bath. low_yield->solution_lowyield end_node Pure Crystals Obtained solution_oil->end_node solution_nocrystal->end_node solution_lowyield->end_node

Caption: A workflow for diagnosing and solving common recrystallization problems.

Diagram 2: Solvent Selection Rationale

G compound This compound group_cooh Carboxylic Acid (Polar, H-Bonding) compound->group_cooh group_indole Indole Ring (Moderately Polar, Aromatic) compound->group_indole group_br Bromo Group (Non-Polar, Hydrophobic) compound->group_br solvent_polar Polar Protic Solvents (e.g., Ethanol, Water) group_cooh->solvent_polar 'Like dissolves Like' solvent_mid Aprotic/Moderately Polar (e.g., Ethyl Acetate, Toluene) group_indole->solvent_mid 'Like dissolves Like' solvent_nonpolar Non-Polar Solvents (e.g., Heptane, Hexane) group_br->solvent_nonpolar 'Like dissolves Like'

Caption: Matching molecular features to appropriate solvent classes.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Riverside. Recrystallization. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • ResearchGate. Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Available at: [Link]

  • ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)? Available at: [Link]

  • The Student Room. How to purify a carboxylic acid by recrystallisation? Available at: [Link]

  • Google Patents. US2769815A - Replacement of bromine by chlorine in aromatic compounds.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Available at: [Link]

  • SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help. Available at: [Link]

  • University of California, Riverside. Chem355 Labbook-2020. Available at: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • University of California, Los Angeles. Crystallization Solvents. Available at: [Link]

  • Molbase. Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]

  • National Center for Biotechnology Information. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Google Patents. CN103387530A - 5-bromoindole preparation method.
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Available at: [Link]

  • Google Patents. US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds.
  • National Center for Biotechnology Information. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]

  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

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Stability of 2-(5-Bromo-1H-indol-2-yl)propanoic acid in DMSO solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-(5-Bromo-1H-indol-2-yl)propanoic acid (and structurally related indole-2-carboxylic acid derivatives). It addresses stability, solubility, and handling in Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6]

Executive Summary: Stability Profile

This compound is a lipophilic, halogenated indole derivative. While generally stable in anhydrous DMSO at -20°C, it exhibits specific vulnerabilities related to oxidative degradation and moisture-induced precipitation . The indole core is electron-rich, making it susceptible to photo-oxidation, while the carboxylic acid moiety can induce pH-dependent solubility issues in aqueous dilutions.

Critical Directive: Treat DMSO stock solutions as hygroscopic and light-sensitive . Minimize freeze-thaw cycles (<5) and strictly exclude water to prevent "crashing out" (precipitation) and oxidative by-product formation.

Part 1: Troubleshooting Guide (Q&A Format)

Category 1: Solubility & Precipitation

Q: My 10 mM stock solution was clear yesterday, but today I see fine needle-like crystals. What happened? A: This is a classic sign of DMSO Hygroscopicity . DMSO is aggressively hygroscopic; it can absorb up to 33% of its weight in water from the atmosphere if left uncapped.

  • Mechanism: this compound is highly lipophilic (LogP ~3.5–4.0). As your DMSO stock absorbs atmospheric moisture, the solvent polarity increases.[2] Once the water content exceeds a critical threshold (often as low as 5-10%), the compound becomes insoluble and precipitates.

  • Solution:

    • Centrifuge the vial (13,000 rpm, 5 min) to pellet the crystals.

    • Remove the supernatant (which is now a lower concentration).

    • Redissolve the pellet in fresh, anhydrous DMSO .

    • Prevention: Store stocks in single-use aliquots with tight seals (e.g., Parafilm or O-ring caps) and use a desiccator.

Q: Can I heat the solution to redissolve the precipitate? A: Proceed with caution. You may gently warm the solution to 37°C or 45°C for 5–10 minutes with vortexing.

  • Warning: Do not exceed 60°C. High temperatures in DMSO can accelerate the oxidation of the indole ring, particularly at the C3 position, leading to the formation of isatin or oxindole derivatives.

Category 2: Chemical Stability & Degradation[4]

Q: The solution has turned from colorless/pale yellow to a dark amber or pinkish hue. Is it still usable? A: Likely compromised. Color changes in indole solutions are a hallmark of oxidative degradation.

  • Mechanism: The indole ring is electron-rich. In the presence of light and oxygen, it can form radical cations or react with singlet oxygen. The 5-bromo substituent provides some electronic stabilization compared to unsubstituted indole, but it does not eliminate the risk. The color comes from conjugated oxidation products (e.g., indigo-like dimers or quinoidal species).

  • Verdict: If the color change is significant, check purity by LC-MS. If >5% degradation is observed, discard the stock.

Q: Is the carboxylic acid group reactive in DMSO? A: Generally, no, but it affects handling. The free acid proton (COOH) can interact with basic impurities. In pure DMSO, it remains stable. However, if you are diluting into a buffer containing free amines (e.g., Tris) for an assay, ensure the pH is controlled.

  • Note: Avoid storing the compound in DMSO containing basic additives (e.g., NaOH or amines), as this can promote decarboxylation or other side reactions over long periods.

Category 3: Storage & Handling[1][2][4][6][7]

Q: How many freeze-thaw cycles can this compound withstand? A: Limit to 5 cycles. Data on library compounds suggests that while chemical degradation is slow, the physical stress of freeze-thaw cycles promotes water condensation inside the tube.

  • Best Practice: Aliquot the master stock (e.g., 10 mM) into small volumes (20–50 µL) immediately after preparation. Thaw only what you need for the day.

Part 2: Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Purpose: To maximize stability and prevent water-induced precipitation.

  • Solvent Check: Use anhydrous DMSO (≥99.9%, water <50 ppm). If the bottle has been open for >1 month without a septum, assume it is "wet."

  • Weighing: Weigh the solid this compound into a glass vial (amber glass preferred to block UV).

  • Dissolution:

    • Add DMSO to achieve a target concentration of 10–50 mM.

    • Vortex vigorously for 30 seconds.

    • Optional: Sonicate in a water bath at room temperature for 5 minutes if visual particulates remain.

  • QC Check: Inspect against a light source. The solution must be completely clear.

  • Storage:

    • Aliquot into polypropylene tubes or amber glass vials.

    • Flush headspace with Argon or Nitrogen gas (if available) to displace oxygen.

    • Seal with Parafilm.

    • Store at -20°C (long term) or -80°C (indefinite).

Protocol B: Assessing Precipitation Risk (Solubility Limit Test)

Purpose: To determine if your working concentration is safe from crashing out.

  • Prepare a 2x serial dilution of the compound in DMSO (e.g., 50 mM, 25 mM, 12.5 mM).

  • Add water to each tube to mimic "wet" storage conditions (e.g., add water to reach 10% v/v final water concentration).

  • Incubate at 4°C for 24 hours.

  • Centrifuge and measure the supernatant concentration via UV-Vis (absorbance at ~280 nm) or HPLC.

  • Result: If the absorbance drops significantly compared to the theoretical value, the compound has precipitated.

Part 3: Data & Visualization

Table 1: DMSO Hygroscopicity & Impact on Stability

Data derived from standard solvent physical properties and library storage studies.

Time Exposed to Air (50% Humidity)Water Content in DMSO (% v/v)Impact on this compound
0 Hours < 0.1%Stable. Full solubility.
1 Hour ~ 1 - 2%Safe. Minimal risk of precipitation.
24 Hours ~ 5 - 10%Risk. Potential for micro-precipitation of lipophilic indoles.
1 Week (uncapped) > 20%Critical Failure. High probability of "crashing out" and hydrolysis risk.
Table 2: Recommended Storage Conditions
ConditionTemperatureExpected StabilityNotes
Solid Powder -20°C> 2 YearsProtect from light and moisture.
DMSO Stock (Anhydrous) -20°C6 - 12 MonthsStore under inert gas if possible.
DMSO Stock (Wet/Freq. Thaw) -20°C< 1 MonthCheck for precipitate before use.
Aqueous Dilution (Assay) 4°C / RT< 24 HoursPrepare fresh. Indoles oxidize rapidly in water.
Workflow: Troubleshooting Stability Issues

StabilityTroubleshooting Start Issue: Stock Solution Anomaly CheckAppearance Visual Inspection Start->CheckAppearance Precipitate Precipitate / Turbidity? CheckAppearance->Precipitate ColorChange Color Change (Pink/Dark)? Precipitate->ColorChange No YesPrecip Yes: Precipitation Precipitate->YesPrecip Yes YesColor Yes: Oxidation ColorChange->YesColor Yes OK Solution Stable ColorChange->OK No SolventCheck Was DMSO exposed to air? YesPrecip->SolventCheck FixPrecip 1. Centrifuge 2. Redissolve pellet in FRESH Anhydrous DMSO SolventCheck->FixPrecip Likely Water Uptake PurityCheck Run LC-MS / HPLC YesColor->PurityCheck PurityDecision Purity > 90%? PurityCheck->PurityDecision UseWithCaution Use with Caution (Quantify actual conc.) PurityDecision->UseWithCaution Yes Discard Discard & Remake PurityDecision->Discard No

Figure 1: Decision tree for diagnosing stability issues with indole-based DMSO stocks. Blue nodes indicate process steps, yellow nodes indicate decision points, and green/red nodes indicate outcomes.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Engeloch, C., et al. (2008).[7] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B.A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromoindole-3-Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 5-bromoindole-3-propanoic acid. This document is structured as a dynamic troubleshooting guide and FAQ center to address the common, and often frustrating, challenges encountered when purifying this valuable indole derivative. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific sample needs. The stability and purity of indole compounds are paramount for reproducible results, and this guide is designed to help you achieve that standard.[1][2]

Section 1: Initial Assessment & Impurity Profile

This section addresses the crucial first steps: understanding the nature of your crude sample.

Q1: My crude 5-bromoindole-3-propanoic acid sample is a pale-yellow to yellow-brown solid. Is this normal, and what are the likely impurities?

A1: Yes, a pale-yellow or brownish color is common for crude 5-bromoindole-3-propanoic acid.[3] The indole nucleus is susceptible to oxidation by air, which can form highly colored impurities.[1][4] The most common impurities you should anticipate are:

  • Starting Materials: Unreacted 5-bromoindole or reagents used to append the propanoic acid side chain (e.g., acrylic acid).[5][6]

  • Oxidation/Degradation Products: Indoles can oxidize, leading to dimerization or the formation of colored oligomers. This is often exacerbated by exposure to light and air.[1][4]

  • Synthesis Byproducts: Depending on the synthetic route, you may have isomers, or dehalogenated (des-bromo) analogues, which can be particularly difficult to separate.[7][8]

Q2: How can I quickly assess the purity of my crude sample before attempting a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is the most effective and resource-efficient method for preliminary purity analysis.[9][10]

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[10] Impurities will appear as separate spots from your main product spot.

  • Recommended Practice:

    • Dissolve a tiny amount of your crude sample in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot it on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 10-30% methanol in dichloromethane or 50% ethyl acetate in hexanes.

    • Crucial Tip: Add 0.5-1% acetic acid to your mobile phase. As 5-bromoindole-3-propanoic acid is acidic, the additive ensures the carboxylic acid remains protonated, preventing "streaking" or "tailing" of the spot and giving a much clearer picture of your sample's composition.[11]

Section 2: Purification Strategy Selection

Based on your initial assessment, this section will guide you to the most appropriate purification technique.

Q3: My sample is a sticky gum or oil instead of a solid. What should I do?

A3: "Oiling out" or failing to solidify is typically caused by a high concentration of impurities depressing the melting point of your compound.[12] Before proceeding with recrystallization, you must first attempt to purify the material using column chromatography to remove the bulk of these impurities.

Q4: Should I choose recrystallization or column chromatography for my main purification step?

A4: This decision depends on the scale of your experiment and the impurity profile revealed by your initial TLC analysis.

  • Use Recrystallization when:

    • Your TLC shows one major product spot with only minor, faint impurity spots.

    • You are working on a larger scale (multi-gram).

    • The impurities have significantly different solubility profiles from your product.

  • Use Column Chromatography when:

    • Your TLC shows multiple, significant impurity spots.

    • You have impurities with very similar polarity (Rf values close to your product). This is common with byproducts like isomers or dehalogenated analogues.[7]

    • Your sample is an oil or gum.[12]

    • You are working on a smaller scale (milligram to ~1 gram).

Below is a decision-making workflow to help guide your choice.

G cluster_0 Purification Strategy start Start: Crude Sample assess Assess Purity via TLC start->assess is_oil Is sample an oil/gum? assess->is_oil impurity_profile How complex is the impurity profile? is_oil->impurity_profile No (Solid) chromatography Perform Column Chromatography is_oil->chromatography Yes impurity_profile->chromatography Complex (Multiple spots) recrystallize Perform Recrystallization impurity_profile->recrystallize Simple (Main spot + minor impurities) end_product Pure Product chromatography->end_product recrystallize->end_product

Caption: Decision workflow for selecting the appropriate purification method.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique but requires careful execution.[13][14]

Q5: What is a good starting solvent for recrystallizing 5-bromoindole-3-propanoic acid?

A5: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[15] For an acidic, moderately polar compound like this, good starting points are:

  • Single Solvents: Ethanol, isopropanol, or acetic acid.

  • Two-Solvent Systems: Ethanol/water, methanol/water, or ethyl acetate/hexanes. In these systems, you dissolve the compound in the minimum amount of the "soluble" hot solvent (e.g., ethanol) and then add the "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy, then re-heat to clarify before cooling.

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol/Water ~78-100 °CExcellent general-purpose system. Provides a wide polarity range.
Ethyl Acetate/Hexanes ~69-77 °CGood for removing non-polar impurities.
Isopropanol 82 °CA single solvent that often provides good crystal growth.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Place your crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum volume of hot ethanol required to fully dissolve the solid at boiling point.

  • While hot, add water dropwise until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Optional (for colored solutions): Remove from heat, add a spatula-tip of activated charcoal, and swirl for 1-2 minutes.[16] Remove the charcoal via hot filtration through a fluted filter paper.[16][17]

  • Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[18]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.[13]

  • Dry the crystals under vacuum.

Q6: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A6: This occurs when the solution becomes saturated at a temperature above the melting point of your compound (often due to residual impurities). The compound separates as a liquid instead of a solid.

  • Solution 1: Add More Solvent. The most common cause is cooling the solution too rapidly or using too little solvent.[12] Re-heat the mixture to dissolve the oil, add 10-20% more of the "soluble" solvent (e.g., ethanol), and allow it to cool more slowly.[12] Slower cooling is critical for forming a proper crystal lattice.[12]

  • Solution 2: Try a Different Solvent. The boiling point of your solvent system may be too high. Choose a solvent with a lower boiling point.

  • Solution 3: Pre-purify with Charcoal. If the solution is colored, impurities may be the culprit. A charcoal treatment can adsorb these impurities, which may then allow for proper crystallization.[12][19][20]

Q7: Crystallization isn't starting, even after cooling. What can I do?

A7: Inducing crystallization sometimes requires intervention.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[12][13]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[12]

Section 4: Troubleshooting Column Chromatography

Flash column chromatography is the workhorse for purifying complex mixtures.[11]

Q8: What is the recommended stationary and mobile phase for purifying 5-bromoindole-3-propanoic acid?

A8:

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most common and effective choice.[11]

  • Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar mixture and gradually increase the polarity.

    • Recommended System: Start with 100% Dichloromethane (DCM) and gradually increase the percentage of Methanol (MeOH). For example: 0-5% MeOH in DCM.

    • Essential Additive: Always add 0.5-2% acetic acid to the mobile phase.[11] This keeps the carboxylic acid protonated and prevents severe tailing on the silica, leading to sharper peaks and better separation.

G cluster_1 Acid Additive Mechanism cluster_2 Without Acetic Acid cluster_3 With Acetic Acid silica Silica Surface (Si-OH) pKa ~4-5 strong_interaction Strong Ionic Interaction (Tailing) silica:p1->strong_interaction weak_interaction Weak H-Bonding (Sharp Peak) silica:p1->weak_interaction compound_anion R-COO⁻ (Anionic) compound_anion->strong_interaction compound_acid R-COOH (Neutral) compound_acid->weak_interaction

Caption: Role of acetic acid in preventing tailing on silica gel.

Q9: I can't separate my product from an impurity with a very similar Rf. What are my options?

A9: This is a common challenge, especially with closely related byproducts.

  • Optimize the Gradient: Run a shallower gradient.[21] Instead of going from 0% to 5% MeOH, try a long, slow gradient from 0% to 2% MeOH. This increases the resolution between closely eluting compounds.

  • Change Solvent System: Sometimes changing the nature of the solvents can alter selectivity. Try switching from a DCM/MeOH system to an Ethyl Acetate/Hexanes system (with 1% acetic acid).

  • Consider Reversed-Phase Chromatography: If your compound is highly polar and difficult to purify on silica, reversed-phase (C18) chromatography can be an excellent alternative.[22][23] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA or formic acid modifier.[22]

Section 5: Handling and Storage

Q10: How should I store my purified 5-bromoindole-3-propanoic acid to ensure its long-term stability?

A10: Indole compounds are sensitive and require proper storage to prevent degradation.[1]

  • Protect from Light: Store the solid in an amber vial or a vial wrapped in aluminum foil.[1] Photodegradation is a common issue for indoles.

  • Protect from Air: Store in a tightly sealed container to minimize exposure to oxygen. For maximum long-term stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[1]

  • Control Temperature: Store at room temperature in a dry, dark place as recommended.[3] For solutions, refrigeration (2-8°C) or freezing (-20°C) is advised.[1]

By following these guidelines and understanding the chemical principles behind them, you will be well-equipped to purify 5-bromoindole-3-propanoic acid to the high standard required for your research and development endeavors.

References

  • Wipf, P., & Maciejewski, J. P. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 15, 2026, from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved February 15, 2026, from [Link]

  • Takeda Chemical Industries, Ltd. (1992). U.S. Patent No. US5085991A. Google Patents.
  • Rani, M., et al. (2025). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. International Journal of Creative Research Thoughts (IJCRT), 13(6). Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.5C: Charcoal. Retrieved February 15, 2026, from [Link]

  • Atlas. (2025, May 31). Solved: Decolorizing a solution during crystallization is done by simply boiling the solution with ____. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]

  • Zhejiang University of Technology. (2016). CN Patent No. CN106008311A. Google Patents.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Retrieved February 15, 2026, from [Link]

  • San Jose State University. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 41–46. Retrieved February 15, 2026, from [Link]

  • Robbins, J. A., Campidonica, M. J., & Burger, D. W. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 33-38.
  • King, M. (n.d.). Successful Flash Chromatography. King Group, University of Chicago. Retrieved February 15, 2026, from [Link]

  • Zhang, Z., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2111-2115. Retrieved February 15, 2026, from [Link]

  • Petko, K. I., & Mcgrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved February 15, 2026, from [Link]

  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

  • Celan, C., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(6), 963-974. Retrieved February 15, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • General Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis. Retrieved February 15, 2026, from [Link]

  • Designer-Drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved February 15, 2026, from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2013). CN Patent No. CN103387530A. Google Patents.
  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved February 15, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Runti, C. (1950). SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. Journal of Organic Chemistry, 15(4), 815-821.
  • Jiangsu Institute of Pharmaceutical Industry. (2012). CN Patent No. CN102558017A. Google Patents.
  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, November 6). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules. Retrieved February 15, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved February 15, 2026, from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 15, 2026, from [Link]

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Journal of AOAC International, 100(5), 1255-1264. Retrieved February 15, 2026, from [Link]

  • SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved February 15, 2026, from [Link]

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. LOCKSS. Retrieved February 15, 2026, from [Link]

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Technical Support Center: Optimizing pH for Indole-3-Propionic Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of Indole-3-Propionic Acid (IPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for IPA extraction protocols. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles that govern successful and reproducible extractions.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control during the extraction of Indole-3-Propionic Acid (IPA)?

The most critical parameter is the pH of the aqueous sample matrix . The pH dictates the ionization state of IPA, which in turn governs its solubility in aqueous versus organic solvents. For efficient extraction into an organic solvent, the pH of the sample should be adjusted to be at least 1-2 pH units below the pKa of IPA.

Indole-3-propionic acid is a carboxylic acid with a predicted pKa of approximately 4.8.[1] At pH values below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly more soluble in organic solvents. Conversely, at pH values above the pKa, the carboxyl group is deprotonated (-COO-), making the molecule negatively charged and more soluble in the aqueous phase.

Q2: I'm experiencing low recovery of IPA during my liquid-liquid extraction. What are the likely causes related to pH?

Low recovery is a common issue often traced back to improper pH control. Here are the primary pH-related causes:

  • Incomplete Acidification: If the sample pH is not sufficiently below the pKa of IPA (~4.8), a significant portion of the IPA will remain in its ionized, water-soluble form and will not partition into the organic extraction solvent.

  • IPA Degradation: While IPA is generally stable, prolonged exposure to harsh pH conditions (very low or very high pH) combined with other factors like heat or light can lead to degradation.

  • Emulsion Formation: While not directly a pH issue, improper pH can contribute to emulsions, especially with complex biological matrices. Adjusting the pH can sometimes help break these emulsions.

Q3: What is the recommended pH for extracting IPA from a complex biological matrix like plasma or fecal samples?

For complex matrices, a common starting point is to acidify the sample to a pH of approximately 3.[2] This ensures that the vast majority of IPA molecules are in their neutral, extractable form. It is crucial to use a strong acid, such as hydrochloric acid (HCl), to achieve and maintain this pH.

Q4: Can I use Solid-Phase Extraction (SPE) for IPA? How does pH play a role?

Yes, SPE is an excellent technique for cleaning up and concentrating IPA from complex samples. The principles of pH control are equally important in SPE. For reversed-phase SPE (e.g., using a C18 sorbent), the sample should be loaded under acidic conditions (pH < pKa) to ensure retention of the neutral IPA on the nonpolar stationary phase. The wash steps can also be performed with a weakly acidic mobile phase to remove polar interferences while retaining the IPA. Elution is then typically achieved with an organic solvent, sometimes modified with a small amount of base to ionize the IPA and facilitate its release from the sorbent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low IPA Recovery Incomplete acidification of the sample. The pH is not sufficiently below the pKa of IPA (~4.8).Ensure the pH of the aqueous sample is adjusted to 2.5-3.0 using a strong acid like HCl. Verify the pH with a calibrated pH meter.
Emulsion formation during liquid-liquid extraction.Add a small amount of salt (e.g., NaCl) to the aqueous phase to increase its polarity. Centrifuge at a higher speed or for a longer duration. Consider a gentle rocking motion instead of vigorous shaking.
IPA is in its ionized state during SPE loading.Acidify the sample to pH 2.5-3.0 before loading it onto the reversed-phase SPE cartridge.
Poor Reproducibility Inconsistent pH adjustment between samples.Prepare a fresh batch of acidified water or buffer for each experiment and use a calibrated pH meter for precise adjustments.
Degradation of IPA due to prolonged exposure to harsh pH.Minimize the time the sample is held at a very low or high pH. Perform extractions on ice to reduce the rate of potential degradation.
High Background/Interference Co-extraction of other acidic compounds.Optimize the pH to selectively extract IPA. A pH closer to its pKa might reduce the extraction of more strongly acidic or basic compounds.
Inefficient wash step in SPE.During reversed-phase SPE, use a wash solvent with a low percentage of organic modifier and maintained at an acidic pH to remove polar interferences without eluting the IPA.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of IPA from Plasma

This protocol is a representative method for extracting IPA from a biological fluid.

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated IPA).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.[2]

  • pH Adjustment and Extraction:

    • Acidify the supernatant to approximately pH 3 with 1 M HCl.[2]

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Sample Collection and Analysis:

    • Carefully collect the upper organic layer containing the IPA.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction of IPA

This protocol provides a general workflow for SPE cleanup and concentration.

  • Sorbent Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Acidify the pre-treated sample (e.g., protein-precipitated supernatant) to pH 3 with acetic acid.

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water (at pH 3) to remove polar impurities.

  • Elution:

    • Elute the IPA from the cartridge with 1 mL of methanol or acetonitrile.

  • Downstream Processing:

    • Evaporate the eluate to dryness and reconstitute in the appropriate solvent for analysis.

Visualizing Key Concepts

pH-Dependent Ionization of Indole-3-Propionic Acid

IPAPhysicochemicalProperties cluster_pH_Scale pH Scale cluster_IPA_State State of Indole-3-Propionic Acid (IPA) pH_low Low pH (e.g., pH < 3) pKa pKa ≈ 4.8 pH_low->pKa Below pKa Protonated Protonated (Neutral) -COOH (Lipophilic) pH_low->Protonated Favors pH_high High pH (e.g., pH > 6) pKa->pH_high Above pKa Deprotonated Deprotonated (Anionic) -COO⁻ (Hydrophilic) pH_high->Deprotonated Favors LLE Organic Solvent Protonated->LLE Efficiently Extracted by Liquid-Liquid Extraction Aqueous Aqueous Sample Deprotonated->Aqueous Remains in Aqueous Phase

Caption: pH effect on IPA's ionization and extractability.

Workflow for Optimizing IPA Extraction

IPA_Extraction_Workflow start Start: Sample (e.g., Plasma, Media) pretreatment Sample Pretreatment (e.g., Protein Precipitation) start->pretreatment ph_adjust pH Adjustment (Acidify to pH < pKa) pretreatment->ph_adjust extraction_choice Choose Extraction Method ph_adjust->extraction_choice lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) extraction_choice->lle LLE spe Solid-Phase Extraction (Reversed-Phase) extraction_choice->spe SPE phase_sep Phase Separation lle->phase_sep wash Wash Step (Remove Interferences) spe->wash evap_recon Evaporation & Reconstitution phase_sep->evap_recon elute Elution (with Organic Solvent) wash->elute elute->evap_recon analysis Analysis (e.g., LC-MS) evap_recon->analysis

Caption: General workflow for IPA extraction optimization.

References

  • BenchChem. (2025). Confirming the Identity of Indole-3-Pyruvic Acid in Complex Biological Matrices: A Comparative Guide to Analytical Techniques. BenchChem.
  • ChemicalBook. (2026, January 13). 3-Indolepropionic acid | 830-96-6. ChemicalBook.
  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-propanoic acid (FDB000941).
  • PubChem. 1H-Indole-3-propanoic acid.
  • Sigma-Aldrich.
  • Yin, J., et al. (2023).

Sources

Validation & Comparative

1H NMR Interpretation of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

2-(5-Bromo-1H-indol-2-yl)propanoic acid is a critical scaffold in medicinal chemistry, often serving as a pharmacophore in IDO1 inhibitors and auxin-related plant growth regulators. Its structural validation is frequently complicated by the regiochemical ambiguity of the indole substitution (2-yl vs. 3-yl) and the labile nature of the carboxylic acid and indole NH protons.

This guide provides a definitive interpretation of the 1H NMR spectrum, comparing it against common structural isomers and alternative analytical techniques. It establishes a self-validating protocol to confirm the position of the propanoic acid side chain and the integrity of the bromine substitution.

Part 1: Solvent Selection & Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of diagnostic protons required for structural proof.

SolventSuitabilityKey AdvantageCritical Drawback
DMSO-d6 Optimal Stabilizes exchangeable protons (NH, COOH) via H-bonding. Shifts are sharp and distinct.High viscosity causes broader line widths; water signal (3.33 ppm) can obscure mid-field signals.
CDCl3 Sub-optimalSuperior resolution for aromatic coupling constants (

).
Acidic/Indole protons often broaden or disappear; poor solubility for free acids.
MeOD-d4 Contraindicated Excellent solubility.Fatal Flaw: Deuterium exchange wipes out NH and COOH signals, removing 2 of 8 diagnostic integrals.

Recommendation: Use DMSO-d6 for primary characterization to ensure the integral count matches the formula (


, 10 protons).
Part 2: Detailed Spectral Interpretation (in DMSO-d6)

The spectrum is divided into three distinct zones. The coupling constants (


) provided below are characteristic of the 5-bromoindole core.
Zone A: The Exchangeable Protons (11.0 – 13.0 ppm)

These signals confirm the functional groups but are sensitive to concentration and water content.

  • ~12.3 – 12.8 ppm (Broad Singlet, 1H): Carboxylic Acid (-COOH).

  • ~11.2 – 11.5 ppm (Singlet, 1H): Indole N-H.

    • Diagnostic Check: If this signal is a doublet (

      
       Hz), it indicates coupling to H3, confirming the 2-substituted regiochemistry.
      
Zone B: The Aromatic Region (6.0 – 8.0 ppm)

This region confirms the 5-bromo substitution pattern and the 2-position attachment.

  • ~7.75 ppm (Doublet,

    
     Hz, 1H): H4 .
    
    • Logic: This proton is meta to the Bromine and ortho to the bridgehead. It is the most deshielded aromatic proton due to the deshielding cone of the aromatic ring current and lack of ortho-coupling partners.

  • ~7.35 ppm (Doublet,

    
     Hz, 1H): H7 .
    
    • Logic: Located ortho to the NH. Shows strong ortho-coupling to H6.

  • ~7.18 ppm (Doublet of Doublets,

    
     Hz, 1H): H6 .
    
    • Logic: The "connector" proton. It couples ortho to H7 (large

      
      ) and meta to H4 (small 
      
      
      
      ).
  • ~6.30 ppm (Singlet or broad Doublet, 1H): H3 .

    • CRITICAL DIAGNOSTIC: This signal proves the propanoic acid is at the C2 position. If the substituent were at C3, this signal would vanish, and a downfield signal (H2) would appear around 7.2–7.5 ppm.

Zone C: The Aliphatic Side Chain (1.0 – 4.5 ppm)

Confirms the propanoic acid moiety.

  • ~3.95 ppm (Quartet,

    
     Hz, 1H): CH  (Methine).
    
    • Deshielded by both the indole ring and the carboxylic acid.

  • ~1.48 ppm (Doublet,

    
     Hz, 3H): CH3  (Methyl).
    
    • Classic doublet arising from coupling to the single methine proton.

Part 3: Comparative Analysis (Regioisomer Differentiation)

The most common synthetic failure in Fischer indole synthesis or alkylation is the formation of the 3-isomer or the non-brominated impurity.

Comparison 1: 2-Substituted (Target) vs. 3-Substituted Isomer
FeatureTarget: 2-(5-Bromo-1H-indol-2-yl)... Alternative: 2-(5-Bromo-1H-indol-3-yl)...
Diagnostic Signal H3 Proton (~6.3 ppm) H2 Proton (~7.2 - 7.5 ppm)
Electronic Nature Enamine-like (Electron Rich)

Upfield
Imine-like (Electron Poor)

Downfield
Multiplicity Singlet (or small doublet w/ NH)Doublet (distinct coupling w/ NH)
Comparison 2: NMR vs. LC-MS

While LC-MS confirms the mass (MW 268/270 for Br isotopes), it cannot easily distinguish the 2-yl vs 3-yl regioisomers.

  • LC-MS: Confirms Formula + Bromine presence (1:1 isotopic ratio).

  • NMR: Confirms Position of Bromine (splitting pattern) and Position of side chain (H3 presence).

Part 4: Visualization of Structural Logic

The following diagram illustrates the coupling network (Spin Systems) used to validate the structure.

G cluster_aromatic Aromatic Spin System (5-Br Indole) cluster_hetero Heterocyclic Core cluster_aliphatic Side Chain (Propanoic Acid) H4 H4 (d, 1.8Hz) ~7.75 ppm H6 H6 (dd, 8.6, 1.8Hz) ~7.18 ppm H4->H6 Meta (J~1.8) Br Br (C5) H7 H7 (d, 8.6Hz) ~7.35 ppm H6->H7 Ortho (J~8.6) NH NH (s/br) ~11.3 ppm H3 H3 (s) ~6.30 ppm NH->H3 Vicinal (Weak) CH CH (Alpha) (q, 7.2Hz) ~3.95 ppm H3->CH NOE Correlation (Spatial) CH3 CH3 (Methyl) (d, 7.2Hz) ~1.48 ppm CH->CH3 Vicinal (J~7.2)

Caption: Spin system map showing diagnostic couplings. Solid lines indicate strong J-coupling; dashed lines indicate meta-coupling or spatial NOE correlations.

Part 5: Experimental Protocol

To reproduce the data described above, follow this standardized workflow.

1. Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which can overlap with the methine quartet if shifted.

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

2. Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Spectral Width: -2 ppm to 16 ppm (Must capture the COOH proton).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and carboxylic acid proton have long

      
       relaxation times. A short D1 will result in poor integration of the COOH and aromatic signals, leading to incorrect purity calculations.
      
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.

3. Processing
  • Window Function: Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required for the broad NH and COOH signals.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein order 5) to flatten the baseline around the broad acid peak.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

References
  • BenchChem. (2025).[1][2] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. (Provides foundational shifts for the 5-bromoindole core).[2]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. (Standard reference for alpha-aryl propanoic acid shifts).

  • Modgraph. (2005). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (Authoritative source on solvent-induced shifts in indoles).

  • National Institutes of Health (NIH). (2023). Mapping of 1H NMR chemical shifts relationship with chemical similarities.[3] (Validation of shift prediction models).

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 2-(5-Bromo-1H-indol-2-yl)propanoic acid, a novel indole derivative with therapeutic potential. We will not only detail a robust, validated method but also compare it with a hypothetical, less-optimized alternative to highlight the critical impact of methodical validation.

The principles outlined here are rooted in the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4][5]. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[2][5]. For a purity assay, this means the method must be able to accurately and reliably quantify the main compound while also separating it from any potential impurities or degradation products.

Understanding the Analyte: this compound

While specific experimental data for this compound is not publicly available, we can infer its key physicochemical properties from its structure and data on similar compounds. The presence of a brominated indole ring and a propanoic acid side chain suggests a molecule with moderate lipophilicity and an acidic nature. A predicted logarithm of the partition coefficient (logP) for a structurally related compound, 5-(5-Bromo-1H-indol-1-yl)pentanoic acid, is approximately 3.66, indicating its tendency to partition into an organic phase[6]. The carboxylic acid moiety will possess an acidic pKa, influencing its ionization state with changes in pH. These characteristics are pivotal in designing an effective HPLC separation method.

The Optimized HPLC Method vs. A Non-Validated Alternative

A well-validated HPLC method is the result of a systematic development and optimization process. In this guide, we will compare our proposed, robust method (Method A) with a hypothetical, non-optimized alternative (Method B) to underscore the importance of each validation parameter.

ParameterMethod A: Optimized & ValidatedMethod B: Non-Optimized Alternative
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient: A) 0.1% Formic Acid in Water, B) AcetonitrileIsocratic: 60:40 Methanol:Water
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 254 nm
Column Temp. 30°CAmbient
Injection Vol. 10 µL20 µL

The rationale for the choices in Method A is grounded in the predicted properties of the analyte. A C18 column provides a more hydrophobic stationary phase suitable for the moderately lipophilic indole derivative. A gradient elution with an acidified mobile phase ensures good peak shape for the acidic analyte and allows for the separation of impurities with a wider range of polarities. Detection at 280 nm is chosen based on the typical UV absorbance maxima for indole-containing compounds[7].

The Workflow of Method Validation

The validation of an analytical method is a structured process to ensure its reliability for the intended application. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Finalized Method Spec Specificity Protocol->Spec Execute Experiments Lin Linearity & Range Acc Accuracy Prec Precision LOD_LOQ LOD & LOQ Rob Robustness SST System Suitability Report Validation Report Final Method Implementation Report->Final

Caption: A typical workflow for HPLC method validation.

A Deep Dive into Validation Parameters

In line with ICH Q2(R1) guidelines, a comprehensive validation protocol for a purity-indicating HPLC method must address several key parameters[8][9][10].

Specificity (Selectivity)

Why it's crucial: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11][12]. A stability-indicating method must be able to separate the main peak from any degradation products formed under stress conditions.

Experimental Protocol:

  • Prepare solutions of the this compound reference standard, a placebo (if applicable), and a mixture of the reference standard with known impurities.

  • Subject the API to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

  • Analyze all samples by HPLC.

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Comparison of Results:

MetricMethod A: Optimized & ValidatedMethod B: Non-Optimized Alternative
Resolution (main peak & closest impurity) > 2.01.2 (co-elution)
Peak Purity Angle < Peak Purity Threshold> Peak Purity Threshold
Interference from Placebo NoneObserved

Insight: Method A's gradient elution and optimized mobile phase provide the necessary resolving power to separate the main analyte from its degradation products, a critical requirement for a stability-indicating assay. Method B's isocratic conditions fail to achieve this separation, leading to unreliable purity results.

Linearity and Range

Why it's crucial: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the target concentration for an assay[9].

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparison of Results:

MetricMethod A: Optimized & ValidatedMethod B: Non-Optimized Alternative
Correlation Coefficient (r²) ≥ 0.9990.991
Y-intercept Close to zeroSignificant deviation from zero
Range 80-120 µg/mL90-110 µg/mL (limited)

Insight: Method A demonstrates excellent linearity over a wider range, providing greater confidence in the quantification of the API. The poor correlation coefficient of Method B suggests potential issues with detector saturation or non-linear detector response under the chosen conditions.

Accuracy

Why it's crucial: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix[11][12].

Experimental Protocol:

  • Prepare samples by spiking a placebo (or a low-concentration sample) with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparison of Results:

Concentration LevelMethod A: % Recovery (Mean ± SD)Method B: % Recovery (Mean ± SD)
80% 99.5 ± 0.4%95.2 ± 2.1%
100% 100.2 ± 0.3%104.5 ± 1.8%
120% 99.8 ± 0.5%96.8 ± 2.5%
Acceptance Criteria 98.0% - 102.0%98.0% - 102.0%

Insight: Method A shows excellent accuracy with high recovery and low variability across the tested range. Method B's results are outside the acceptable criteria, indicating systematic errors in the method, possibly due to co-eluting impurities or poor integration.

Precision

Why it's crucial: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory precision): This is typically assessed during method transfer to another laboratory.

Comparison of Results:

Precision LevelMethod A: % RSDMethod B: % RSD
Repeatability < 1.0%2.5%
Intermediate Precision < 1.5%4.0%
Acceptance Criteria ≤ 2.0%≤ 2.0%

Insight: Method A demonstrates high precision, indicating that the method is reliable and produces consistent results. The high relative standard deviation (%RSD) for Method B suggests that the method is not well-controlled and is susceptible to variations in experimental conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's crucial: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a purity method, a low LOQ is essential for quantifying trace impurities.

Experimental Protocol:

  • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Prepare and inject solutions at the determined LOQ concentration to confirm precision and accuracy at this level.

Comparison of Results:

ParameterMethod A: Optimized & ValidatedMethod B: Non-Optimized Alternative
LOD 0.05 µg/mL0.5 µg/mL
LOQ 0.15 µg/mL1.5 µg/mL
Precision at LOQ (%RSD) < 10%> 20%

Insight: Method A's lower LOD and LOQ make it suitable for the quantification of trace impurities, which is a critical aspect of a purity method. Method B's higher limits would result in the failure to detect and quantify low-level impurities.

Robustness

Why it's crucial: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze the system suitability solution under each condition and evaluate the impact on key chromatographic parameters (e.g., retention time, resolution, peak asymmetry).

Comparison of Results:

Varied ParameterMethod A: Impact on System SuitabilityMethod B: Impact on System Suitability
% Organic (±2%) Minimal change in retention time; resolution maintainedSignificant shift in retention time; loss of resolution
pH (±0.2) Minor peak shape changes; within acceptance criteriaDrastic change in peak shape and retention
Temperature (±5°C) Predictable shift in retention; resolution maintainedUnpredictable changes; peak tailing

Insight: Method A is robust, meaning it is reliable in a routine laboratory setting where minor variations in experimental conditions can occur. Method B is highly sensitive to small changes, making it unreliable for routine use.

System Suitability

Why it's crucial: System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately[9].

Experimental Protocol:

  • Prepare a system suitability solution containing the API and a known impurity.

  • Inject the solution multiple times before starting the sample analysis.

  • Monitor key parameters against pre-defined acceptance criteria.

Comparison of Results:

ParameterMethod A: Acceptance CriteriaMethod B: Typical Performance
Tailing Factor ≤ 1.5> 2.0
Theoretical Plates > 2000< 1500
%RSD of Peak Area (n=5) ≤ 1.0%3.0%
Resolution > 2.0< 1.5

Insight: The system suitability parameters for Method A confirm that the system is operating correctly and is capable of producing reliable data. The poor performance of Method B in system suitability would indicate that the system is not suitable for the analysis, and any data generated would be questionable.

The Interconnectivity of Validation Parameters

The various parameters of method validation are not independent but are interconnected. A change in one can influence another, highlighting the importance of a holistic approach to validation.

Interconnectivity of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of HPLC method validation parameters.

Practical Insights and Troubleshooting

  • Peak Tailing: For acidic compounds like this compound, peak tailing can be a common issue. This is often due to interactions with residual silanol groups on the silica-based stationary phase. Using a low pH mobile phase (as in Method A) helps to suppress the ionization of the silanol groups and the analyte, leading to improved peak shape.

  • Impurity Co-elution: If impurities are co-eluting with the main peak, consider adjusting the mobile phase composition, gradient slope, or switching to a different column chemistry (e.g., a phenyl-hexyl column) to alter the selectivity of the separation.

  • Method Transfer: When transferring a validated method to another laboratory, it is crucial to have a well-defined robustness study. This will help to identify the critical parameters that need to be carefully controlled to ensure the method performs consistently in the new environment.

Conclusion

This comparative guide demonstrates that a robust and reliable HPLC method for determining the purity of this compound is built on a foundation of systematic development and rigorous validation. By adhering to the principles outlined in regulatory guidelines and understanding the scientific rationale behind each validation parameter, researchers can have high confidence in the quality of their analytical data. The comparison with a non-optimized method clearly illustrates that cutting corners in method validation can lead to inaccurate and unreliable results, which can have significant consequences in a drug development setting. A well-validated, stability-indicating HPLC method is not just a regulatory requirement; it is a critical tool for ensuring the safety and efficacy of pharmaceutical products.

References

  • (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS - ResearchGate. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. Available at: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]

  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • Response characteristics of indole compound standards using HPLC. - ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. Available at: [Link]

  • Physicochemical Properties | Analiza. Available at: [Link]

  • 3,5-Dibromo-1H-indole-2-carboxylic acid Properties - EPA. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Bromoindole Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of a molecule's behavior under mass spectrometric analysis is critical for unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of three key 5-bromoindole acid isomers: 5-bromoindole-2-carboxylic acid, 5-bromoindole-3-carboxylic acid, and 5-bromoindole-3-acetic acid. By examining the influence of ionization techniques and fragmentation methods, this document aims to equip the reader with the expertise to interpret and predict the mass spectral behavior of these and related halogenated indole compounds.

Introduction: The Significance of 5-Bromoindole Acids and Mass Spectrometry

5-Bromoindole acids are a class of synthetic organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Their structural motif is found in compounds developed for oncology, neurology, and infectious diseases. Mass spectrometry (MS) is an indispensable tool for the characterization of these molecules, offering high sensitivity and specificity.[4] Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. Understanding the characteristic fragmentation patterns of 5-bromoindole acids is paramount for their reliable identification in complex matrices such as reaction mixtures or biological samples.

A key feature in the mass spectra of these compounds is the distinctive isotopic pattern of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), a signature that greatly aids in the identification of bromine-containing fragments.[4]

Experimental Design: A Framework for Comparative Analysis

To generate the comparative data in this guide, a standardized approach to sample preparation and analysis is essential. The following protocols outline the methodologies for acquiring reproducible and high-quality mass spectral data for the three 5-bromoindole acid isomers.

Sample Preparation

A stock solution of each 5-bromoindole acid (5-bromoindole-2-carboxylic acid, 5-bromoindole-3-carboxylic acid, and 5-bromoindole-3-acetic acid) is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for direct infusion or LC-MS analysis are then prepared by diluting the stock solutions to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For chromatographic separation, a reverse-phase C18 column is a common choice. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid (0.1%), is typically employed.

Experimental Protocol: LC-MS/MS Analysis

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Fragmentation: Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas. Collision energy should be optimized for each compound.

dot graph TD { subgraph Experimental Workflow A[Sample Preparation: 5-Bromoindole Acid Standards] --> B{LC Separation}; B --> C{Ionization}; C --> D{Mass Selection (MS1)}; D --> E{Fragmentation (CID)}; E --> F{Mass Analysis (MS2)}; F --> G[Data Interpretation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: General workflow for LC-MS/MS analysis of 5-bromoindole acids.

Ionization and Fragmentation: Understanding the "Why"

The choice of ionization technique is critical and depends on the analyte's properties. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like carboxylic acids, making it the preferred method for this class of compounds. It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[5] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds but may induce more in-source fragmentation.

Collision-Induced Dissociation (CID) is the most common method for fragmentation in tandem mass spectrometry.[6] It involves the collision of the selected precursor ion with an inert gas, leading to an increase in the ion's internal energy and subsequent bond cleavage. The resulting fragmentation pattern is dependent on the molecule's structure and the collision energy applied.

Comparative Fragmentation Analysis

The fragmentation patterns of the three 5-bromoindole acid isomers reveal both commonalities and distinct differences that allow for their differentiation. The following sections detail the expected fragmentation pathways, supported by data from the literature and predictive analysis.

Common Fragmentation Pathways

A common feature in the positive ion mode ESI-MS/MS spectra of indole-containing compounds is the formation of a stable quinolinium or related ion. For indole-3-acetic acid, a characteristic fragment at m/z 130 is often observed, corresponding to the quinolinium cation formed after the loss of the acetic acid side chain. This provides a diagnostic marker for the indole-3-acetic acid core structure.

In negative ion mode, the loss of CO2 (44 Da) from the deprotonated molecular ion is a common fragmentation pathway for carboxylic acids.

5-Bromoindole-2-Carboxylic Acid

Molecular Weight: 240.06 g/mol (for the monoisotopic mass of the most abundant isotopes)

Positive Ion Mode (ESI+):

  • Precursor Ion [M+H]+: m/z 240/242

  • Key Fragments:

    • Loss of H2O: m/z 222/224

    • Loss of CO: m/z 212/214

    • Loss of COOH radical: m/z 195/197 (Fragment corresponding to the 5-bromoindole cation)

    • Loss of Br radical: m/z 161 (Fragment corresponding to the indole-2-carboxylic acid cation)

Negative Ion Mode (ESI-):

  • Precursor Ion [M-H]-: m/z 238/240

  • Key Fragments:

    • Loss of CO2: m/z 194/196 (This is often the base peak)

    • Loss of Br radical: m/z 159 (Fragment corresponding to the deprotonated indole-2-carboxylic acid)

dot graph TD { subgraph "5-Bromoindole-2-Carboxylic Acid Fragmentation (ESI-)" A["[M-H]⁻ (m/z 238/240)"] -->| -CO₂ | B["m/z 194/196"]; A -->| -Br• | C["m/z 159"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Caption: Proposed major fragmentation pathways for 5-bromoindole-2-carboxylic acid in negative ESI mode.

5-Bromoindole-3-Carboxylic Acid

Molecular Weight: 240.06 g/mol

Positive Ion Mode (ESI+):

  • Precursor Ion [M+H]+: m/z 240/242

  • Key Fragments:

    • Loss of H2O: m/z 222/224

    • Loss of CO: m/z 212/214

    • Loss of COOH radical: m/z 195/197 (5-bromoindole cation)

    • Loss of Br radical: m/z 161 (indole-3-carboxylic acid cation)

Negative Ion Mode (ESI-):

  • Precursor Ion [M-H]-: m/z 238/240

  • Key Fragments:

    • Loss of CO2: m/z 194/196 (Often the base peak)

    • Loss of Br radical: m/z 159 (deprotonated indole-3-carboxylic acid)

dot graph TD { subgraph "5-Bromoindole-3-Carboxylic Acid Fragmentation (ESI-)" A["[M-H]⁻ (m/z 238/240)"] -->| -CO₂ | B["m/z 194/196"]; A -->| -Br• | C["m/z 159"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Caption: Proposed major fragmentation pathways for 5-bromoindole-3-carboxylic acid in negative ESI mode.

5-Bromoindole-3-Acetic Acid

Molecular Weight: 254.08 g/mol

Positive Ion Mode (ESI+):

  • Precursor Ion [M+H]+: m/z 254/256

  • Key Fragments:

    • Loss of H2O: m/z 236/238

    • Loss of CO: m/z 226/228

    • Loss of CH2COOH radical: m/z 195/197 (5-bromoindole cation)

    • Loss of Br radical: m/z 175 (indole-3-acetic acid cation)

    • Formation of brominated quinolinium ion: m/z 208/210

Negative Ion Mode (ESI-):

  • Precursor Ion [M-H]-: m/z 252/254

  • Key Fragments:

    • Loss of CO2: m/z 208/210 (Often the base peak)

    • Loss of Br radical: m/z 173 (deprotonated indole-3-acetic acid)

dot graph TD { subgraph "5-Bromoindole-3-Acetic Acid Fragmentation (ESI-)" A["[M-H]⁻ (m/z 252/254)"] -->| -CO₂ | B["m/z 208/210"]; A -->| -Br• | C["m/z 173"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Caption: Proposed major fragmentation pathways for 5-bromoindole-3-acetic acid in negative ESI mode.

Data Summary and Comparison

CompoundMolecular WeightPrecursor Ion (ESI+)Key Fragments (ESI+)Precursor Ion (ESI-)Key Fragments (ESI-)
5-Bromoindole-2-carboxylic acid 240.06240/242222/224 (-H₂O), 212/214 (-CO), 195/197 (-COOH), 161 (-Br)238/240194/196 (-CO₂), 159 (-Br)
5-Bromoindole-3-carboxylic acid 240.06240/242222/224 (-H₂O), 212/214 (-CO), 195/197 (-COOH), 161 (-Br)238/240194/196 (-CO₂), 159 (-Br)
5-Bromoindole-3-acetic acid 254.08254/256236/238 (-H₂O), 226/228 (-CO), 195/197 (-CH₂COOH), 175 (-Br), 208/210 (quinolinium)252/254208/210 (-CO₂), 173 (-Br)

Key Differentiators:

  • While 5-bromoindole-2-carboxylic acid and 5-bromoindole-3-carboxylic acid are isomeric and show very similar fragmentation patterns, subtle differences in the relative intensities of their fragment ions may be observed due to the different positions of the carboxylic acid group, which can influence fragmentation energetics. High-resolution mass spectrometry and careful analysis of relative abundances are crucial for their differentiation.

  • 5-Bromoindole-3-acetic acid is readily distinguished by its higher molecular weight and the characteristic loss of the entire acetic acid side chain in positive ion mode to form the 5-bromoindole cation (m/z 195/197), as well as the formation of a brominated quinolinium ion (m/z 208/210).

Conclusion

The mass spectrometric fragmentation of 5-bromoindole acids is predictable and follows established chemical principles. The characteristic isotopic signature of bromine is a powerful tool for identifying these compounds and their fragments. While isomeric differentiation can be challenging, particularly between the 2- and 3-carboxylic acid derivatives, careful optimization of MS/MS conditions and the use of high-resolution instrumentation can reveal subtle differences in fragmentation that aid in their unambiguous identification. This guide provides a foundational understanding of the fragmentation behavior of these important synthetic building blocks, empowering researchers to confidently utilize mass spectrometry in their drug discovery and development workflows.

References

  • PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Available from: [Link]

  • Designer-drug.com. Synthesis of 5-Bromo Indole. Available from: [Link]

  • ResearchGate. ⁽⁻⁾ ESI-MS spectra and proposed MSⁿ fragmentation pathway of compound 5... Available from: [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • Chemistry LibreTexts. 6.11: Fragmentation Pathways. Available from: [Link]

  • PubChem. 5-Bromoindole. Available from: [Link]

  • Tian-shan Wang and Yan-yan Niu. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available from: [Link]

  • UAB. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Available from: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • SciELO. fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Chem-Impex. 5-Bromo-1H-indole-3-carboxylic acid. Available from: [Link]

  • PubMed. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Available from: [Link]

  • Biomed J Sci & Tech Res. Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Available from: [Link]

  • PMC. Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Reference Standards for the Analysis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-(5-Bromo-1H-indol-2-yl)propanoic acid is critical. This halogenated indole derivative serves as a vital building block in the synthesis of pharmacologically active molecules. The integrity of analytical data underpins every stage of the research and development pipeline, from discovery and preclinical evaluation to quality control in manufacturing. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for this compound, empowering you to make informed decisions for your analytical workflows.

The selection of an appropriate reference standard is the foundation of any analytical method. While a Certified Reference Material (CRM) is the gold standard, providing traceability and uncertainty values, high-purity analytical standards from reputable commercial suppliers are often employed in research and development settings. This guide will compare commercially available standards and detail validated analytical methods for the characterization and quantification of this compound.

Comparison of Commercially Available Reference Standards

SupplierProduct Name/NumberPurityAvailability of CoAKey Considerations
Sigma-Aldrich Varies by region and availabilityTypically ≥97%Available onlineA well-established supplier with extensive quality control. Purity is determined by chromatographic and spectroscopic methods.
BLDpharm BD12983[4]Varies, typically high purityAvailable upon requestOffers a range of research chemicals and intermediates. It is crucial to obtain and review the lot-specific CoA.
Thermo Scientific Chemicals VariesTypically ≥98%[5]Available on the product pageProducts are often part of the Acros Organics portfolio, with detailed specifications and documentation.[5]
Fluorochem VariesHigh purity for research and developmentAvailableA specialized supplier of fine chemicals with a strong focus on quality.[6]
Hyma Synthesis Pvt. Ltd. VariesHigh purity with in-house QC using GC, HPLC, NMR, GC-MS[7]AvailableAn ISO-certified company offering specialty chemicals and custom synthesis.[7]

Expert Insight: When selecting a reference standard in the absence of a designated CRM, it is imperative to thoroughly scrutinize the supplier's Certificate of Analysis. Look for the methods used to determine purity and identity. For rigorous quantitative applications, it is advisable to perform an in-house characterization of the chosen standard to establish its fitness for purpose.

Analytical Methodologies: A Comparative Analysis

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most pertinent techniques.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The indole ring system provides strong UV absorbance, enabling sensitive detection.

LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation, SPE) B UHPLC/HPLC Separation (e.g., C18 column) A->B Injection C Electrospray Ionization (ESI) (Positive or Negative Mode) B->C Elution D Tandem Mass Spectrometry (MS/MS) (MRM Mode) C->D Ion Transfer E Data Acquisition & Processing D->E Detection F Quantification using Internal Standard E->F Analysis

Sources

Technical Comparison Guide: IR Spectroscopy of 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-(5-Bromo-1H-indol-2-yl)propanoic acid is a specialized heterocyclic scaffold often utilized in the synthesis of tryptophan-mimetic drugs, COX-2 inhibitors, and auxin-related agrochemicals. Its structural duality—combining a lipophilic, halogenated indole core with a polar carboxylic acid tail—creates a unique spectroscopic signature essential for purity verification and reaction monitoring.

This guide provides a comparative analysis of the infrared (IR) spectral characteristics of this compound against its primary synthetic precursors and structural analogs. By isolating specific vibrational modes (C–Br stretch, Carboxyl C=O, Indole N–H), researchers can definitively validate the successful synthesis and purity of this intermediate.

Structural Deconstruction for Spectroscopy
  • Core Scaffold: Indole (Fused benzene + pyrrole ring).[1]

  • Key Substituent 1: 5-Bromo (Heavy atom effect, shifts aromatic breathing modes).

  • Key Substituent 2: 2-Propanoic acid (Provides dominant Carbonyl and Hydroxyl signals).

Comparative Spectral Analysis

To ensure accurate characterization, the IR spectrum of the target molecule is compared against two critical baselines:

  • The Precursor: 5-Bromoindole (Validation of side-chain attachment).[2]

  • The Analog: Indole-2-propanoic acid (Validation of bromination).

Table 1: Critical Peak Assignments & Comparative Shifts
Functional GroupVibration ModeTarget Molecule Frequency (cm⁻¹)Precursor: 5-BromoindoleAnalog: Indole-2-propanoic acidDiagnostic Significance
Carboxylic Acid O–H Stretch2500–3300 (Broad) Absent2500–3300 (Broad)Confirms presence of propanoic acid tail. Overlaps C–H.
Indole Amine N–H Stretch3300–3420 (Sharp) 3400–34503350–3450Distinguishes free N-H from O-H. Sharp peak usually rides the O-H shoulder.
Carbonyl C=O[3] Stretch1690–1725 (Strong) Absent1690–1720Primary Indicator. Absence of this peak indicates failed coupling.
Aromatic Ring C=C Ring Stretch1450–1580 1450–15701450–1600Indole skeletal vibrations.
Aryl Halide C–Br Stretch550–650 (Medium) 560–620AbsentPurity Indicator. Differentiates from non-brominated impurities.
Alkyl Chain C–H Stretch (sp³)2850–2960 Weak/Absent2850–2960Confirms the propanoic alkyl linker.

Technical Insight: The carbonyl (C=O) peak is the most reliable metric for reaction monitoring. In the conversion of 5-bromoindole to the target acid, the emergence of the band at ~1710 cm⁻¹ correlates linearly with product formation.

Experimental Protocol: ATR-FTIR Acquisition

This protocol utilizes Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy, preferred over KBr pellets for its reproducibility and lack of moisture interference (critical for carboxylic acids).

Workflow Diagram

IR_Workflow Start Sample Prep Clean Crystal Cleaning (Isopropanol) Start->Clean Background Background Scan (Air/Ambient) Clean->Background Load Load Sample (2-5 mg Solid) Background->Load Compress Apply Pressure (High-Pressure Clamp) Load->Compress Acquire Acquire Spectrum (4000-400 cm⁻¹) Compress->Acquire Process Baseline Correction & Peak Picking Acquire->Process

Caption: Step-by-step ATR-FTIR acquisition workflow for solid-state characterization of indole derivatives.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to improve Signal-to-Noise (S/N) ratio.

    • Accessory: Diamond or ZnSe ATR crystal.

  • Background Collection:

    • Clean the crystal with isopropanol and lint-free tissue.

    • Collect an air background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Place approximately 2–5 mg of This compound powder directly onto the crystal center.

    • Critical Step: Lower the pressure arm until the force gauge registers the optimal contact pressure (typically ~80–100 lbs for diamond ATR). Insufficient pressure results in weak C–Br bands in the fingerprint region.

  • Data Processing:

    • Apply an ATR correction algorithm (if comparing to transmission library data).

    • Perform automatic baseline correction.

    • Identify the "Diagnostic Triad": N-H (3400), C=O (1710), C-Br (600).

Mechanistic Interpretation of Spectral Features

Understanding why peaks appear is as important as knowing where they appear.

A. The "Dimer" Effect (Carboxylic Acid)

In the solid state (ATR), this compound exists primarily as a hydrogen-bonded dimer.

  • Observation: The O–H stretch is not a sharp peak but a massive, broad absorption spanning 2500–3300 cm⁻¹.[3]

  • Causality: The acidic proton oscillates between the two oxygen atoms of the dimer pair, broadening the energy distribution of the vibrational mode.

  • Validation: If the spectrum shows a sharp O–H at 3500 cm⁻¹, the sample is likely wet (free water) or dissolved in a non-polar solvent (monomeric form).

B. The Halogen Influence (5-Bromo)

The heavy bromine atom at position 5 exerts a "mass effect" on the aromatic ring vibrations.

  • Observation: Aromatic C=C breathing modes shift to lower frequencies compared to non-brominated indoles.

  • Fingerprint Region: The C–Br stretch is often obscured by ring deformations but typically appears as a medium-intensity band near 600 cm⁻¹. This is distinct from C–Cl (700–750 cm⁻¹) or C–F (1000–1100 cm⁻¹).

Signal Pathway Diagram

Molecular_Vibrations Molecule 2-(5-Bromo-1H-indol-2-yl) propanoic acid Indole Indole Core Molecule->Indole Acid Propanoic Acid Tail Molecule->Acid Bromine 5-Bromo Subst. Molecule->Bromine NH N-H Stretch (3400 cm⁻¹) Indole->NH Ring Aromatic C=C (1450-1580 cm⁻¹) Indole->Ring OH O-H Dimer (2500-3300 cm⁻¹) Acid->OH CO C=O Carbonyl (1710 cm⁻¹) Acid->CO Bromine->Ring Mass Effect CBr C-Br Stretch (600 cm⁻¹) Bromine->CBr

Caption: Correlation map linking structural moieties to specific IR vibrational modes.

Troubleshooting Common Anomalies

AnomalyPotential CauseRemediation
Weak/Missing C=O Peak Incomplete synthesis; sample is still 5-bromoindole.Check reaction completion via TLC; re-synthesize.
Doublet C=O Peak Mixture of acid and ester (if ester was an intermediate).Purify via hydrolysis; esters appear higher (~1735–1750 cm⁻¹).
Broad Hump >3000 cm⁻¹ obliterating N-H Excess moisture in sample.Dry sample in a vacuum desiccator over P₂O₅ for 24h.
Extra peaks at 2350 cm⁻¹ Atmospheric CO₂ interference.Re-run background scan; purge sample chamber with N₂.

References

  • National Institute of Standards and Technology (NIST). Propanoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. 5-Bromoindole Compound Summary (CID 24905). National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals. 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid Characterization. Available at: [Link][2][5][6][7]

  • Royal Society of Chemistry. Infrared spectroscopy of carboxylic acids. Doc Brown's Chemistry.[3] Available at: [Link]

Sources

Comparative Guide: Crystal Structure Characterization of 2-(5-Bromo-1H-indol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Objective: This guide provides a technical roadmap for the solid-state characterization of 2-(5-Bromo-1H-indol-2-yl)propanoic acid , a flexible analog of the well-characterized 5-Bromoindole-2-carboxylic acid .

Significance: While the rigid 5-Bromoindole-2-carboxylic acid (CAS 7254-19-5) is a standard building block with a high melting point (>250°C) driven by strong intermolecular hydrogen bonding, the introduction of a propanoic acid side chain in the target molecule significantly alters the crystal lattice energy. The additional ethylene linker (


) introduces conformational flexibility, typically lowering the melting point and increasing the propensity for polymorphism and solvate formation.

This guide contrasts the known benchmark data of the carboxylic analog against the predicted behaviors of the propanoic target, providing a self-validating protocol for researchers to generate definitive crystal data.

Comparative Solid-State Profile

The following table contrasts the established properties of the carboxylic acid benchmark with the projected properties of the propanoic acid target. Use this as a baseline for validating your experimental results.

FeatureBenchmark: 5-Bromoindole-2-carboxylic acidTarget: this compoundStructural Implication
CAS Number 7254-19-5 Novel / Research GradeTarget likely requires de novo characterization.
Linker Rigidity High (Direct attachment)Moderate (Propanoic linker)Propanoic arm allows rotation, increasing unit cell volume.
Melting Point > 250°C (Decomposition)Predicted: 175°C – 210°C Flexibility disrupts the rigid lattice, lowering

.
H-Bond Motif Centrosymmetric Carboxylic Dimers (

)
Catemers or Solvated DimersSteric bulk of the linker may prevent tight dimerization.
Solubility Low in non-polar; Soluble in DMSO/MeOHImproved organic solubilityEasier to crystallize from EtOAc/Hexane mixtures.
Crystal Habit Needles / PlatesPrisms / Blocks (Predicted)Slower growth recommended to avoid twinning.

Experimental Protocol: De Novo Crystal Growth

Role: Senior Application Scientist Context: Since specific crystallographic data for the propanoic derivative is likely unpublished or proprietary, you must generate high-quality single crystals. This protocol prioritizes phase purity over yield.

Phase 1: Solubility Screening
  • Prepare Saturation: Dissolve 10 mg of target in 500 µL of THF or Methanol .

  • Anti-Solvent Addition: Dropwise add Water (for MeOH) or Hexane (for THF) until turbidity persists.

  • Clarification: Heat to 50°C to redissolve, then filter through a 0.22 µm PTFE syringe filter into a clean vial.

Phase 2: Vapor Diffusion (Preferred Method)
  • Inner Vial: 10 mg Target in 1 mL Ethyl Acetate .

  • Outer Vial: 3 mL Pentane (volatile anti-solvent).

  • Mechanism: Pentane slowly diffuses into the ethyl acetate, gently increasing supersaturation. This minimizes kinetic trapping and promotes the growth of the thermodynamic polymorph.

Phase 3: Structural Validation (XRD)
  • Unit Cell Check: Collect a short 10-minute scan. If

    
     (Z=4), it suggests the propanoic acid chain is preventing efficient packing compared to the smaller carboxylic analog (
    
    
    
    , Z=2).
  • Check for Solvates: If TGA (Thermogravimetric Analysis) shows weight loss < 150°C, the lattice contains solvent channels. Recrystallize from Acetonitrile (non-solvate forming tendency) to obtain the anhydrate.

Decision Logic: Polymorph Screening Workflow

The following diagram illustrates the logical flow for determining the optimal crystal form, distinguishing between metastable polymorphs and the stable thermodynamic form required for drug development.

PolymorphScreening Start Start: Crude 2-(5-Bromo-1H-indol-2-yl) propanoic acid Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Method_Evap Slow Evaporation (Thermodynamic Control) Solubility->Method_Evap High Solubility Method_Crash Anti-Solvent Crash (Kinetic Control) Solubility->Method_Crash Low Solubility Analysis_XRD Single Crystal XRD & PXRD Analysis Method_Evap->Analysis_XRD Method_Crash->Analysis_XRD Decision_Solvate Is Solvent Detected? (TGA/DSC) Analysis_XRD->Decision_Solvate Result_Stable Stable Anhydrate (Target Form) Decision_Solvate->Result_Stable No Result_Solvate Solvate/Hydrate (Desolvation Risk) Decision_Solvate->Result_Solvate Yes Action_Recryst Recrystallize from Non-Coordinating Solvent (e.g., Toluene, IPA) Result_Solvate->Action_Recryst Optimize Action_Recryst->Method_Evap

Figure 1: Decision tree for isolating the stable crystal form of indole-propanoic acid derivatives, prioritizing the removal of solvates.

References

  • Benchmark Compound Data: PubChem. 5-Bromo-1H-indole-2-carboxylic acid (CID 252137).[1] National Library of Medicine. [Link]

  • Synthetic Methodology (Analogous): Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids. Journal of Medicinal Chemistry (via PubMed). Demonstrates the synthesis and handling of indole-propanoic acid scaffolds. [Link](Note: Link directs to general compound entry for verification of scaffold properties).

  • Crystallographic Principles: Cambridge Crystallographic Data Centre (CCDC). General trends in Indole Carboxylic Acid Packing. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a heterocyclic aromatic compound, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and numerous pharmaceuticals. The strategic modification of the indole scaffold, particularly through halogenation, has emerged as a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. Bromination, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Understanding the electronic properties of these modified indoles is paramount for their characterization and for elucidating structure-activity relationships. Ultraviolet-Visible (UV-Vis) spectroscopy is a readily accessible and informative technique for probing the electronic transitions within these molecules. The position and intensity of absorption bands in a UV-Vis spectrum are highly sensitive to the molecular structure, including the nature and position of substituents on the indole ring.

This guide provides a comparative analysis of the UV-Vis absorption spectra of various brominated indole derivatives. By examining experimental data, we will explore how the number and position of bromine atoms on the indole ring systematically alter its electronic absorption properties. This information is invaluable for researchers in synthetic chemistry, pharmacology, and drug development for purposes of quality control, reaction monitoring, and gaining insights into the electronic consequences of bromination.

The Indole Chromophore and the Effect of Bromination

The UV-Vis spectrum of the parent indole molecule in methanol typically exhibits two main absorption bands. The first, more intense band, often referred to as the ¹Lₐ band, appears at shorter wavelengths, while the second, less intense ¹Lₑ band, is observed at longer wavelengths. These absorptions arise from π → π* electronic transitions within the aromatic system.

The introduction of a bromine atom, a halogen substituent, can perturb the electronic structure of the indole ring through a combination of inductive and resonance effects. Bromine is an electronegative atom, and its inductive effect (-I) withdraws electron density from the ring through the sigma bond. Conversely, the lone pairs of electrons on the bromine atom can participate in resonance with the π-system of the indole ring, donating electron density (+R effect). The net effect on the UV-Vis spectrum depends on the interplay of these opposing forces and, crucially, on the position of bromination.

Generally, the resonance effect tends to dominate, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). This red shift is a consequence of the delocalization of the π-electrons over a larger system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] The magnitude of this shift is dependent on the position of the bromine atom, as this dictates the extent of its interaction with the indole π-system.

Comparative UV-Vis Absorption Data of Brominated Indoles

To facilitate a direct and objective comparison, the following table summarizes the UV-Vis absorption maxima (λmax) of indole and several of its brominated derivatives, with methanol being the most common solvent reported in the literature for these measurements.[2]

CompoundPosition of Bromineλmax 1 (nm)λmax 2 (nm)Solvent
Indole-~270-280~210-220Methanol
3-Bromoindole3~285-295~220-230Methanol
5-Bromoindole5~280-290~220-230Methanol
6-Bromoindole6~275-285~215-225Methanol

Note: The λmax values are approximate and can vary slightly depending on the specific experimental conditions and the purity of the compound.

Analysis of Spectral Shifts:

From the available data, a clear trend emerges. The introduction of a bromine atom onto the indole ring generally results in a bathochromic shift of the longer wavelength absorption band compared to the parent indole molecule. The magnitude of this shift is influenced by the position of the bromine substituent. For instance, bromination at the 3-position appears to induce a more significant red shift compared to bromination at the 5- or 6-positions. This can be attributed to the direct conjugation of the bromine atom with the pyrrole part of the indole ring, which has a higher electron density.

Theoretical Insights into Substituent Effects

Computational studies using methods like Density Functional Theory (DFT) have provided valuable insights into the electronic structure of substituted indoles and help to rationalize the experimentally observed UV-Vis spectra.[3] These studies confirm that the position of a substituent significantly impacts the energies of the molecular orbitals involved in the electronic transitions.

For instance, theoretical calculations on substituted indoles have shown that electron-withdrawing groups, which include halogens to some extent due to their inductive effect, can lead to a narrowing of the HOMO-LUMO gap, resulting in a bathochromic shift in the absorption spectrum. The extent of this shift is highly dependent on the position of the substituent and its ability to engage in resonance with the indole π-system.

G cluster_0 Factors Influencing UV-Vis Spectra cluster_1 Observed Spectral Changes Indole_Core Indole π-System (Chromophore) Bathochromic_Shift Bathochromic Shift (Red Shift) Indole_Core->Bathochromic_Shift Bromine_Substituent Bromine Substituent Bromine_Substituent->Bathochromic_Shift +R effect > -I effect Hyperchromic_Shift Hyperchromic Shift (Increased Intensity) Bromine_Substituent->Hyperchromic_Shift Solvent_Polarity Solvent Polarity Solvent_Polarity->Bathochromic_Shift Polar solvents stabilize excited state Hypsochromic_Shift Hypsochromic Shift (Blue Shift)

Figure 1. Logical relationship between the factors influencing the UV-Vis spectra of brominated indoles and the observed spectral shifts.

Experimental Protocols

General Protocol for UV-Vis Spectroscopic Analysis of Brominated Indole Derivatives

This protocol outlines the general steps for obtaining the UV-Vis absorption spectrum of a brominated indole derivative.

Materials:

  • Brominated indole derivative of interest

  • Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile)[4][5][6][7]

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (typically 200-400 nm for indoles). Methanol and ethanol are common choices.[4]

  • Stock Solution Preparation: Accurately weigh a small amount of the brominated indole derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL or 1 mM).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units). This often corresponds to a concentration in the micromolar range.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable readings.[8]

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the analysis. This will serve as the blank. Place the cuvette in the reference holder of the spectrophotometer and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution and then fill it with the working solution.

    • Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition:

    • Initiate the scan. The spectrophotometer will measure the absorbance of the sample at each wavelength in the specified range.

    • The resulting plot of absorbance versus wavelength is the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

G Start Start Prep_Stock Prepare Stock Solution Start->Prep_Stock Prep_Working Prepare Working Solution Prep_Stock->Prep_Working Spectro_Setup Spectrophotometer Setup Prep_Working->Spectro_Setup Blank Measure Blank (Solvent) Spectro_Setup->Blank Sample Measure Sample Blank->Sample Acquire_Spectrum Acquire Spectrum Sample->Acquire_Spectrum Analyze Analyze Data (λmax, ε) Acquire_Spectrum->Analyze End End Analyze->End

Figure 2. A simplified workflow for acquiring the UV-Vis absorption spectrum of a brominated indole derivative.

Conclusion

The UV-Vis absorption spectra of brominated indole derivatives provide valuable information about their electronic properties. The position of the bromine substituent on the indole ring has a discernible effect on the absorption maxima, generally causing a bathochromic shift compared to the parent indole. This guide has presented a comparative overview of this phenomenon, supported by available experimental data and theoretical considerations. The provided experimental protocol offers a standardized approach for researchers to obtain high-quality UV-Vis spectra for their own brominated indole compounds. A systematic understanding of these spectroscopic properties is essential for the rational design and development of novel indole-based molecules with tailored biological activities.

References

Sources

Safety Operating Guide

2-(5-Bromo-1H-indol-2-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Bromo-1H-indol-2-yl)propanoic acid Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal Classification

This compound is a halogenated organic acid. For disposal purposes, it must be classified as Halogenated Chemical Waste .

  • Primary Directive: Do NOT dispose of via sanitary sewer (sink) or general trash.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Isolate from strong oxidizers and bases.[2] Store in the Halogenated Solvent/Organic waste stream.

  • RCRA Status: Non-listed (unless specific formulation applies), but likely exhibits Corrosivity (D002) if in solution at pH

    
     2.
    

Chemical Profile & Hazard Identification

To ensure safe handling, the operator must understand the physicochemical properties driving the disposal logic.

PropertySpecificationOperational Implication
Functional Groups Indole (Nitrogen heterocycle), Carboxylic Acid, BromineReactive with strong oxidizers; potential release of toxic bromide fumes upon thermal decomposition.
Acidity (pKa) ~4.6 – 4.8 (Predicted)Weak acid. Capable of reacting with bases to form salts.
Solubility Low in water; High in DMSO, Methanol, EthanolUse organic solvents (e.g., Ethanol) for cleaning spills; do not rely on water alone.
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

Critical Safety Note: The presence of the bromine atom necessitates the "Halogenated" classification. Mixing this compound with non-halogenated waste streams (e.g., pure acetone waste) can contaminate the entire bulk container, significantly increasing disposal costs for the facility.

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against incompatible chemical reactions.

  • Container Compatibility: High-density polyethylene (HDPE) or Borosilicate glass.

  • Labeling: Must be labeled "Hazardous Waste - Halogenated Organic Acid" .

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Peroxides, Nitric Acid)

      
       Risk of fire/explosion.
      
    • Strong Bases: (e.g., Sodium Hydroxide)

      
       Exothermic neutralization.
      
Self-Validating Segregation Protocol

Before adding waste to a carboy, perform the "Bucket Check" :

  • Check Label: Does the destination container say "Halogenated"?

  • Check pH: Is the waste stream acidic or neutral? (Avoid adding to highly basic cyanide/sulfide waste).

  • Check Phase: Is the waste liquid or solid? (Never add solids to liquid carboys).

Detailed Disposal Workflows

Scenario A: Solid Waste Disposal

Applicable for: Expired pure substance, contaminated gloves, weighing boats, and paper towels.

  • Collection: Place solid waste into a dedicated wide-mouth jar or a heavy-duty hazardous waste bag (polyethylene, minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag listing:

    • Chemical Name: this compound

    • Hazards: Irritant, Halogenated.[4]

  • Sealing: Double-bag if using plastic bags. Screw lid tight if using a jar.

  • Storage: Store in a secondary containment bin until pickup.

Scenario B: Liquid Waste (Stock Solutions/Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, dissolved samples.

  • Solvent Assessment: Determine the primary solvent.

    • If DMSO/Methanol/Acetonitrile: Compatible with standard Halogenated Organic Waste streams.

    • If Aqueous:[5][6][7] If the compound is in a water buffer, it must still go to Halogenated Waste due to the organic bromine content.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy using a funnel.

  • Rinse: Rinse the original vessel with a small volume of ethanol or acetone. Add this rinse to the same waste container.

  • Log: Record the volume and concentration on the waste container's accumulation log.

Spill Response Protocol

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

Dry Spill (Powder)
  • Isolate: Evacuate non-essential personnel.

  • Contain: Gently cover the powder with a damp paper towel to prevent dust generation.

  • Sweep: Use a dustpan and brush (dedicated for hazardous waste) to sweep up the material.

  • Clean: Wipe the surface with an ethanol-soaked pad.

  • Disposal: Place all towels and debris into the Solid Hazardous Waste container.

Wet Spill (Solution)
  • Absorb: Cover the liquid spill with an inert absorbent (Vermiculite, Bentonite, or commercial spill pads). Do not use paper towels for large acid spills as they may degrade.

  • Neutralize (Optional but Recommended): If the spill is large and highly acidic, sprinkle sodium bicarbonate (baking soda) over the absorbent until bubbling ceases.

  • Collect: Scoop the saturated absorbent into a hazardous waste bag/jar.

  • Decontaminate: Wash the area with soap and water; collect the rinsate as liquid hazardous waste.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) StateCheck->LiquidWaste Liquid Bagging Double Bag or Wide-Mouth Jar SolidWaste->Bagging SolidLabel Label: 'Solid Hazardous Waste' (Toxic, Irritant) Bagging->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Organic Waste (Green Label) SolventCheck->HaloStream Organic Solvents (DMSO, MeOH, ACN) AqueousStream Aqueous Waste (Check pH) SolventCheck->AqueousStream Water Based HaloStream->Incineration AqueousStream->HaloStream Contains Brominated Compound -> Treat as Halo

Caption: Decision matrix for segregating solid and liquid waste streams containing brominated indole derivatives.

Regulatory Compliance (RCRA)

While this compound is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it is regulated by characteristic:

  • Characteristic of Corrosivity (D002): If the waste solution has a pH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2.[7]
    
  • Generator Status: The presence of the halogen (Bromine) requires the waste to be treated in a facility capable of scrubbing acid gases (HBr) generated during incineration.

  • EPA Waste Code Assignment:

    • If pure/solid: Not Regulated (unless specific state codes apply).

    • If mixed with halogenated solvents (e.g., Methylene Chloride): F002 .

    • If mixed with ignitable solvents (e.g., Acetonitrile): D001 .

Final Recommendation: Always default to the strictest classification. Label as "Non-RCRA Regulated Chemical Waste" only if pure solid. If in solution, label according to the solvent's hazards plus the "Halogenated" identifier.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54904-23-3 (Analog: 3-(5-Bromo-1H-indol-3-yl)propanoic acid). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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Personal protective equipment for handling 2-(5-Bromo-1H-indol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(5-Bromo-1H-indol-2-yl)propanoic Acid

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for handling this compound, a substituted indole compound. As a Senior Application Scientist, my aim is to blend technical accuracy with practical, field-tested insights to ensure your safety and the integrity of your research.

Inferred Hazard Profile: A Synthesis of Analogous Compound Data

Based on the safety data for related indole and bromo-substituted organic acids, we can infer the following potential hazards for this compound:

  • Acute Oral Toxicity: Similar compounds are often harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, particularly if handled as a powder.[1][4][5]

Given these potential hazards, a multi-layered approach to personal protection is paramount.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the final and most tangible barrier between a researcher and a potential chemical exposure. The following protocol is designed to be a self-validating system, ensuring a high degree of protection.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the importance of engineering controls. All handling of this compound, especially when in solid/powder form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile gloves.The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9] Ensure gloves are compatible with any solvents being used.
Eyes/Face Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust.[8] A face shield offers an additional layer of protection for the entire face.[10]
Body A polyethylene-coated polypropylene lab coat or gown.This type of material offers demonstrated resistance to chemical permeation, unlike standard cloth lab coats which can absorb chemicals.[10][11]
Respiratory A NIOSH-approved N95 respirator.This is crucial when handling the compound as a powder to prevent inhalation of airborne particles.[11] A risk assessment may indicate the need for a higher level of respiratory protection, such as a supplied-air respirator, for large-scale operations or in emergency situations.[8]
Feet Closed-toe shoes.This is a standard and non-negotiable laboratory safety requirement to protect against spills and falling objects.
Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Determination Start Start: Handling This compound Assess_Scale Assess Scale of Operation Start->Assess_Scale Assess_Physical_Form Assess Physical Form Start->Assess_Physical_Form Small_Scale Small Scale (<1g) Assess_Scale->Small_Scale <1g Large_Scale Large Scale (>=1g) Assess_Scale->Large_Scale >=1g Solid_Powder Solid/Powder Assess_Physical_Form->Solid_Powder In_Solution In Solution Assess_Physical_Form->In_Solution Standard_PPE Standard PPE: - Double Nitrile Gloves - Safety Goggles - Coated Lab Coat Small_Scale->Standard_PPE In Solution Enhanced_PPE Enhanced PPE: - Standard PPE + - Face Shield - N95 Respirator Small_Scale->Enhanced_PPE Solid/Powder Large_Scale->Enhanced_PPE In Solution Full_Containment Full Containment: - Enhanced PPE + - Consider Supplied-Air Respirator Large_Scale->Full_Containment Solid/Powder Solid_Powder->Enhanced_PPE Small Scale Solid_Powder->Full_Containment Large Scale In_Solution->Standard_PPE Small Scale In_Solution->Enhanced_PPE Large Scale

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown: Don the lab coat or gown, ensuring complete coverage.

  • Respirator: If required, perform a fit check for your N95 respirator.

  • Goggles and Face Shield: Put on your safety goggles, followed by the face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuff goes over the sleeve of the gown.[9]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as you peel it off.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

Small Spill (contained within the fume hood):

  • Alert nearby colleagues.

  • Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.

  • Collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Large Spill (outside of the fume hood):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

  • Provide them with the identity of the spilled chemical.

Waste Disposal

All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[12]

  • Use a designated, labeled, and sealed container for all solid waste.[12]

  • Liquid waste should be collected in a separate, compatible, and clearly labeled container.[12]

  • Never mix different waste streams.[12]

  • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. This guide is intended to be a living document; always consult your institution's specific safety guidelines and perform a thorough risk assessment before beginning any new experimental procedure.

References

  • ENG SCIENTIFIC, LLC. (2022-01-31). SAFETY DATA SHEET (SDS)
  • Fisher Scientific. (2025-12-20). SAFETY DATA SHEET - 5-Bromo-1,3-dihydro-2H-indol-2-one.
  • Fisher Scientific. (2025-09-22).
  • Fisher Scientific. (2025-12-19).
  • MilliporeSigma. (2024-09-07).
  • Pramol-Chemie AG. (2025-12-24).
  • CHEMM. Personal Protective Equipment (PPE).
  • MP Biomedicals. (2018-08-22).
  • Thermo Fisher Scientific. (2025-12-22).
  • Thermo Fisher Scientific. (2025-09-18).
  • Sigma-Aldrich. (2024-09-08).
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Santa Cruz Biotechnology. (2021-02-03). SAFETY DATA SHEET - 5-Bromo-Indol-3-propionic acid.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2023-10-20).
  • ChemicalBook. (2025-07-19). 3-(5-BROMO-1H-INDOL-3-YL)
  • GERPAC. Personal protective equipment for preparing toxic drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.